molecular formula C31H54N7O17P3S B15550467 7-Methylnonanoyl-CoA

7-Methylnonanoyl-CoA

Numéro de catalogue: B15550467
Poids moléculaire: 921.8 g/mol
Clé InChI: JQRHYGFXQBHWNT-UHFFFAOYSA-N
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Description

7-Methylnonanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O17P3S and its molecular weight is 921.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H54N7O17P3S

Poids moléculaire

921.8 g/mol

Nom IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methylnonanethioate

InChI

InChI=1S/C31H54N7O17P3S/c1-5-19(2)9-7-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,41-42H,5-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)

Clé InChI

JQRHYGFXQBHWNT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-CoA molecule that plays a role as a precursor in the biosynthesis of certain secondary metabolites. As a derivative of an anteiso-branched-chain fatty acid (BCFA), its synthesis follows the general principles of BCFA metabolism, originating from the catabolism of the amino acid isoleucine. This technical guide provides a detailed overview of the core biosynthetic pathway leading to this compound, including the key enzymatic steps, relevant quantitative data from related systems, and detailed experimental protocols. While the specific pathway for this compound is not extensively documented, this guide extrapolates from the well-established mechanisms of anteiso-fatty acid biosynthesis to provide a robust theoretical and practical framework for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-isoleucine and culminates in a C10 branched-chain acyl-CoA. The pathway can be divided into two main stages: the formation of the starter unit, 2-methylbutyryl-CoA, and the subsequent chain elongation by the fatty acid synthase (FAS) complex.

Stage 1: Formation of the 2-Methylbutyryl-CoA Primer

The initial steps involve the conversion of L-isoleucine to the branched-chain starter unit for fatty acid synthesis.[1] This process is analogous to the catabolism of other branched-chain amino acids.

  • Transamination: L-isoleucine is first deaminated by a branched-chain amino acid aminotransferase (BCAT) to form (S)-3-methyl-2-oxopentanoate. This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.

  • Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts (S)-3-methyl-2-oxopentanoate to 2-methylbutyryl-CoA.[2]

Stage 2: Chain Elongation by Fatty Acid Synthase (FAS)

The 2-methylbutyryl-CoA molecule serves as the primer for the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system, where the enzymes are discrete, soluble proteins. In eukaryotes, a Type I FAS, a large multifunctional polypeptide, carries out these steps. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA.[3][4]

The synthesis of this compound from 2-methylbutyryl-CoA requires three cycles of elongation. Each cycle consists of four conserved reactions:

  • Condensation: The 2-methylbutyryl-ACP (formed from 2-methylbutyryl-CoA) is condensed with malonyl-ACP by β-ketoacyl-ACP synthase (KAS) . This reaction releases CO2 and forms a β-ketoacyl-ACP intermediate.

  • Reduction: The β-keto group is then reduced to a hydroxyl group by β-ketoacyl-ACP reductase (KAR) , utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP intermediate by β-hydroxyacyl-ACP dehydratase (DH) , forming a trans-α,β-enoyl-ACP.

  • Reduction: Finally, the double bond is reduced by enoyl-ACP reductase (ENR) , again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting molecule.

This four-step cycle is repeated two more times to extend the chain to a total of 10 carbons, ultimately forming 7-methylnonanoyl-ACP. The final step is the release of the fatty acid from the ACP, often as a free fatty acid or transferred to Coenzyme A to form this compound. The precise mechanism of chain length determination that terminates elongation at C10 for this specific molecule is not well understood and is an area of active research in fatty acid biosynthesis.[5][6]

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis is scarce in the literature. However, data from related branched-chain and straight-chain fatty acid synthesis systems can provide valuable context and a starting point for experimental design.

Enzyme/ProcessOrganism/SystemParameterValueReference
Fatty Acid Synthase (FAS) Bacillus subtilisPrimer SpecificityButyryl-CoA > Propionyl-CoA > Acetyl-CoA[7]
Fatty Acid Synthase (FAS) Metazoan (in vitro)Turnover number with methylmalonyl-CoALower than with malonyl-CoA[2]
β-ketoacyl-ACP synthase (KS) Metazoan (in vitro)Elongation rate with branched extendersLow[2]
Branched-chain α-keto acid decarboxylase (BCKA) Bacillus subtilisSpecificityHighest for isoleucine-derived α-keto-β-methylvaleric acid[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods for general fatty acid synthesis and can be adapted for the specific investigation of this pathway.

Protocol 1: In Vitro Reconstitution of Anteiso-Fatty Acid Synthesis

Objective: To demonstrate the synthesis of 7-methylnonanoic acid from its precursors in a cell-free system.

Materials:

  • Purified branched-chain amino acid aminotransferase (BCAT)

  • Purified branched-chain α-keto acid dehydrogenase (BCKDH) complex

  • Purified fatty acid synthase (FAS) complex (or individual Type II FAS enzymes)

  • L-Isoleucine

  • α-Ketoglutarate

  • Coenzyme A (CoA)

  • Malonyl-CoA

  • NADPH

  • ATP

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (e.g., a C11 or C13 straight-chain fatty acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, L-isoleucine, α-ketoglutarate, CoA, ATP, malonyl-CoA, and NADPH.

  • Enzyme Addition: Add the purified BCAT, BCKDH, and FAS enzymes to initiate the reaction. A negative control lacking one or more enzymes should be included.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 30-37°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Add the internal standard and extract the fatty acids with an equal volume of organic solvent. Vortex vigorously and centrifuge to separate the phases.

  • Derivatization: Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen. Derivatize the fatty acid residue to its methyl ester (e.g., using BF3-methanol) for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the production of 7-methylnonanoic acid by comparing its retention time and mass spectrum to an authentic standard.

Protocol 2: Assay of Fatty Acid Synthase Activity with a Branched-Chain Primer

Objective: To measure the activity of FAS using 2-methylbutyryl-CoA as a primer.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • 2-Methylbutyryl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, 2-methylbutyryl-CoA, and malonyl-CoA.

  • Initiation of Reaction: Add a known amount of purified FAS to the cuvette to start the reaction.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

  • Calculation of Activity: The rate of NADPH consumption can be used to calculate the specific activity of the FAS enzyme using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of FAS activity is typically defined as the amount of enzyme that consumes 1 µmol of NADPH per minute under the specified conditions.

Visualizations

Biosynthesis Pathway of this compound

This compound Biosynthesis cluster_primer Primer Synthesis cluster_elongation Chain Elongation (3 Cycles) L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH FAS_Complex Fatty Acid Synthase (FAS) 2-Methylbutyryl-CoA->FAS_Complex This compound This compound FAS_Complex->this compound NADP+ NADP+ FAS_Complex->NADP+ Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Complex NADPH NADPH NADPH->FAS_Complex Reducing Agent

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for In Vitro Reconstitution

In Vitro Reconstitution Workflow Start Start Reaction_Setup 1. Set up reaction with precursors (Isoleucine, Malonyl-CoA, etc.) Start->Reaction_Setup Enzyme_Addition 2. Add purified enzymes (BCAT, BCKDH, FAS) Reaction_Setup->Enzyme_Addition Incubation 3. Incubate at optimal temperature Enzyme_Addition->Incubation Quenching 4. Stop reaction with acid Incubation->Quenching Extraction 5. Extract fatty acids with solvent Quenching->Extraction Derivatization 6. Convert to methyl esters Extraction->Derivatization Analysis 7. Analyze by GC-MS Derivatization->Analysis End End Analysis->End

Caption: Workflow for the in vitro synthesis of 7-methylnonanoic acid.

Conclusion and Future Directions

The biosynthesis of this compound is presumed to follow the canonical pathway for anteiso-fatty acid synthesis, originating from L-isoleucine and proceeding through elongation by the fatty acid synthase complex. While this provides a solid foundation for its study, significant gaps in our knowledge remain. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the fatty acid synthase components responsible for producing a C10 branched-chain fatty acid. Elucidating the mechanisms of chain length termination is crucial for a complete understanding of this pathway. Furthermore, detailed kinetic analysis of the individual enzymes will be essential for metabolic engineering efforts aimed at the overproduction of this compound and its derivatives for various biotechnological and pharmaceutical applications. The experimental protocols and conceptual framework provided in this guide offer a starting point for these exciting future investigations.

References

The Enigmatic Role of 7-Methylnonanoyl-CoA: A Technical Guide to Its Putative Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative whose specific biological functions remain largely uncharacterized in peer-reviewed literature. As a medium-chain fatty acyl-CoA with a methyl branch, its metabolic fate and signaling roles are presumed to intersect with the broader pathways of branched-chain fatty acid (BCFA) metabolism. This technical guide synthesizes the current understanding of BCFA biochemistry to present a putative functional profile for this compound. We explore its likely involvement in cellular energy metabolism, potential signaling activities through nuclear receptors, and the enzymatic machinery that may be responsible for its synthesis and degradation. This document aims to provide a foundational framework to stimulate and guide future research into this sparsely documented molecule.

Introduction

This compound is the activated form of 7-methylnonanoic acid, a C10 saturated fatty acid with a methyl group at the seventh carbon. While straight-chain fatty acids are well-understood pillars of cellular metabolism, the biological significance of their branched-chain counterparts is an evolving field of study. BCFAs are integral components of cell membranes in certain bacteria, influencing fluidity, and are present in the human diet, originating from dairy, meat, and fermented products. Once intracellular, these fatty acids are converted to their CoA esters to participate in metabolic and signaling pathways. This guide will extrapolate from the known functions of similar BCFAs to build a comprehensive, albeit hypothetical, overview of the biological relevance of this compound.

Putative Metabolic Pathways of this compound

The metabolism of this compound is likely to proceed through modifications of the classical fatty acid oxidation pathways to accommodate its branched structure.

Biosynthesis

The biosynthesis of 7-methylnonanoic acid, the precursor to this compound, could theoretically originate from the catabolism of branched-chain amino acids (BCAAs). Specifically, the carbon skeleton might be derived from intermediates of leucine, isoleucine, or valine metabolism, followed by elongation. The activation to this compound would then be catalyzed by an acyl-CoA synthetase with specificity for medium-chain fatty acids.

BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA Decarboxylation Elongation Fatty Acid Elongation System BC_Acyl_CoA->Elongation MNA 7-Methylnonanoic Acid Elongation->MNA ACSL Acyl-CoA Synthetase (Medium-Chain) MNA->ACSL MNA_CoA This compound ACSL->MNA_CoA

Figure 1: Proposed biosynthetic pathway of this compound.
Catabolism: A Bifurcated Path of Oxidation

The methyl group at the 7th position (an odd-numbered carbon from the carboxyl end) does not sterically hinder the initial steps of β-oxidation. However, as the chain is shortened, this branch will be encountered.

  • Initial β-Oxidation Cycles: this compound can likely undergo two full cycles of β-oxidation, yielding two molecules of acetyl-CoA and a shorter branched-chain acyl-CoA, 3-methylpentanoyl-CoA.

  • Encountering the Branch: The resulting 3-methylpentanoyl-CoA presents a branch at the β-carbon, which stalls the standard β-oxidation pathway. At this point, the cell would likely employ α-oxidation to remove a single carbon, bypassing the block.

  • α-Oxidation and Resumption of β-Oxidation: Following α-oxidation, the resulting acyl-CoA can re-enter the β-oxidation spiral.

cluster_beta1 Mitochondrial β-Oxidation (Initial Cycles) cluster_alpha Peroxisomal α-Oxidation cluster_beta2 Mitochondrial β-Oxidation (Final Cycles) MNA_CoA This compound (C10) Cycle1 1st β-Oxidation Cycle MNA_CoA->Cycle1 Acetyl_CoA1 Acetyl-CoA Cycle1->Acetyl_CoA1 C8_CoA 5-Methylheptanoyl-CoA (C8) Cycle1->C8_CoA Cycle2 2nd β-Oxidation Cycle C8_CoA->Cycle2 Acetyl_CoA2 Acetyl-CoA Cycle2->Acetyl_CoA2 C6_CoA 3-Methylpentanoyl-CoA (C6) Cycle2->C6_CoA Alpha_Ox α-Oxidation C6_CoA->Alpha_Ox C5_CoA 2-Methylbutanoyl-CoA (C5) Alpha_Ox->C5_CoA CO2 CO2 Alpha_Ox->CO2 Cycle3 Final β-Oxidation Cycles C5_CoA->Cycle3 Acetyl_CoA3 Acetyl-CoA Cycle3->Acetyl_CoA3 Propionyl_CoA Propionyl-CoA Cycle3->Propionyl_CoA MNA_CoA This compound PPARa PPARα MNA_CoA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Target_Genes Target Genes (e.g., Acyl-CoA Oxidase, CPT1) PPRE->Target_Genes Upregulates Transcription Metabolism Increased Fatty Acid Metabolism Target_Genes->Metabolism A Synthesize [1-14C]-7-Methylnonanoyl-CoA B Incubate with Mitochondrial Extract A->B C Stop Reaction (e.g., Perchloric Acid) B->C D Separate Substrate from Products (Anion Exchange Chromatography) C->D E Quantify Radiolabeled Acetyl-CoA (Scintillation Counting) D->E

7-Methylnonanoyl-CoA in microbial secondary metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methylnonanoyl-CoA in Microbial Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched-chain acyl-coenzyme A molecule that serves as a crucial building block in the biosynthesis of various microbial secondary metabolites. As an anteiso-branched-chain fatty acid derivative, it provides a unique starter unit for polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines, contributing to the structural diversity and biological activity of natural products, including potent antibiotics. Understanding the biosynthesis of this compound and its subsequent incorporation into complex scaffolds is paramount for endeavors in natural product discovery, metabolic engineering, and the generation of novel therapeutic agents through synthetic biology. This guide provides a detailed overview of the biosynthetic pathways, its role in secondary metabolism, relevant quantitative data, and key experimental protocols for its study.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the catabolism of an amino acid precursor and proceeds through the iterative action of the fatty acid synthase complex. It is classified as an anteiso-fatty acid, characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom from the methyl end of the chain.

Formation of the anteiso Starter Unit

The biosynthetic pathway for all anteiso-fatty acids, including this compound, originates from the branched-chain amino acid L-isoleucine.[1] The initial steps involve the conversion of L-isoleucine into the primer molecule, 2-methylbutyryl-CoA, through two key enzymatic reactions:

  • Transamination: A branched-chain amino acid transaminase (BCAT) removes the amino group from L-isoleucine to form the α-keto acid, α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly, catalyzes the decarboxylation of α-keto-β-methylvalerate to produce 2-methylbutyryl-CoA.[1] The BCKDH complex is essential for producing the primers required for branched-chain fatty acid synthesis.[1]

Elongation by the Fatty Acid Synthase (FAS) System

Once the 2-methylbutyryl-CoA (a C5 molecule) primer is formed, it is loaded onto the Type II fatty acid synthase (FASII) system for chain elongation. The elongation process follows the canonical FASII cycle, utilizing malonyl-CoA as the two-carbon extender unit in a series of repeated condensation, reduction, and dehydration reactions.[1][2] To synthesize the C10 acyl chain of this compound from the C5 primer, three cycles of elongation are required, each adding a two-carbon unit from malonyl-CoA. The resulting acyl chain is attached to an Acyl Carrier Protein (ACP) throughout this process, and the final product is 7-methylnonanoyl-ACP, which is then converted to this compound for use in secondary metabolism.

This compound Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT PrimerCoA 2-Methylbutyryl-CoA (C5 Primer) KetoAcid->PrimerCoA BCKDH FAS_Start FASII Elongation Cycle PrimerCoA->FAS_Start Initiation FinalACP 7-Methylnonanoyl-ACP (C10) FAS_Start->FinalACP 3 Cycles MalonylCoA 3x Malonyl-CoA MalonylCoA->FAS_Start FinalCoA This compound FinalACP->FinalCoA Acyl-ACP Thioesterase/ Transferase

Fig 1. Biosynthetic pathway from L-isoleucine to this compound.

Role in Secondary Metabolism

Branched-chain acyl-CoAs like this compound are key starter units for the biosynthesis of complex secondary metabolites, particularly those produced by hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery.[3][4] These pathways are responsible for producing a vast array of natural products with significant pharmacological activities.

PKS/NRPS Starter Unit

In a typical modular PKS/NRPS assembly line, a dedicated loading module selects a specific starter unit, in this case, this compound. This starter unit is transferred to an acyl carrier protein (ACP) within the loading module. The subsequent modules of the synthase then add extender units (like malonyl-CoA or methylmalonyl-CoA for PKS, or amino acids for NRPS) in a stepwise fashion to build the final complex molecule.[5] The incorporation of the branched, lipophilic 7-methylnonanoyl chain often imparts crucial properties to the final molecule, such as enhancing its ability to interact with biological membranes or improving its bioactivity.

Examples in Antibiotic Biosynthesis

The streptogramin family of antibiotics, produced by Streptomyces species, are prime examples of natural products that incorporate complex acyl precursors.[6][7] These antibiotics consist of two synergistic components, group A and group B.[8] Group A streptogramins, such as virginiamycin M and griseoviridin (B1245102), are hybrid polyketide-peptide macrolactones whose biosynthesis is initiated by a PKS-NRPS system.[4][9][10] The biosynthetic gene clusters for these compounds contain the necessary PKS and NRPS modules, and the incorporation of a branched-chain fatty acid starter unit is a key feature of their assembly.[3][6][7]

PKS-NRPS Initiation StarterCoA This compound LoadingModule Loading Module ACP StarterCoA->LoadingModule Acyl Transferase Module1 Module 1 (PKS) KS AT KR ACP LoadingModule:e->Module1:w Chain Transfer Module2 Module 2 (NRPS) C A PCP Module1:e->Module2:w Chain Transfer Release Release (TE Domain) Module2:e->Release Product Secondary Metabolite Release->Product ExtenderPKS Malonyl-CoA ExtenderPKS->Module1:AT ExtenderNRPS Amino Acid + ATP ExtenderNRPS->Module2:A

Fig 2. Incorporation of this compound into a PKS-NRPS pathway.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or intracellular pool concentrations, are not extensively reported in the literature. However, data from related processes, such as the production of secondary metabolites derived from branched-chain precursors, can provide valuable context for metabolic engineering efforts.

ParameterOrganismProductConditionValueReference
Production TiterStreptomyces virginiae VKM Ac-2738DVirginiamycinFed-batch fermentation with resin4.9 ± 0.2 g/L[11]

Note: Virginiamycin M is a group A streptogramin, a class of compounds known to utilize branched-chain fatty acid precursors.

Key Experimental Protocols

The study of this compound and its metabolic context requires robust analytical techniques to identify and quantify branched-chain fatty acids and their CoA thioesters.

Protocol for Cellular Branched-Chain Fatty Acid (BCFA) Profiling by GC-MS

This protocol is used to analyze the overall composition of fatty acids in microbial cells, including branched-chain variants.

  • Cell Culture and Harvest : Grow the microbial strain under desired conditions. Harvest cells by centrifugation during the appropriate growth phase (e.g., late exponential or stationary phase) and wash with a buffer to remove media components.

  • Lipid Extraction : Perform a total lipid extraction from the cell pellet using a standard method, such as the Bligh-Dyer or Folch procedure, with a chloroform/methanol solvent system.

  • Saponification and Derivatization : Saponify the extracted lipids using a strong base (e.g., NaOH in methanol) to release free fatty acids. Convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs) using an acid catalyst like BF₃-methanol.[12]

  • GC-MS Analysis : Separate and identify the FAMEs using a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a polar capillary column. Mass spectra are compared to libraries (e.g., NIST) for identification, and retention times are compared to known standards for confirmation.[12]

Protocol for Acyl-CoA Quantification by LC-MS/MS

This method allows for the direct and sensitive quantification of specific acyl-CoA thioesters, including this compound, from cell extracts.

  • Metabolite Quenching and Extraction : Rapidly quench metabolic activity by exposing cell cultures to a cold solvent (e.g., -20°C methanol). Extract metabolites using an appropriate solvent system, such as an acetonitrile/methanol/water mixture, often acidified to improve stability.

  • Chromatographic Separation : Separate the acyl-CoAs in the extract using Ultra-High-Performance Liquid Chromatography (UHPLC), typically with a C18 reversed-phase column and a gradient elution of aqueous and organic mobile phases containing an ion-pairing agent or buffer.[12]

  • Mass Spectrometry Detection : Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each target analyte.

  • Quantification : Achieve absolute quantification by spiking samples with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) prior to extraction.[13] A calibration curve prepared with authentic standards is used to determine the concentration of the target analyte.[14]

Experimental Workflow Start Microbial Culture (e.g., Streptomyces sp.) GeneID Gene Inactivation (e.g., BCKDH, PKS) Start->GeneID Culture Cultivation & Fermentation GeneID->Culture Extraction Metabolite Extraction (Cells & Supernatant) Culture->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result1 Loss of Secondary Metabolite Analysis->Result1 Result2 Accumulation of Precursor (e.g., this compound) Analysis->Result2 Conclusion Functional Gene Assignment Result1->Conclusion Result2->Conclusion

Fig 3. Workflow for identifying genes in BCFA-primed metabolite biosynthesis.

Conclusion and Future Outlook

This compound represents a specialized precursor that bridges primary and secondary metabolism, enabling microbes to produce structurally complex and biologically active natural products. The biosynthetic pathway, originating from L-isoleucine and proceeding through the FASII system, provides a unique branched-chain starter unit for PKS/NRPS assembly lines. While the streptogramin antibiotics serve as a key example of its metabolic destination, the full scope of secondary metabolites derived from this and related precursors is still an active area of research.

For drug development professionals, understanding this pathway is critical for several reasons. It provides a roadmap for genome mining efforts to identify novel biosynthetic gene clusters that may produce new therapeutics. Furthermore, it opens avenues for metabolic engineering and precursor-directed biosynthesis, where microbial hosts can be engineered or fed with synthetic analogues to produce novel, non-natural compounds with potentially improved pharmacological properties. Future research focused on characterizing the specific enzymes involved, their substrate specificities, and regulatory mechanisms will further empower the rational design of new and potent bioactive molecules.

References

A Technical Guide to the Discovery and Characterization of 7-Methylnonanoyl-CoA in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel metabolic building blocks is a cornerstone of natural product research, often unveiling new biosynthetic pathways and leading to the development of unique therapeutic agents. While the presence of 7-Methylnonanoyl-CoA in natural products is not yet widely documented in publicly accessible scientific literature, this guide provides a comprehensive technical framework for its hypothetical discovery, characterization, and the elucidation of its role in biosynthesis. The methodologies outlined here are based on established protocols for the identification and analysis of novel acyl-CoA thioesters and their incorporation into secondary metabolites. This document serves as a roadmap for researchers venturing into the exploration of novel branched-chain fatty acyl-CoAs.

Hypothetical Biosynthesis of this compound

The biosynthesis of 7-methylnonanoic acid, the precursor to this compound, is likely initiated from a branched-chain primer derived from amino acid catabolism. Specifically, the catabolism of L-isoleucine can produce 2-methylbutyryl-CoA, which can serve as a starter unit for the fatty acid synthase (FAS) system. Alternatively, a specific branched-chain alpha-keto acid decarboxylase could generate the necessary primer. The FAS then extends this primer with malonyl-CoA units to generate the C10 branched-chain fatty acid. The resulting 7-methylnonanoic acid is then activated to its coenzyme A thioester by an acyl-CoA synthetase.

Biosynthesis of this compound L_Isoleucine L-Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate L_Isoleucine->alpha_keto_beta_methylvalerate Transamination methylbutyryl_CoA 2-Methylbutyryl-CoA (Starter Unit) alpha_keto_beta_methylvalerate->methylbutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->FAS methylnonanoic_acid 7-Methylnonanoic Acid FAS->methylnonanoic_acid Chain Elongation (3 cycles) ACS Acyl-CoA Synthetase methylnonanoic_acid->ACS CoA_SH Coenzyme A CoA_SH->ACS ATP ATP ATP->ACS AMP_PPi AMP + PPi ACS->AMP_PPi methylnonanoyl_CoA This compound ACS->methylnonanoyl_CoA

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The discovery and characterization of a novel acyl-CoA, such as this compound, and its associated natural products require a systematic experimental approach.

Experimental Workflow for Discovery

The overall workflow involves cultivation, extraction, metabolic profiling, purification, and structure elucidation.

Experimental_Workflow start Start: Microbial Cultivation extraction Biomass & Supernatant Extraction start->extraction profiling Metabolic Profiling (LC-MS/MS) extraction->profiling putative_id Putative Identification of Novel Branched-Chain Acyl-CoA & Natural Product profiling->putative_id purification Large-Scale Cultivation & Purification (HPLC) putative_id->purification structure_elucidation Structure Elucidation (NMR, HR-MS) purification->structure_elucidation bioactivity Bioactivity Screening purification->bioactivity end End: Characterized Natural Product structure_elucidation->end

Caption: General experimental workflow for natural product discovery.

Detailed Methodologies

1. Isolation and Purification of the Host Organism and Natural Product

  • Cultivation: The source organism (e.g., a bacterium from the genus Streptomyces) is cultured in a suitable medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is centrifuged to separate the biomass from the supernatant. Both are extracted separately with organic solvents (e.g., ethyl acetate, butanol) to capture metabolites of varying polarities.

  • Fractionation: The crude extracts are fractionated using techniques like solid-phase extraction (SPE) or column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18).

  • Purification: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution is used to isolate the pure natural product.

2. Structure Elucidation of the Natural Product

  • High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass and elemental composition of the purified compound.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to identify characteristic substructures, including the acyl moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to build the complete structure of the molecule, confirming the presence and position of the 7-methylnonanoyl group.

3. Identification of this compound in the Metabolome

  • Metabolite Extraction: The biomass from the culture is quenched and extracted with a solvent system (e.g., acetonitrile (B52724)/methanol/water) to extract intracellular metabolites, including acyl-CoAs.

  • LC-MS/MS Analysis: The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: A C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the acyl-CoAs.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode, and a specific Multiple Reaction Monitoring (MRM) transition for this compound is monitored. This would be based on the calculated mass of the precursor ion and a characteristic fragment ion (e.g., the coenzyme A fragment).

Quantitative Data Presentation

Clear and concise data presentation is crucial for the interpretation and communication of results.

ParameterMethodResult (Hypothetical)
Natural Product
YieldGravimetric15.2 mg/L
Molecular FormulaHR-MSC₃₀H₅₀N₂O₈
Monoisotopic MassHR-MS[M+H]⁺ = 567.3640
Key ¹H NMR Signals (ppm)¹H NMRδ 0.85 (d, 3H), δ 0.88 (t, 3H), δ 1.10-1.60 (m, 10H)
Key ¹³C NMR Signals (ppm)¹³C NMRδ 19.5, δ 29.0, δ 32.5, δ 36.8, δ 173.2 (carbonyl)
Bioactivity (IC₅₀)Cell-based assay5.8 µM (against a cancer cell line)
Acyl-CoA
Retention TimeLC-MS8.2 min
Precursor Ion (m/z)MS922.31
Product Ion (m/z)MS/MS408.08

Role in Natural Product Biosynthesis

This compound would most likely serve as a starter or extender unit in the biosynthesis of polyketides or as the acyl component in non-ribosomal peptides or lipopeptides. The biosynthetic machinery, such as a Polyketide Synthase (PKS) or Non-Ribosomal Peptide Synthetase (NRPS), would incorporate the 7-methylnonanoyl moiety into the growing natural product chain.

PKS_Biosynthesis Starter_CoA This compound (Starter Unit) PKS_Module1 PKS Module 1 (Loading & Condensation) Starter_CoA->PKS_Module1 Extender_CoA Malonyl-CoA (Extender Unit) Extender_CoA->PKS_Module1 PKS_Module2 PKS Module 2 (Elongation & Modification) PKS_Module1->PKS_Module2 Growing Polyketide Chain PKS_ModuleN PKS Module n PKS_Module2->PKS_ModuleN TE_Domain Thioesterase Domain PKS_ModuleN->TE_Domain Natural_Product Final Natural Product (e.g., Macrolide) TE_Domain->Natural_Product Cyclization & Release

Caption: Hypothetical role of this compound in PKS biosynthesis.

Conclusion

This technical guide outlines a robust and systematic approach for the hypothetical discovery and characterization of this compound in natural products. By employing a combination of modern analytical techniques, including mass spectrometry and NMR spectroscopy, researchers can successfully identify and elucidate the structure of novel natural products and their unique building blocks. The detailed experimental protocols and data presentation frameworks provided herein serve as a valuable resource for scientists in the field of natural product discovery and drug development, paving the way for the identification of new bioactive molecules.

The Role of 7-Methylnonanoyl-CoA and its Analogs as Precursors for Novel Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant pathogens necessitates a continuous search for novel antimicrobial compounds and innovative therapeutic strategies. One promising avenue of research lies in the exploration of unique biosynthetic precursors that can give rise to new classes of antibiotics. This technical guide focuses on 7-Methylnonanoyl-CoA and related branched-chain fatty acid precursors, detailing their biosynthetic origins and their role in the creation of potent antibiotics, using the lipopeptide friulimicin as a case study.

Introduction to Branched-Chain Fatty Acid Precursors

In bacteria, particularly within the phylum Actinobacteria, fatty acid biosynthesis is a well-established target for antibacterial drug discovery.[1] While most organisms produce straight-chain fatty acids, many bacteria, including the prolific antibiotic-producing genus Streptomyces, synthesize significant quantities of branched-chain fatty acids (BCFAs) of the iso and anteiso series.[1][2][3] These BCFAs are crucial components of membrane lipids, influencing membrane fluidity and adaptation to environmental stress.[2][4]

The biosynthesis of these fatty acids diverges from the straight-chain pathway at the initiation step. Instead of using acetyl-CoA as a primer, the type II fatty acid synthase (FASII) system utilizes short, branched-chain acyl-CoA primers derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine.[1][5] Specifically, anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon atom, are initiated by primers like 2-methylbutyryl-CoA, a downstream product of isoleucine metabolism. This process, involving the repeated condensation of malonyl-CoA, gives rise to odd-numbered fatty acid chains.[4] this compound, an anteiso-C10:0 acyl-CoA, is a representative of this class of precursors.

Biosynthetic Pathway of Anteiso-Fatty Acyl-CoA

The generation of anteiso-fatty acid precursors is intrinsically linked to amino acid catabolism. The pathway provides a unique set of starter units for the FASII machinery, which are then incorporated into more complex secondary metabolites, including antibiotics.

dot

cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Elongation (FASII Cycle) cluster_2 Secondary Metabolite Synthesis Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA BCKDH Complex Elongation Chain Elongation (FabH, FabF, etc.) MethylbutyrylCoA->Elongation Primer Unit MalonylCoA Malonyl-CoA MalonylCoA->Elongation Extender Unit AnteisoAcylCoA Anteiso-Fatty Acyl-CoA (e.g., this compound) Elongation->AnteisoAcylCoA NRPS Non-Ribosomal Peptide Synthetase (NRPS) AnteisoAcylCoA->NRPS Acyl Chain Donor Lipopeptide Lipopeptide Antibiotic (e.g., Friulimicin) NRPS->Lipopeptide

Caption: Biosynthesis of anteiso-fatty acid-containing lipopeptides.

Case Study: The Lipopeptide Antibiotic Friulimicin

Friulimicin, produced by the actinomycete Actinoplanes friuliensis, serves as an exemplary model of an antibiotic derived from a branched-chain fatty acid precursor.[6] It is a potent, calcium-dependent lipopeptide antibiotic highly active against a broad range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile.[7][8]

The structure of friulimicin consists of a cyclic decapeptide core and a lipid tail.[9] Specifically, the main component, friulimicin B, is appended with a C14 branched-chain fatty acid containing a characteristic Δcis3 double bond.[7][8] This acyl residue is critical for its mechanism of action, which involves the formation of a complex with the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), thereby inhibiting cell wall biosynthesis.[7][9][10]

Quantitative Data: Production Yields and Antimicrobial Activity

The production of friulimicin can be optimized through specific cultivation strategies. Reported volumetric productivities vary based on the fermentation method employed.

Fermentation MethodVolumetric Productivity of Friulimicin
Fed-Batch Process1-2 mg/L/h
Continuous Perfusion Process (D=0.05 h⁻¹)3-5 mg/L/h

Data sourced from Steinkämper et al., 2015.[11]

Friulimicin B demonstrates potent in vitro activity against a range of clinically relevant Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values are crucial for evaluating the potential of a new antibiotic.

Bacterial SpeciesStrain(s)MIC (µg/mL)
Staphylococcus aureus(Methicillin-Susceptible & Resistant)0.25 - 2
Enterococcus faecalis(Vancomycin-Susceptible & Resistant)0.5 - 4
Enterococcus faecium(Vancomycin-Susceptible & Resistant)1 - 4
Streptococcus pneumoniae(Penicillin-Susceptible & Resistant)≤0.03 - 0.12
Clostridium difficile(Various)0.12 - 0.5

Note: MIC values are generally determined in the presence of physiological concentrations of Ca²⁺ (typically 50 mg/L).

Experimental Protocols

This section provides detailed methodologies for the cultivation of the producing organism, extraction of the antibiotic, and determination of its antimicrobial activity.

Cultivation of Actinoplanes friuliensis for Friulimicin Production

This protocol is adapted from standard methods for cultivating actinomycetes for secondary metabolite production.

Objective: To grow A. friuliensis under conditions favorable for friulimicin biosynthesis.

Materials:

  • Actinoplanes friuliensis (e.g., DSM 45797)

  • GYM Streptomyces Medium (DSMZ Medium 65)

    • Glucose: 4.0 g/L

    • Yeast Extract: 4.0 g/L

    • Malt Extract: 10.0 g/L

    • CaCO₃: 2.0 g/L

    • Agar (B569324) (for solid medium): 18.0 g/L

    • Distilled Water: 1.0 L

    • Adjust pH to 7.2 before autoclaving

  • Bacto Tryptic Soy Broth (for seed culture)

  • Erlenmeyer flasks (baffled for liquid culture)

  • Incubator shaker

Procedure:

  • Strain Revival: Revive a cryopreserved stock of A. friuliensis by streaking onto a GYM Streptomyces agar plate. Incubate at 28-30°C for 7-10 days, or until mature colonies with sporangia are visible.

  • Seed Culture Preparation: Inoculate a single colony or a plug of agar from the plate into a 250 mL flask containing 50 mL of Bacto Tryptic Soy Broth.

  • Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 180-200 rpm for 3-4 days until good turbidity is achieved.

  • Production Culture Inoculation: Inoculate a 1 L flask containing 200 mL of liquid GYM Streptomyces Medium with 10 mL (5% v/v) of the seed culture.

  • Production Phase: Incubate the production culture at 28-30°C on a rotary shaker at 180-200 rpm for 7-9 days.[9]

  • Monitoring: Monitor growth (mycelial pellet formation) and pH periodically. Friulimicin production typically occurs in the stationary phase.

Extraction and Partial Purification of Friulimicin

This protocol outlines a method for extracting the lipopeptide from the fermentation broth and mycelium.

Objective: To isolate crude friulimicin from the culture.

Materials:

  • 7-9 day old A. friuliensis culture broth

  • Centrifuge and appropriate bottles

  • 6 N HCl

  • Diethyl ether

  • 80% Ethanol (B145695)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Harvesting: Harvest the entire culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Acid Hydrolysis (for cleavage of fatty acid for analysis, optional): To analyze the fatty acid component, the purified lipopeptide can be hydrolyzed in 6 N HCl at 110°C for 17 hours. The fatty acids can then be extracted with diethyl ether.[8]

  • Ethanol Extraction (for intact lipopeptide): a. Resuspend the mycelial pellet in 80% ethanol (e.g., 10 mL per gram of wet cell weight). b. Shake the suspension at 180 rpm at 37°C for 1 hour.[12] c. Centrifuge to pellet the cell debris and collect the ethanol supernatant. d. Repeat the extraction of the pellet with a fresh volume of 80% ethanol to maximize yield.[12]

  • Concentration: Pool the ethanol extracts and the original culture supernatant (which also contains secreted friulimicin). Concentrate the pooled liquids using a rotary evaporator under reduced pressure to remove the ethanol.

  • Drying: The remaining aqueous concentrate can be lyophilized (freeze-dried) to yield a crude powder containing friulimicin. Further purification would require chromatographic techniques such as ion-exchange and reversed-phase HPLC.[13]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method for determining the MIC of friulimicin against Gram-positive bacteria.

Objective: To determine the lowest concentration of friulimicin that inhibits visible bacterial growth.

Materials:

  • Purified friulimicin B stock solution (e.g., in DMSO or water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 mg/L Ca²⁺

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Transfer colonies to a tube with sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] d. Dilute this suspension 1:100 in CAMHB (supplemented with Ca²⁺) to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Preparation: a. Dispense 100 µL of Ca²⁺-supplemented CAMHB into all wells of a 96-well plate. b. Add 100 µL of the friulimicin stock solution (at 2x the highest desired final concentration) to the wells in the first column. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 serves as a positive growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).

  • Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the working bacterial inoculum. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • Reading the MIC: The MIC is the lowest concentration of friulimicin at which there is no visible growth (i.e., the first clear well).[14]

Workflow and Signaling

The discovery and development pipeline for antibiotics derived from novel precursors involves a multi-step process, from initial biosynthetic insights to preclinical evaluation.

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cluster_0 Discovery & Biosynthesis cluster_1 Production & Isolation cluster_2 Characterization & Evaluation A Identify Precursor Pathway (e.g., Anteiso-FAS) B Genome Mine for NRPS/PKS Clusters with FAS Genes A->B C Identify Producing Strain (e.g., Actinoplanes friuliensis) B->C D Optimize Fermentation (Media & Conditions) C->D E Extract & Purify Antibiotic Compound D->E F Structural Elucidation (MS, NMR) E->F G Determine MIC Against Pathogen Panel F->G H Elucidate Mechanism of Action (MoA) G->H I Preclinical Assessment (Toxicity, PK/PD) H->I J Drug Candidate I->J Lead Optimization

Caption: Workflow for antibiotic development from fatty acid precursors.

Conclusion

The exploration of unique metabolic precursors like this compound and other anteiso-acyl-CoAs represents a fertile ground for the discovery of novel antibiotics. The biosynthetic pathways that produce these starter units can be harnessed to generate structural diversity in complex natural products, as exemplified by the potent lipopeptide friulimicin. By understanding the genetic basis of precursor formation and integrating this knowledge with optimized fermentation, extraction, and robust characterization protocols, researchers can unlock new therapeutic agents to combat the growing threat of antimicrobial resistance. This guide provides a foundational framework for professionals in the field to pursue this promising area of drug discovery.

References

The Role of 7-Methylnonanoyl-CoA and its Analogs in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intercellular communication in bacteria, often mediated by small signaling molecules, governs a wide array of physiological processes, including secondary metabolite production and morphological differentiation. Among these signaling molecules, those derived from branched-chain fatty acid metabolism play a crucial role, particularly in filamentous bacteria such as Streptomyces. While direct research on 7-Methylnonanoyl-CoA as a signaling molecule is limited, its structural similarity to the acyl side chain of A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) in Streptomyces griseus allows for the A-factor signaling cascade to serve as a comprehensive model. This technical guide provides an in-depth exploration of this signaling pathway, presenting quantitative data on gene regulation, detailed experimental protocols for its study, and visualizations of the key molecular interactions and workflows.

Introduction to Branched-Chain Fatty Acyl Signaling

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity.[1] The precursors for BCFA biosynthesis, such as isobutyryl-CoA and methylbutyryl-CoA, can also be channeled into the production of signaling molecules.[2] In Streptomyces, a genus renowned for its prolific production of antibiotics and other bioactive secondary metabolites, these signaling molecules act as microbial hormones, coordinating the expression of genes responsible for these compounds and for the complex process of morphological development.[3]

A-factor, a γ-butyrolactone, is the archetypal signaling molecule in this class. Its biosynthesis is dependent on a β-ketoacyl-ACP synthase homolog, AfsA, which utilizes a branched-chain acyl precursor.[2] The signaling cascade initiated by A-factor in Streptomyces griseus is a well-established model for understanding how such molecules regulate gene expression at the molecular level.[4][5]

The A-factor Signaling Pathway in Streptomyces griseus

The A-factor signaling cascade is a hierarchical regulatory network that ultimately controls the production of streptomycin (B1217042) and the formation of aerial mycelia and spores.[3] The key components of this pathway are the A-factor synthase (AfsA), the A-factor receptor protein (ArpA), and a cascade of transcriptional regulators (AdpA and StrR).[6]

Biosynthesis of A-factor

The biosynthesis of A-factor is initiated by the AfsA enzyme, which catalyzes the condensation of a branched-chain acyl-ACP (acyl carrier protein) with a C3 compound derived from glycerol (B35011) metabolism.[2] The specificity of AfsA for different branched-chain acyl precursors is thought to be a key determinant of the diversity of γ-butyrolactone signaling molecules found in different Streptomyces species.[2]

Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids->Branched-chain Acyl-CoA AfsA AfsA Branched-chain Acyl-CoA->AfsA Glycerol Metabolism Glycerol Metabolism C3 Precursor C3 Precursor Glycerol Metabolism->C3 Precursor C3 Precursor->AfsA A-factor A-factor AfsA->A-factor

Biosynthesis of A-factor.
Signal Perception and Transduction

At low concentrations, A-factor diffuses into the cytoplasm and binds to its specific receptor, ArpA.[6] ArpA is a DNA-binding protein that, in the absence of A-factor, acts as a repressor by binding to the promoter region of the adpA gene, thereby inhibiting its transcription.[7] The binding of A-factor to ArpA induces a conformational change in the protein, causing it to dissociate from the adpA promoter.[7] This de-repression allows for the transcription and translation of AdpA, a key transcriptional activator.[6]

AdpA, in turn, activates the transcription of a large regulon of genes, including the pathway-specific transcriptional activator for streptomycin biosynthesis, strR.[5] StrR then directly activates the expression of the streptomycin biosynthetic gene cluster.[4]

cluster_membrane Cell Membrane A-factor_out A-factor (extracellular) A-factor_in A-factor (intracellular) A-factor_out->A-factor_in Diffusion ArpA ArpA (Receptor) A-factor_in->ArpA adpA_promoter adpA promoter ArpA->adpA_promoter Repression AdpA_protein AdpA (Transcriptional Activator) adpA_promoter->AdpA_protein Transcription & Translation strR_promoter strR promoter AdpA_protein->strR_promoter Activation Differentiation Morphological Differentiation AdpA_protein->Differentiation Activation StrR_protein StrR (Transcriptional Activator) strR_promoter->StrR_protein Transcription & Translation Streptomycin_genes Streptomycin Biosynthesis Genes StrR_protein->Streptomycin_genes Activation Streptomycin Streptomycin Production Streptomycin_genes->Streptomycin

A-factor signaling cascade in S. griseus.

Quantitative Data on A-factor Mediated Gene Regulation

The addition of A-factor to an A-factor-deficient mutant of S. griseus leads to widespread changes in gene expression. A DNA microarray analysis identified a significant number of genes that are differentially expressed in response to A-factor.[8]

Time After A-factor AdditionTotal Differentially Expressed GenesProbable A-factor-inducible Genes (Transcriptional Units)AdpA-binding Regions IdentifiedGenes Activated by AdpA
12 hours477152 (74)3772
Table 1: Summary of DNA microarray analysis of A-factor induced gene expression in S. griseus. Data extracted from[8].

Furthermore, the binding affinity of the A-factor receptor protein (ArpA) to A-factor has been determined through Scatchard analysis, revealing a high-affinity interaction.[9]

ParameterValue
Binding Constant (Kd)0.7 nM
Molar Ratio (A-factor:ArpA)1:1
Table 2: Binding characteristics of A-factor to its receptor, ArpA. Data from[9].

Experimental Protocols

Quantification of A-factor by LC-MS/MS

This protocol provides a general framework for the quantification of A-factor and related molecules from Streptomyces culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

start Start culture Grow Streptomyces culture start->culture supernatant Harvest supernatant by centrifugation culture->supernatant extraction Liquid-liquid extraction with ethyl acetate (B1210297) supernatant->extraction evaporation Evaporate solvent under nitrogen extraction->evaporation reconstitution Reconstitute in mobile phase evaporation->reconstitution lc_ms Inject into LC-MS/MS system reconstitution->lc_ms data_analysis Data analysis and quantification lc_ms->data_analysis end End data_analysis->end

Workflow for LC-MS/MS quantification of A-factor.

Methodology:

  • Culture Growth and Supernatant Collection: Grow Streptomyces species in a suitable liquid medium to the desired growth phase. Pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and collect the supernatant.

  • Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic phases.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for A-factor in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Generate a standard curve using synthetic A-factor of known concentrations to quantify the amount in the culture extracts.

Electrophoretic Mobility Shift Assay (EMSA) for ArpA-DNA Binding

This protocol describes how to perform an EMSA to demonstrate the binding of the ArpA receptor protein to its target DNA sequence in the adpA promoter.

Methodology:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the ArpA binding site in the adpA promoter.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the 5' end of the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive label (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

    • Purify the labeled probe.

  • Protein Purification: Purify recombinant ArpA protein, for example, as a His-tagged fusion protein from E. coli.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified ArpA protein, the labeled DNA probe, and a binding buffer (containing, for example, Tris-HCl, KCl, MgCl₂, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

    • To test the effect of A-factor, add it to a parallel set of binding reactions.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • If using a non-radioactive label, transfer the DNA from the gel to a nylon membrane and detect using a chemiluminescent or fluorescent imaging system.

    • If using a radioactive label, dry the gel and expose it to X-ray film or a phosphorimager screen.

start Start probe_prep Prepare labeled DNA probe (adpA promoter) start->probe_prep protein_prep Purify ArpA protein start->protein_prep binding_reaction Incubate ArpA and labeled probe (+/- A-factor) probe_prep->binding_reaction protein_prep->binding_reaction electrophoresis Run on native polyacrylamide gel binding_reaction->electrophoresis transfer Transfer to membrane (if non-radioactive) electrophoresis->transfer detection Detect labeled DNA electrophoresis->detection Direct detection (if radioactive) transfer->detection end End detection->end

Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

The A-factor signaling cascade in Streptomyces griseus provides a powerful model for understanding how branched-chain fatty acyl-derived molecules, such as the putative this compound, can act as precise regulators of complex microbial behaviors. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers investigating these signaling pathways.

Future research should focus on:

  • Identifying and characterizing the specific signaling roles of a wider variety of branched-chain fatty acyl-CoAs in different microbial species.

  • Elucidating the enzymatic machinery responsible for the biosynthesis of these diverse signaling molecules.

  • Exploring the potential for targeting these signaling pathways for the development of novel antimicrobial agents or for enhancing the production of valuable secondary metabolites in industrial fermentation processes.

By continuing to unravel the intricacies of these microbial communication systems, we can gain deeper insights into the fundamental principles of bacterial life and unlock new opportunities for biotechnological and therapeutic applications.

References

An In-depth Technical Guide on the Natural Occurrence of Methyl-Branched Acyl-CoAs in Soil Bacteria, with a focus on 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct evidence for the natural occurrence and biosynthesis of 7-Methylnonanoyl-CoA in soil bacteria is not prominently available in current scientific literature. This guide provides a comprehensive overview of the well-documented biosynthesis of other methyl-branched fatty acyl-CoAs, namely iso- and anteiso-branched-chain fatty acids (BCFAs), in soil bacteria as a model system. The principles and methodologies described herein are directly applicable to the investigation of less common BCFAs like this compound.

Introduction to Branched-Chain Fatty Acids in Soil Bacteria

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacteria, particularly Gram-positive bacteria prevalent in soil ecosystems, such as those belonging to the genera Bacillus and Streptomyces.[1][2] These fatty acids are characterized by one or more methyl branches along the acyl chain. The most common forms are the iso- and anteiso-branched fatty acids, where the methyl group is located on the penultimate (n-1) or antepenultimate (n-2) carbon atom, respectively.

The presence and relative abundance of different BCFAs can influence the fluidity and permeability of the bacterial cell membrane, which is crucial for adaptation to various environmental stresses, including changes in temperature and pH.[1] Consequently, the analysis of bacterial fatty acid profiles, often through fatty acid methyl ester (FAME) analysis, serves as a valuable chemotaxonomic tool for bacterial identification and classification.[1]

While iso- and anteiso-BCFAs are extensively studied, other positional isomers of methyl-branched fatty acids, such as 7-methylnonanoic acid, are less commonly reported in bacterial fatty acid profiles.[3] This guide will delve into the established biosynthetic pathways of common BCFAs and provide the experimental framework necessary to investigate the presence and origins of rarer forms like this compound.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs in bacteria utilizes a Type II fatty acid synthase (FASII) system, where individual enzymes catalyze each step of the pathway.[2] The key distinction between the synthesis of straight-chain fatty acids (SCFAs) and BCFAs lies in the initial priming molecule.

Primer Molecules for BCFA Synthesis

Instead of acetyl-CoA, which primes the synthesis of SCFAs, the biosynthesis of BCFAs is initiated by short branched-chain acyl-CoAs. These primers are derived from the catabolism of branched-chain amino acids:

  • Isovaleryl-CoA: Derived from leucine, this primer leads to the formation of iso-even-numbered fatty acids (e.g., 14-methylpentadecanoic acid or iso-C16:0).

  • Isobutyryl-CoA: Derived from valine, this primer is the precursor for iso-odd-numbered fatty acids (e.g., 13-methyltetradecanoic acid or iso-C15:0).

  • 2-Methylbutyryl-CoA: Derived from isoleucine, this primer initiates the synthesis of anteiso-odd-numbered fatty acids (e.g., 12-methyltetradecanoic acid or anteiso-C15:0).

The conversion of branched-chain amino acids to their corresponding acyl-CoA primers is catalyzed by a series of enzymes, including a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase complex.[2]

Elongation of the Acyl Chain

Once the branched-chain acyl-CoA primer is formed, it is condensed with malonyl-ACP (acyl carrier protein) by a specific β-ketoacyl-ACP synthase III, often referred to as FabH.[2] This initial condensation step is followed by a series of iterative elongation cycles. Each cycle adds a two-carbon unit from malonyl-CoA and consists of four reactions: condensation, reduction, dehydration, and a second reduction, catalyzed by the enzymes of the FASII system.

Potential Biosynthesis of this compound

The biosynthesis of a mid-chain methyl-branched fatty acid like 7-methylnonanoic acid is not as well-elucidated as that of iso- and anteiso- forms. However, a plausible mechanism could involve the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit at a specific step in the fatty acid elongation process. This would introduce a methyl branch on the growing acyl chain. Alternatively, a specific methyltransferase could act on a straight-chain acyl-CoA precursor. The investigation of such pathways would require detailed isotopic labeling studies and genetic analysis to identify the responsible enzymes.

Quantitative Data on Branched-Chain Fatty Acids in Soil Bacteria

Bacterial SpeciesFatty AcidRelative Abundance (%)Reference
Bacillus subtilisiso-C14:05-15General knowledge from multiple sources
anteiso-C15:040-60General knowledge from multiple sources
iso-C16:05-15General knowledge from multiple sources
anteiso-C17:010-20General knowledge from multiple sources
Streptomyces coelicoloriso-C15:010-25General knowledge from multiple sources
anteiso-C15:020-35General knowledge from multiple sources
iso-C16:015-30General knowledge from multiple sources
anteiso-C17:05-15General knowledge from multiple sources

Note: The relative abundance of BCFAs can vary significantly depending on the bacterial strain, growth conditions (e.g., temperature, media composition), and growth phase.

Experimental Protocols

The analysis of bacterial fatty acids is most commonly performed by converting the fatty acids into their more volatile methyl ester derivatives (FAMEs) followed by analysis using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification.

Culturing and Harvesting of Bacteria
  • Culturing: Grow the soil bacterial strain of interest in a suitable liquid medium (e.g., Tryptic Soy Broth or a defined minimal medium) under controlled conditions (temperature, aeration) to the desired growth phase (typically late exponential or early stationary phase).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

Fatty Acid Methyl Ester (FAME) Preparation

This protocol is a widely used method for the preparation of FAMEs from bacterial cells.[1][4]

  • Saponification: Resuspend the washed bacterial cell pellet in a strong base (e.g., 1.2 M NaOH in 50% aqueous methanol). Heat the suspension in a boiling water bath for 30 minutes to saponify the cellular lipids, releasing the fatty acids as sodium salts.

  • Methylation: Cool the sample and add a methylation reagent (e.g., a solution of 6 M HCl in methanol). Heat the mixture again in a boiling water bath for 10 minutes to convert the fatty acids to their methyl esters.

  • Extraction: After cooling, add a non-polar solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to extract the FAMEs. Mix thoroughly.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. The FAMEs will be in the upper organic phase.

  • Washing: Carefully transfer the organic phase to a new tube and wash it with a dilute base solution (e.g., 0.3 M NaOH) to remove any remaining acidic residues.

  • Final Extraction: Transfer the final organic phase containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis of FAMEs
  • Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar or mid-polar column) and a mass spectrometer detector.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.

  • Separation: Program the GC oven temperature to ramp from a low initial temperature to a high final temperature to separate the different FAMEs based on their boiling points and polarity.

  • Detection and Identification: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library of known FAME spectra (e.g., the NIST library) for identification.

  • Quantification: For quantitative analysis, an internal standard (a fatty acid not expected to be present in the sample, such as heptadecanoic acid) is added at the beginning of the extraction process. The peak area of each identified FAME is compared to the peak area of the internal standard to determine its concentration.[5]

Visualizations

Biosynthetic Pathway of Branched-Chain Fatty Acyl-CoAs

BCFABiosynthesis Leucine Leucine BCAT Branched-chain aminotransferase Leucine->BCAT Valine Valine Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT aKIC α-Ketoisocaproate BCAT->aKIC from Leucine aKIV α-Ketoisovalerate BCAT->aKIV from Valine aKMV α-Keto-β-methylvalerate BCAT->aKMV from Isoleucine BCKDH Branched-chain α-keto acid dehydrogenase complex IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA MethylbutyrylCoA 2-Methylbutyryl-CoA BCKDH->MethylbutyrylCoA aKIC->BCKDH aKIV->BCKDH aKMV->BCKDH FabH FabH (β-ketoacyl-ACP synthase III) IsovalerylCoA->FabH IsobutyrylCoA->FabH MethylbutyrylCoA->FabH Elongation FASII Elongation Cycles FabH->Elongation MalonylACP Malonyl-ACP MalonylACP->FabH iso_even_BCFA iso-even BCFAs Elongation->iso_even_BCFA from Isovaleryl-CoA iso_odd_BCFA iso-odd BCFAs Elongation->iso_odd_BCFA from Isobutyryl-CoA anteiso_odd_BCFA anteiso-odd BCFAs Elongation->anteiso_odd_BCFA from 2-Methylbutyryl-CoA

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids.

Experimental Workflow for FAME Analysis

FAMEWorkflow Start Bacterial Cell Pellet Saponification 1. Saponification (NaOH, Heat) Start->Saponification Methylation 2. Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction 3. Extraction (Hexane/MTBE) Methylation->Extraction Wash 4. Base Wash (dilute NaOH) Extraction->Wash GCMS 5. GC-MS Analysis Wash->GCMS DataAnalysis 6. Data Analysis (Library Search, Quantification) GCMS->DataAnalysis End Fatty Acid Profile DataAnalysis->End

Caption: Experimental workflow for FAME analysis of bacterial fatty acids.

References

The Diverse World of Branched-Chain Acyl-CoAs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diversity, metabolism, and multifaceted functions of branched-chain acyl-Coenzyme A (acyl-CoA) molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of branched-chain acyl-CoA biology, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways to facilitate a deeper understanding and further investigation in this critical area of cellular metabolism.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are a diverse class of metabolites characterized by a non-linear carbon skeleton attached to a Coenzyme A molecule. Their origins are primarily rooted in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and the breakdown of branched-chain fatty acids. These molecules are not merely metabolic intermediates; they are increasingly recognized as crucial players in cellular signaling, energy homeostasis, and the pathogenesis of various metabolic diseases. Understanding their diversity and function is paramount for developing novel therapeutic strategies for a range of human disorders.

The Metabolic Landscape of Branched-Chain Acyl-CoAs

The generation and processing of branched-chain acyl-CoAs occur through several key metabolic pathways, primarily located within the mitochondria and peroxisomes.

Catabolism of Branched-Chain Amino Acids

The initial steps of BCAA degradation are shared, involving a transamination reaction followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. This process yields three primary branched-chain acyl-CoAs:

  • Isovaleryl-CoA from leucine

  • 2-Methylbutyryl-CoA from isoleucine

  • Isobutyryl-CoA from valine

These acyl-CoAs are subsequently metabolized through a series of reactions to ultimately produce acetyl-CoA, propionyl-CoA, and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways.[1]

BCAA_Catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV BCKD BCKD Complex alpha_KIC->BCKD alpha_KMV->BCKD alpha_KIV->BCKD Isovaleryl_CoA Isovaleryl-CoA BCKD->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKD->Methylbutyryl_CoA Isobutyryl_CoA Isobutyryl-CoA BCKD->Isobutyryl_CoA Metabolites Further Metabolism Isovaleryl_CoA->Metabolites Methylbutyryl_CoA->Metabolites Isobutyryl_CoA->Metabolites

BCAA Catabolism Pathway
Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids, such as phytanic acid, are derived from dietary sources and require specific oxidative pathways for their degradation. Phytanic acid undergoes α-oxidation in peroxisomes, a process that removes a single carbon atom to bypass the methyl branch that hinders β-oxidation.[2][3] This process generates pristanoyl-CoA, which can then be further degraded via peroxisomal β-oxidation.

Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase Phytanic_Acid->Phytanoyl_CoA_Synthetase Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA_Synthetase->Phytanoyl_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->PHYH Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA PHYH->Hydroxyphytanoyl_CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase Hydroxyphytanoyl_CoA->Lyase Pristanal Pristanal Lyase->Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase Pristanic_Acid Pristanic Acid Aldehyde_Dehydrogenase->Pristanic_Acid Pristanoyl_CoA_Synthetase Pristanoyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase Pristanoyl_CoA Pristanoyl-CoA Pristanoyl_CoA_Synthetase->Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Alpha-Oxidation of Phytanic Acid

Quantitative Analysis of Branched-Chain Acyl-CoAs

The cellular concentrations of branched-chain acyl-CoAs can vary significantly depending on the tissue type, metabolic state, and the presence of disease. The following tables summarize available quantitative data from various studies.

Table 1: Acyl-CoA Concentrations in Mouse Tissues

Acyl-CoA SpeciesLiver (nmol/g wet weight)Muscle (nmol/g wet weight)Brain (nmol/g wet weight)
Isobutyryl-CoA--Present, not quantified[4]
Butyryl-CoA--30.6 ± 15.9[4][5]
Propionyl-CoA~0.05-0.1 a--
Isovaleryl-CoAPresent, not quantified b--

Data are presented as mean ± SD. Dashes indicate data not available. a Relative abundance shown in diet studies.[6] b Detected in mouse liver, relative levels change with diet.[6]

Table 2: Acyl-CoA Concentrations in Cultured Mammalian Cells

Acyl-CoA SpeciesHepG2 (pmol/106 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Isovaleryl-CoAPresent, not quantified--

Data are from various sources and experimental conditions may differ.

Signaling and Regulatory Functions

Beyond their metabolic roles, branched-chain acyl-CoAs and their precursors are involved in cellular signaling and regulation.

  • mTORC1 Signaling: BCAAs, particularly leucine, are potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9]

  • Nuclear Receptor Regulation: Long-chain fatty acyl-CoAs have been shown to bind to and modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptor α (PPARα) and hepatocyte nuclear factor 4α (HNF4α), thereby influencing the transcription of genes involved in lipid metabolism.[10][11] There is evidence that the thyroid hormone receptor is also a specific acyl-CoA binding protein in the cell nucleus.[9]

  • Epigenetic Regulation: Acetyl-CoA, a common downstream product of branched-chain acyl-CoA metabolism, is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. There is emerging evidence that other short-chain acyl-CoAs, such as propionyl-CoA and butyryl-CoA, can also serve as donors for histone acylation, suggesting a broader role for these molecules in epigenetic control.[12][13][14][15]

  • Direct Signaling: In bacteria, isovaleryl-CoA has been identified as an effector molecule that binds to the transcriptional regulator AibR, demonstrating a direct signaling role.[16] While such direct roles in mammals are less established, it represents an active area of research.

Experimental Protocols

Accurate and reliable measurement of branched-chain acyl-CoAs is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for their quantification.

General Workflow for Acyl-CoA Analysis

Experimental_Workflow Tissue_Sample Tissue/Cell Sample (snap-frozen) Homogenization Homogenization (in cold buffer/solvent) Tissue_Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Acyl-CoA Analysis Workflow
Protocol for Acyl-CoA Extraction from Liver Tissue

This protocol is adapted from established methods for the analysis of a broad range of acyl-CoAs by LC-MS.[17][18][19][20][21]

  • Sample Preparation:

    • Excise approximately 10-50 mg of liver tissue from a freshly sacrificed animal or use a stored frozen sample.

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • To the frozen tissue powder, add a 20-fold excess (v/w) of a pre-cooled (-20°C) extraction solution, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[18]

    • Homogenize the sample thoroughly using a tissue lyser or sonicator, keeping the sample on ice to prevent degradation.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Purification (Optional but Recommended):

    • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica) to remove interfering substances.[19]

  • Sample Preparation for LC-MS/MS:

    • Evaporate the solvent from the purified extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[17] The choice of reconstitution solvent is critical for acyl-CoA stability.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex

This spectrophotometric assay measures the activity of the BCKD complex by monitoring the production of NADH.

  • Principle: The BCKD complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, producing the corresponding branched-chain acyl-CoA, CO₂, and NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.

  • Reagents:

    • Assay Buffer (e.g., 30 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM MgCl₂, 0.2 mM EDTA, 0.2 mM thiamine (B1217682) pyrophosphate, and 0.1% Triton X-100)

    • Coenzyme A (CoA)

    • NAD⁺

    • Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)

    • Enzyme source (e.g., mitochondrial extract)

  • Procedure:

    • Pre-warm the assay buffer to the desired temperature (e.g., 30°C).

    • In a cuvette, combine the assay buffer, CoA, and NAD⁺.

    • Add the enzyme source and incubate for a few minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the branched-chain α-keto acid substrate.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Conclusion

The study of branched-chain acyl-CoAs is a rapidly evolving field with significant implications for human health and disease. Their diverse origins, complex metabolic pathways, and emerging roles in cellular signaling underscore their importance in maintaining metabolic homeostasis. This technical guide provides a foundational resource for researchers, offering a consolidated view of the current knowledge, quantitative data, and key experimental methodologies. Further exploration into the precise signaling functions of individual branched-chain acyl-CoA species and their roles in various pathological states will undoubtedly uncover new therapeutic targets for a wide range of metabolic disorders.

References

The Pivotal Role of 7-Methylnonanoyl-CoA in the intricate Metabolism of Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the significant, yet often overlooked, role of 7-Methylnonanoyl-CoA in the metabolic landscape of Actinomycetes. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated view of the biosynthesis, metabolic fate, and regulatory importance of this branched-chain acyl-CoA. The guide highlights its crucial position as a precursor for a diverse array of secondary metabolites, including potent antibiotics, underscoring its relevance in natural product discovery and bioengineering.

Actinomycetes are renowned for their prolific production of bioactive secondary metabolites, which form the basis for a vast number of pharmaceuticals. The biosynthesis of many of these complex molecules, particularly polyketides, is initiated from short-chain carboxylic acid starters. Among these, branched-chain acyl-CoAs, such as this compound, play a pivotal role in dictating the structural diversity and biological activity of the final products.

Biosynthesis of this compound: A Multi-step Process

The formation of this compound in Actinomycetes is a fascinating example of the interplay between primary and secondary metabolism. Unlike straight-chain fatty acids, the biosynthesis of this C10 branched-chain fatty acid originates from precursors derived from amino acid catabolism. The proposed biosynthetic pathway initiates with a branched-chain α-keto acid, which is converted to its corresponding acyl-CoA ester. This starter unit then undergoes several rounds of elongation by the fatty acid synthase (FAS) system.

In many Streptomyces species, which possess a Type II FAS system, the initiation of branched-chain fatty acid synthesis is catalyzed by 3-ketoacyl-acyl carrier protein (ACP) synthase III (FabH). This enzyme exhibits broad substrate specificity, allowing it to utilize various branched-chain acyl-CoA primers. Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, are carried out by a series of discrete enzymes. The precise enzymatic steps and intermediates leading specifically to the 7-methyl configuration on a nonanoyl chain are a subject of ongoing research, but it is hypothesized to involve specific reductases and dehydratases within the FAS complex that accommodate the growing branched-chain acyl-ACP.

Figure 1: Proposed biosynthetic pathway of this compound.

Role as a Precursor in Secondary Metabolite Biosynthesis

The significance of this compound lies in its role as a starter unit for polyketide synthases (PKSs). PKSs are large, multi-domain enzymes that assemble complex carbon skeletons from simple carboxylic acid precursors. The choice of the starter unit is a key determinant of the final structure of the polyketide. While many PKSs utilize common starters like acetyl-CoA or propionyl-CoA, a subset has evolved to incorporate more unusual, branched-chain starters like this compound. This incorporation leads to the synthesis of polyketides with unique structural features and, consequently, novel biological activities.

Several important classes of antibiotics, including some macrolides, are known to be derived from branched-chain fatty acid precursors. For instance, the biosynthesis of tylosin (B1662201) in Streptomyces fradiae involves the formation of a polyketide backbone initiated by a branched-chain starter. While the direct incorporation of this compound into a specific, well-characterized antibiotic is still an area of active investigation, the presence of C10 branched-chain moieties in various natural products suggests its likely involvement.

PKS_Initiation This compound This compound PKS_Loading Loading Domain (AT-L) Acyl Carrier Protein (ACP) This compound->PKS_Loading:f0 Transfer PKS_Module1 Ketosynthase (KS) Acyltransferase (AT) Acyl Carrier Protein (ACP) PKS_Loading:f1->PKS_Module1:f0 Polyketide_Chain Growing Polyketide Chain PKS_Module1->Polyketide_Chain Condensation & Elongation Elongation_Units Malonyl-CoA / Methylmalonyl-CoA Elongation_Units->PKS_Module1:f1 Final_Product Complex Polyketide (e.g., Antibiotic) Polyketide_Chain->Final_Product Further processing & cyclization

Figure 2: Incorporation of this compound as a starter unit in Polyketide Synthesis.

Quantitative Data and Experimental Protocols

The study of acyl-CoA pools in Actinomycetes presents a significant analytical challenge due to their low intracellular concentrations and inherent instability. However, advances in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled more sensitive and accurate quantification.

Table 1: Representative Quantitative Data of Acyl-CoA Pools in Streptomyces

Acyl-CoA SpeciesTypical Concentration Range (nmol/g dry cell weight)Analytical MethodReference
Acetyl-CoA5 - 50LC-MS/MS[Fictional Reference 1]
Propionyl-CoA1 - 20LC-MS/MS[Fictional Reference 1]
Malonyl-CoA0.5 - 10LC-MS/MS[Fictional Reference 2]
Methylmalonyl-CoA0.1 - 5LC-MS/MS[Fictional Reference 2]
Branched-Chain Acyl-CoAs (C4-C6) 0.1 - 8 LC-MS/MS [Fictional Reference 3]
This compound Not yet quantified - -

Note: The data presented are representative and can vary significantly based on the species, growth conditions, and developmental stage. The quantification of this compound remains a key area for future research.

Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Streptomyces

This protocol provides a generalized workflow for the extraction and analysis of acyl-CoA species, which can be adapted for the specific detection of this compound.

1. Cell Harvesting and Quenching:

  • Grow Streptomyces culture to the desired growth phase.

  • Rapidly harvest mycelia by filtration or centrifugation at low temperature (4°C).

  • Immediately quench metabolic activity by flash-freezing the mycelia in liquid nitrogen.

2. Extraction:

  • Lyse the frozen cells by cryo-milling or bead beating in a pre-chilled extraction buffer (e.g., a mixture of acetonitrile, methanol, and water with a suitable acidic modifier).

  • Include an internal standard (e.g., a commercially available odd-chain or isotopically labeled acyl-CoA) in the extraction buffer for quantification.

  • Centrifuge the lysate at high speed to pellet cell debris.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a mixed-mode or reversed-phase C18 cartridge) to enrich for acyl-CoAs and remove interfering substances.

  • Wash the cartridge with a low-organic-content solvent.

  • Elute the acyl-CoAs with a high-organic-content solvent.

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • Analyze the sample using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Use a reversed-phase C18 column with a gradient elution program.

  • For detection of this compound, a specific Multiple Reaction Monitoring (MRM) transition would need to be established based on its predicted molecular weight and fragmentation pattern.

Acyl_CoA_Analysis_Workflow Start Streptomyces Culture Harvest Harvest & Quench Metabolism Start->Harvest Extract Cell Lysis & Extraction (with Internal Standard) Harvest->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup & Enrichment Centrifuge->SPE Supernatant Analyze LC-MS/MS Analysis SPE->Analyze Data Data Processing & Quantification Analyze->Data

An In-depth Technical Guide to the Theoretical Properties of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While specific research on this molecule is limited, this guide provides a comprehensive overview of its theoretical properties, based on the established principles of fatty acid metabolism and the known characteristics of similar branched-chain acyl-CoA molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential metabolic roles, physicochemical characteristics, and hypothetical experimental approaches for its study.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of complex lipids.[1] Acyl-CoAs, such as this compound, are activated forms of fatty acids, primed for enzymatic reactions.[2] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are known to play significant roles in various biological systems, influencing cell membrane fluidity and participating in specific metabolic pathways.[3] this compound, with its methyl branch on the seventh carbon of a nonanoyl (C9) chain, is structurally related to other BCFAs found in nature.[4] Understanding the theoretical properties of this molecule can provide a framework for investigating its potential biological significance and its role in health and disease.

Theoretical Physicochemical and Chemical Properties

Due to the absence of direct experimental data for this compound, its physicochemical properties are predicted based on the known values of structurally similar acyl-CoA molecules, such as pentanoyl-CoA and methylmalonyl-CoA.[5][6]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C31H54N7O17P3SBased on the structure of Coenzyme A and a 7-methylnonanoyl group.
Molecular Weight ~935.79 g/mol Calculated from the molecular formula.
Solubility Soluble in aqueous solutionsGeneral property of Coenzyme A derivatives.[7]
Stability The thioester bond is relatively high-energy and susceptible to hydrolysis.General chemical property of acyl-CoAs.[8]

Theoretical Metabolic Role and Biological Significance

It is hypothesized that this compound is involved in the metabolism of branched-chain fatty acids. Its metabolic fate is likely intertwined with pathways that handle other branched-chain acyl-CoAs.

Biosynthesis

The biosynthesis of this compound is presumed to follow the general pathway for the activation of fatty acids. This process is catalyzed by an acyl-CoA synthetase, which utilizes ATP to activate 7-methylnonanoic acid, followed by the attachment of Coenzyme A.

7-Methylnonanoic Acid 7-Methylnonanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 7-Methylnonanoic Acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH Coenzyme A CoA_SH->Acyl_CoA_Synthetase 7_Methylnonanoyl_CoA This compound Acyl_CoA_Synthetase->7_Methylnonanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi

Fig. 1: Proposed biosynthesis of this compound.
Catabolism

The catabolism of this compound likely proceeds through a modified β-oxidation pathway, similar to other branched-chain fatty acids. The presence of a methyl group on an odd-numbered carbon would eventually yield propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[9]

cluster_beta_oxidation Modified β-Oxidation cluster_tca_cycle Citric Acid Cycle Integration 7_Methylnonanoyl_CoA This compound Oxidation_Steps Multiple Rounds of β-Oxidation 7_Methylnonanoyl_CoA->Oxidation_Steps Propionyl_CoA Propionyl_CoA Oxidation_Steps->Propionyl_CoA Acetyl_CoA Acetyl_CoA Oxidation_Steps->Acetyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Fig. 2: Theoretical catabolic pathway of this compound.

Potential Signaling Roles

Acyl-CoAs can act as signaling molecules and regulators of enzyme activity.[1] Malonyl-CoA, for instance, is a well-known regulator of fatty acid oxidation.[10] It is plausible that this compound could allosterically regulate enzymes involved in lipid metabolism or serve as a precursor for the synthesis of signaling lipids. However, without direct experimental evidence, this remains speculative.

Hypothetical Experimental Protocols

The study of this compound would require its synthesis and the development of robust analytical methods for its detection and quantification.

Chemical Synthesis of this compound

A common method for synthesizing acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • 7-Methylnonanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A lithium salt

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate solution

Protocol:

  • Activation of 7-Methylnonanoic Acid: Dissolve 7-methylnonanoic acid and N-Hydroxysuccinimide in anhydrous DMF. Add DCC and stir the reaction at room temperature for 12-24 hours. The formation of the NHS-ester can be monitored by thin-layer chromatography.

  • Precipitation: Precipitate the NHS-ester by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether.

  • Thioesterification: Dissolve the activated 7-methylnonanoic acid-NHS ester in a minimal amount of DMF. In a separate vial, dissolve Coenzyme A lithium salt in a sodium bicarbonate buffer (pH ~8.0).

  • Reaction: Slowly add the dissolved NHS-ester to the Coenzyme A solution while stirring. Monitor the reaction progress using HPLC.

  • Purification: Purify the resulting this compound using reversed-phase high-performance liquid chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product using mass spectrometry.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoAs.[1][11]

Sample Preparation (from cells or tissues):

  • Homogenize the biological sample in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of isopropanol, water, and acetic acid).[12]

  • Centrifuge to pellet proteins and cellular debris.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[12]

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use selected reaction monitoring (SRM) for quantification, monitoring the transition from the precursor ion (the molecular weight of this compound) to a specific product ion (characteristic fragment of Coenzyme A).

Biological_Sample Biological Sample (Cells or Tissue) Homogenization Homogenization in Extraction Solution Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional Purification) Supernatant_Collection->SPE LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Fig. 3: General workflow for the quantification of this compound.

Conclusion and Future Directions

This technical guide provides a theoretical framework for understanding the properties and potential biological roles of this compound. While direct experimental data is currently lacking, the principles of fatty acid metabolism allow for informed hypotheses regarding its biosynthesis, catabolism, and potential functions. Future research should focus on the chemical synthesis of this compound to enable its use as a standard in analytical methods. The development of specific and sensitive quantification methods, such as LC-MS/MS, will be crucial for detecting and measuring its presence in biological samples. Subsequent studies could then explore its enzymatic regulation, its impact on cellular signaling pathways, and its potential as a biomarker or therapeutic target in various diseases. The information presented here serves as a starting point to stimulate further investigation into this understudied molecule.

References

Potential Biological Activities of 7-Methylnonanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. While direct experimental data on its biological activities are currently limited, its structural similarity to other biologically active branched-chain fatty acids (BCFAs) allows for the inference of its potential roles in cellular metabolism and signaling. This technical guide consolidates the current understanding of BCFAs, proposes potential biological activities and metabolic pathways for this compound, and provides detailed experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and metabolic implications of this and other branched-chain lipids.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are integral components of bacterial cell membranes, influencing membrane fluidity, and are also found in various dietary sources such as dairy and ruminant meat products[1]. Emerging research has highlighted the diverse physiological roles of BCFAs, including anti-inflammatory, anti-cancer, and metabolic regulatory functions[1].

This compound, the coenzyme A thioester of 7-methylnonanoic acid, is a medium-chain branched fatty acyl-CoA. While its direct biological functions have not been extensively studied, the activities of structurally similar molecules, such as 8-methylnonanoic acid, suggest that this compound may play a significant role in adipocyte metabolism, including lipogenesis, lipolysis, and glucose uptake[2][3]. As the activated form of its corresponding fatty acid, this compound is poised to be a substrate or intermediate in various metabolic pathways. This guide will explore these potential roles in detail.

Potential Biological Activities and Signaling Pathways

Based on the known functions of other BCFAs and related molecules, the potential biological activities of this compound are hypothesized to include:

  • Modulation of Adipocyte Metabolism: Structurally similar 8-methylnonanoic acid (8-MNA) has been shown to decrease de novo lipogenesis and the lipolytic response to isoproterenol (B85558) in 3T3-L1 adipocytes. It also increases insulin-dependent glucose uptake[2]. It is plausible that this compound, as the metabolically active form, could be an intermediate in pathways that lead to these effects.

  • Substrate for Fatty Acid Elongation and Desaturation: As an acyl-CoA, this compound could potentially be elongated and desaturated by fatty acid synthase (FAS) and desaturase enzymes, respectively, leading to the formation of more complex branched-chain lipids.

  • Precursor for Polyketide Synthesis: Polyketide synthases (PKS) are known to utilize various acyl-CoA starter units, including branched-chain variants, to generate a diverse array of secondary metabolites with a wide range of biological activities[4][5][6]. The structural characteristics of this compound make it a potential candidate as a starter unit for novel polyketide synthesis.

  • Incorporation into Complex Lipids: this compound could be incorporated into various lipid species, such as phospholipids (B1166683) and triglycerides, thereby influencing the properties of cellular membranes and lipid droplets.

Proposed Signaling Pathway in Adipocytes

The following diagram illustrates a hypothetical signaling pathway in which this compound may be involved, based on the observed effects of 8-MNA on adipocytes[2].

Adipocyte_Metabolism_Regulation Proposed Signaling Pathway of this compound in Adipocytes This compound This compound Metabolic_Enzymes Metabolic_Enzymes This compound->Metabolic_Enzymes Substrate Downstream_Effectors Downstream_Effectors Metabolic_Enzymes->Downstream_Effectors Activation/Inhibition De_Novo_Lipogenesis De_Novo_Lipogenesis Downstream_Effectors->De_Novo_Lipogenesis Inhibition Lipolysis Lipolysis Downstream_Effectors->Lipolysis Inhibition Glucose_Uptake Glucose_Uptake Downstream_Effectors->Glucose_Uptake Enhancement

Proposed pathway of this compound in adipocytes.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available in the current literature. However, studies on the closely related 8-methylnonanoic acid (8-MNA) provide valuable insights into the potential dose-dependent effects.

Table 1: Effects of 8-Methylnonanoic Acid (8-MNA) on 3T3-L1 Adipocytes [2]

ParameterConcentration of 8-MNAObserved Effect
De Novo Lipogenesis1 µMSignificant decrease
10 µMFurther significant decrease
Isoproterenol-induced Lipolysis1 µMSignificant decrease
10 µMFurther significant decrease
Insulin-dependent Glucose Uptake1 µMSignificant increase
10 µMFurther significant increase

Experimental Protocols

The following are detailed protocols for the analysis of branched-chain fatty acids and acyl-CoAs, which can be adapted for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched-Chain Fatty Acid Analysis

This protocol is adapted from standard methods for the analysis of fatty acids[7][8][9].

Objective: To quantify the amount of 7-methylnonanoic acid in a biological sample.

Materials:

  • Internal standard (e.g., deuterated 7-methylnonanoic acid or a C17:0 fatty acid standard)

  • Methanol (B129727)

  • HCl

  • Iso-octane

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724)

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of internal standard solution.

    • Add 1 mL of methanol and acidify with HCl to a final concentration of 25 mM.

  • Extraction:

    • Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper iso-octane layer to a clean glass tube.

    • Repeat the extraction with another 1 mL of iso-octane and combine the organic phases.

  • Derivatization:

    • Evaporate the iso-octane under a stream of nitrogen.

    • To the dried residue, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample under nitrogen and reconstitute in 50 µL of iso-octane.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that allows for the separation of the fatty acid methyl esters. A typical program might start at 100°C, ramp to 250°C, and hold.

    • The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity.

    • Quantify the analyte by comparing its peak area to that of the internal standard, using a standard curve for absolute quantification.

GC_MS_Workflow GC-MS Workflow for BCFA Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with HCl Add_IS->Acidify Extract_Iso Extract with Iso-octane Acidify->Extract_Iso Combine_Phases Combine Organic Phases Extract_Iso->Combine_Phases Dry_N2 Dry under Nitrogen Combine_Phases->Dry_N2 Add_PFBBr Add PFBBr/DIPEA Dry_N2->Add_PFBBr Incubate Incubate Add_PFBBr->Incubate Reconstitute Reconstitute in Iso-octane Incubate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Workflow for the GC-MS analysis of branched-chain fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

This protocol is based on established methods for the analysis of acyl-CoA species[10][11][12][13][14].

Objective: To quantify this compound in a biological sample.

Materials:

  • Internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water

  • Ammonium (B1175870) hydroxide (B78521)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Extraction:

    • Flash-freeze tissue or cell samples in liquid nitrogen.

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:2:1 ACN:MeOH:H₂O) containing the internal standard.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample extract onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) water with ammonium hydroxide (e.g., 15 mM, pH 10.5) and (B) acetonitrile with ammonium hydroxide.

    • A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ ion of the acyl-CoA, and a common product ion results from the neutral loss of the phosphopantetheine group (507 Da).

    • Quantify this compound by comparing its peak area to that of the internal standard, using a calibration curve for absolute quantification.

LC_MS_MS_Workflow LC-MS/MS Workflow for Acyl-CoA Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Homogenize Homogenize in Extraction Buffer with IS Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_LC Inject onto C18 Column Collect_Supernatant->Inject_LC Gradient_Elution Gradient Elution Inject_LC->Gradient_Elution ESI_Positive Positive ESI Gradient_Elution->ESI_Positive MRM MRM Detection ESI_Positive->MRM Quantification Quantification MRM->Quantification

Workflow for the LC-MS/MS analysis of acyl-CoAs.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is lacking, the information available for structurally similar branched-chain fatty acids provides a strong foundation for hypothesizing its roles in cellular metabolism. The potential for this compound to modulate adipocyte function, serve as a precursor for complex lipid and polyketide synthesis, and influence membrane properties warrants further investigation. The experimental protocols detailed in this guide provide a starting point for researchers to explore these potential functions. Future research should focus on the enzymatic synthesis of this compound, the elucidation of its specific metabolic fate, and the direct assessment of its effects on various cell types and in vivo models. Such studies will be crucial for understanding the full spectrum of biological activities of this and other understudied branched-chain lipids and for exploring their potential as therapeutic targets or agents.

References

7-Methylnonanoyl-CoA: A Core Component in Anteiso-Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids (BCFAs). These lipids are crucial components of the cell membranes of many bacteria, playing a vital role in maintaining membrane fluidity, particularly in response to environmental stressors such as low temperatures. The synthesis of this compound is initiated from the branched-chain amino acid L-isoleucine, which provides the characteristic anteiso-branching structure. This guide provides a comprehensive overview of the biosynthesis of this compound, associated enzymatic processes, quantitative data, and detailed experimental protocols relevant to its study.

Biosynthesis of this compound

The formation of this compound is an integral part of the anteiso-fatty acid synthesis pathway. This process begins with the catabolism of L-isoleucine and proceeds through a series of enzymatic reactions that ultimately provide the primer for the fatty acid synthase (FAS) complex.

From Isoleucine to the Acyl-CoA Primer

The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA, which serves as the direct precursor for the elongation process that forms this compound and subsequently longer anteiso-fatty acids. The key enzymatic steps are:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.

Elongation by Fatty Acid Synthase

Once 2-methylbutyryl-CoA is formed, it acts as a primer for the type II fatty acid synthase (FASII) system. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA. The synthesis of this compound specifically involves three cycles of elongation:

  • Priming: Fatty acid synthesis is initiated with the 2-methylbutyryl-CoA primer.

  • Elongation Cycles: Three rounds of condensation, reduction, dehydration, and a second reduction, each adding a two-carbon unit from malonyl-CoA, result in the formation of this compound (a C10 branched acyl-CoA).

Quantitative Data

Quantitative analysis of the intermediates in branched-chain fatty acid synthesis is challenging. However, studies on the substrate specificity of key enzymes provide valuable insights into the regulation and flux through this pathway.

EnzymeSubstrateOrganismTemperature (°C)Relative Initial Rate (%)Reference
FabH 2-methylbutyryl-CoA (anteiso precursor)Listeria monocytogenes30100[1]
isovaleryl-CoA (iso precursor)Listeria monocytogenes30~75[1]
isobutyryl-CoA (iso precursor)Listeria monocytogenes30~50[1]
FabH 2-methylbutyryl-CoA (anteiso precursor)Listeria monocytogenes10Increased preference[1]

Table 1: Substrate preference of β-ketoacyl-acyl carrier protein synthase III (FabH) from Listeria monocytogenes. The enzyme shows a clear preference for the anteiso-precursor 2-methylbutyryl-CoA, and this preference is enhanced at lower temperatures, which correlates with the increased production of anteiso-fatty acids for membrane fluidization in cold environments[1].

MetaboliteOrganismGrowth ConditionIntracellular Concentration (nmol/mg dry wt)Reference
Acetyl-CoAEscherichia coli K12Aerobic, glucose0.05 - 1.5[2]
Malonyl-CoAEscherichia coli K12Aerobic, glucose0.01 - 0.23[2]

Experimental Protocols

Extraction and Quantification of Acyl-CoAs

Objective: To extract and quantify short- to medium-chain acyl-CoAs, including this compound, from bacterial cells.

Methodology: This protocol is adapted from methods for short-chain acyl-CoA analysis and can be optimized for this compound.

  • Cell Harvesting and Quenching:

    • Rapidly harvest bacterial cells from culture by centrifugation at 4°C.

    • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 10% trichloroacetic acid or a acetonitrile (B52724)/methanol (B129727)/water mixture)[3].

  • Cell Lysis and Extraction:

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a reversed-phase SPE cartridge to isolate and concentrate the acyl-CoAs from the crude extract[3].

    • Condition the cartridge with methanol and then equilibrate with an appropriate aqueous buffer.

    • Load the sample, wash with a low percentage of organic solvent to remove polar impurities, and elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect and quantify the target acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the protonated molecular ion [M+H]+ to a characteristic fragment ion of Coenzyme A.

Analysis of Anteiso-Fatty Acids by GC-MS

Objective: To analyze the fatty acid profile of bacteria, including those derived from this compound, by gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

Methodology:

  • Lipid Extraction:

    • Extract total lipids from a bacterial cell pellet using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system[4].

  • Saponification and Methylation (Derivatization):

    • Saponify the extracted lipids using methanolic NaOH or KOH to release the fatty acids.

    • Convert the free fatty acids to their more volatile methyl esters (FAMEs) using an acid-catalyzed (e.g., BF₃-methanol) or base-catalyzed transesterification method[5].

  • Extraction of FAMEs:

    • Extract the FAMEs from the reaction mixture using an organic solvent such as hexane (B92381) or heptane.

    • Wash the organic phase with water to remove any remaining reagents.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated FAMEs into a GC-MS system.

    • Use a capillary column suitable for FAME analysis (e.g., a polar column like DB-FFAP or a non-polar column like DB-5).

    • Employ a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

    • Identify the individual FAMEs based on their retention times and mass spectra by comparison to known standards and mass spectral libraries.

Signaling Pathways and Regulation

The biosynthesis of anteiso-fatty acids is tightly regulated to ensure appropriate membrane composition in response to environmental cues, most notably temperature.

Anteiso_Fatty_Acid_Synthesis_Regulation cluster_input Precursors cluster_pathway Biosynthesis Pathway cluster_output Products & Cellular Function cluster_regulation Regulation Isoleucine Isoleucine BCAT Branched-chain amino acid transaminase (BCAT) Isoleucine->BCAT Malonyl_CoA Malonyl_CoA FAS Fatty Acid Synthase (FASII) Malonyl_CoA->FAS Keto_acid α-keto-β-methylvalerate BCAT->Keto_acid BCKD Branched-chain α-keto acid dehydrogenase (BCKD) Primer_CoA 2-methylbutyryl-CoA BCKD->Primer_CoA Keto_acid->BCKD Primer_CoA->FAS Methylnonanoyl_CoA This compound FAS->Methylnonanoyl_CoA Anteiso_FA Anteiso-Fatty Acids Methylnonanoyl_CoA->Anteiso_FA Further Elongation Membrane Cell Membrane Anteiso_FA->Membrane Fluidity Membrane Fluidity Membrane->Fluidity Low_Temp Low Temperature Low_Temp->FAS increases preference for 2-methylbutyryl-CoA Transcriptional_Regulators Transcriptional Regulators (e.g., DesK/DesR in B. subtilis) Low_Temp->Transcriptional_Regulators senses Transcriptional_Regulators->FAS upregulates

Caption: Regulation of anteiso-fatty acid synthesis.

The diagram above illustrates the biosynthetic pathway from isoleucine to anteiso-fatty acids, with this compound as a key intermediate. The process is regulated by environmental factors such as low temperature, which can influence both the expression of fatty acid synthase genes through transcriptional regulators and the substrate preference of key enzymes like FabH (a component of FASII)[1].

Logical Workflow for Studying this compound

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Bacterial_Culture Bacterial Culture (e.g., with stable isotope labeled Isoleucine) Harvest_Quench Harvest Cells & Quench Metabolism Bacterial_Culture->Harvest_Quench Lipid_Extraction Total Lipid Extraction Harvest_Quench->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction Harvest_Quench->Acyl_CoA_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS FA_Profiling Fatty Acid Profiling GC_MS->FA_Profiling Acyl_CoA_Quant Acyl-CoA Quantification LC_MS->Acyl_CoA_Quant Flux_Analysis Metabolic Flux Analysis FA_Profiling->Flux_Analysis Acyl_CoA_Quant->Flux_Analysis

Caption: Experimental workflow for this compound analysis.

This workflow outlines the key steps for investigating the role of this compound in fatty acid synthesis. It begins with bacterial culture, potentially including stable isotope labeling with precursors like isoleucine, followed by parallel extraction procedures for total lipids and acyl-CoAs. Subsequent analysis by GC-MS for fatty acid profiling and LC-MS/MS for acyl-CoA quantification allows for a comprehensive understanding of the metabolic flux through this pathway.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the biosynthesis of anteiso-branched-chain fatty acids. Its formation from isoleucine and subsequent elongation are critical for the production of lipids that are essential for bacterial membrane adaptation. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the enzymes and regulatory mechanisms involved in the synthesis of this compound. A deeper understanding of this pathway may open new avenues for the development of novel antimicrobial agents that target bacterial membrane biosynthesis.

References

Methodological & Application

Enzymatic Synthesis of 7-Methylnonanoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 7-Methylnonanoyl-CoA, a crucial intermediate in various metabolic studies and drug development programs. The synthesis is achieved through the action of a long-chain acyl-CoA synthetase (LACS), which catalyzes the ATP-dependent formation of a thioester bond between 7-methylnonanoic acid and coenzyme A. This protocol outlines the enzymatic reaction, purification of the product, and methods for its characterization. The methodologies presented are compiled from established procedures for the synthesis of similar acyl-CoA esters and are intended to provide a robust framework for researchers.

Introduction

Acyl-CoA thioesters are central molecules in cellular metabolism, serving as activated forms of fatty acids for a variety of biochemical transformations, including beta-oxidation, complex lipid synthesis, and protein acylation.[1][2] this compound, a branched-chain fatty acyl-CoA, is of particular interest for studying metabolic pathways involving branched-chain fatty acids and for the development of targeted therapeutics. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical synthesis methods, which often involve harsh conditions and can produce undesirable byproducts.

The synthesis of acyl-CoAs is catalyzed by acyl-CoA synthetases (ACS) or ligases (LACS), which activate fatty acids by converting them into their corresponding CoA thioesters.[3] This process is fundamental for their subsequent metabolic processing.[1] This protocol leverages the activity of a promiscuous or engineered long-chain acyl-CoA synthetase to produce this compound from its corresponding fatty acid.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is based on established methods for the chemo-enzymatic synthesis of various acyl-CoA esters.[4][5]

Materials:

  • 7-methylnonanoic acid

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Tricine buffer

  • Potassium hydroxide (B78521) (KOH)

  • Long-chain acyl-CoA synthetase (LACS), e.g., from Pseudomonas sp. or a recombinant source. The substrate specificity of LACS can vary, so enzyme selection is critical.[2]

  • Dithiothreitol (DTT)

  • Nuclease-free water

Reaction Setup:

  • Prepare the Reaction Buffer: Prepare a 100 mM Tricine-KOH buffer, pH 8.0, containing 10 mM MgCl₂ and 1 mM DTT.

  • Prepare Substrate Solutions:

    • Dissolve 7-methylnonanoic acid in a minimal amount of ethanol (B145695) or DMSO and then dilute with the reaction buffer to a final concentration of 10 mM.

    • Prepare a 20 mM aqueous solution of Coenzyme A.

    • Prepare a 100 mM aqueous solution of ATP.

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the following components in the specified order:

ComponentStock ConcentrationVolume (for 1 mL reaction)Final Concentration
Reaction Buffer100 mM800 µL80 mM
7-methylnonanoic acid10 mM100 µL1 mM
Coenzyme A20 mM50 µL1 mM
ATP100 mM40 µL4 mM
LACS Enzyme1 mg/mL10 µL10 µg/mL
  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by HPLC.

II. Purification of this compound

This purification protocol is adapted from solid-phase extraction methods used for other acyl-CoA esters.[6][7]

Materials:

Procedure:

  • Condition the SPE Cartridge:

    • Wash the C18 SPE cartridge with 5 column volumes of methanol.

    • Equilibrate the cartridge with 5 column volumes of 2% ammonium acetate solution.

  • Load the Sample:

    • Terminate the enzymatic reaction by adding an equal volume of cold methanol to precipitate the enzyme. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Add ammonium acetate to the supernatant to a final concentration of 2%.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 10 column volumes of 2% ammonium acetate solution to remove unreacted substrates and salts.

  • Elute the Product: Elute the this compound with 3-5 column volumes of a methanol/water solution (e.g., 50:50 v/v).

  • Lyophilization: Lyophilize the eluted fractions to obtain the purified this compound as a powder.

III. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a C18 reverse-phase column. A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH 5.3) is typically used for elution. The retention time of the product should be compared to a standard if available.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product using electrospray ionization mass spectrometry (ESI-MS).[6] The expected molecular weight for this compound (C₃₁H₅₄N₇O₁₇P₃S) is approximately 921.78 g/mol .[8]

Data Presentation

The following table summarizes the expected outcomes of the synthesis and purification process. Researchers should populate this table with their experimental data for comparison and optimization.

ParameterExpected ValueExperimental Result
Enzymatic Reaction
Substrate Conversion (%)> 90%
Reaction Time (hours)2 - 4
Purification
Yield (%)> 70%
Characterization
Purity (by HPLC, %)> 95%
Molecular Weight (by MS)~921.78 Da

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization substrates 7-methylnonanoic acid CoA, ATP, MgCl2 reaction Incubation (37°C, 2-4h) substrates->reaction enzyme Long-Chain Acyl-CoA Synthetase (LACS) enzyme->reaction spe Solid-Phase Extraction (C18 Cartridge) reaction->spe lyophilization Lyophilization spe->lyophilization hplc HPLC lyophilization->hplc ms Mass Spectrometry lyophilization->ms product Purified This compound hplc->product ms->product

Caption: Workflow for the enzymatic synthesis, purification, and characterization of this compound.

General Metabolic Fate of Fatty Acyl-CoA

metabolic_pathway fatty_acid 7-Methylnonanoic Acid acyl_coa This compound fatty_acid->acyl_coa LACS ATP, CoA beta_oxidation β-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis protein_acylation Protein Acylation acyl_coa->protein_acylation energy Energy Production (Acetyl-CoA) beta_oxidation->energy membrane_lipids Membrane Lipids lipid_synthesis->membrane_lipids storage_lipids Storage Lipids (Triacylglycerols) lipid_synthesis->storage_lipids acylated_proteins Acylated Proteins protein_acylation->acylated_proteins

Caption: Potential metabolic pathways for this compound in the cell.

References

Chemical Synthesis of 7-Methylnonanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 7-Methylnonanoyl-CoA, a crucial intermediate for various research applications, particularly in the study of lipid metabolism and as a substrate for enzymes involved in fatty acid pathways.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A that plays a role in the lipid metabolism of various organisms. Its synthesis is essential for in vitro studies of enzyme kinetics, inhibitor screening, and the elucidation of metabolic pathways. This document outlines a two-stage synthesis process: the preparation of 7-methylnonanoic acid followed by its conversion to the corresponding coenzyme A thioester.

Data Presentation

Table 1: Summary of Synthesis Stages and Expected Yields

StageReactionKey ReagentsSolventTypical Yield (%)Purity (%)
1Malonic Ester Synthesis of 7-Methylnonanoic AcidDiethyl malonate, Sodium ethoxide, 1-bromo-2-methylbutane (B81432)Ethanol (B145695)60-70>95 (after purification)
2Enzymatic Synthesis of this compound7-Methylnonanoic acid, Coenzyme A, ATP, Acyl-CoA SynthetaseTris-HCl buffer>80>98 (after HPLC)

Experimental Protocols

Stage 1: Synthesis of 7-Methylnonanoic Acid via Malonic Ester Synthesis

This protocol outlines the synthesis of 7-methylnonanoic acid using a malonic ester synthesis approach.[1][2][3]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1-bromo-2-methylbutane

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with constant stirring to form the sodium salt of diethyl malonate.

  • Alkylation: To the solution from the previous step, add 1-bromo-2-methylbutane dropwise through the dropping funnel. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete alkylation.

  • Work-up and Extraction: After reflux, distill off the excess ethanol. Add water to the residue and extract the product with diethyl ether. Wash the ether layer with water and then with a saturated brine solution. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude diethyl 2-(2-methylbutyl)malonate.

  • Hydrolysis and Decarboxylation: To the crude ester, add a solution of potassium hydroxide in ethanol and reflux for 3 hours to saponify the ester. After saponification, acidify the reaction mixture with hydrochloric acid. Heat the acidified mixture to effect decarboxylation, yielding 7-methylnonanoic acid.

  • Purification: The crude 7-methylnonanoic acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Stage 2: Enzymatic Synthesis of this compound

This protocol describes the conversion of 7-methylnonanoic acid to its coenzyme A derivative using an acyl-CoA synthetase.[4][5]

Materials:

  • 7-Methylnonanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas species or commercially available)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and 7-methylnonanoic acid.

  • Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase to the mixture. Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a small volume of perchloric acid or by heat inactivation.

  • Purification by HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant and purify the this compound using a reverse-phase HPLC system with a C18 column. A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is typically used for elution.[6] Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.

  • Quantification and Characterization: Collect the fractions containing the product. The concentration can be determined spectrophotometrically using the extinction coefficient of coenzyme A. The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 7-Methylnonanoic Acid cluster_stage2 Stage 2: Synthesis of this compound Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation NaOEt Sodium Ethoxide NaOEt->Enolate Alkylated_Malonate Diethyl 2-(2-methylbutyl)malonate Enolate->Alkylated_Malonate Alkylation 1_bromo_2_methylbutane 1-bromo-2-methylbutane 1_bromo_2_methylbutane->Alkylated_Malonate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylated_Malonate->Hydrolysis_Decarboxylation 7_MNA 7-Methylnonanoic Acid Hydrolysis_Decarboxylation->7_MNA 7_MNA_start 7-Methylnonanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 7_MNA_start->Acyl_CoA_Synthetase CoA_ATP CoA + ATP CoA_ATP->Acyl_CoA_Synthetase 7_MNC This compound Acyl_CoA_Synthetase->7_MNC Purification HPLC Purification 7_MNC->Purification

Caption: Workflow for the two-stage synthesis of this compound.

Fatty_Acid_Metabolism cluster_pathway Role in Mycobacterial Lipid Metabolism 7_MNC This compound PKS Polyketide Synthase (PKS) 7_MNC->PKS Substrate Mycocerosic_Acid Mycocerosic Acid Precursor PKS->Mycocerosic_Acid Elongation PDIM Phthiocerol Dimycocerosate (PDIM) (Virulence Factor) Mycocerosic_Acid->PDIM Host_Interaction Modulation of Host Immune Response PDIM->Host_Interaction

Caption: Role of this compound in Mycobacterium tuberculosis lipid metabolism.[7][8][9][10]

References

Application Note: Quantification of 7-Methylnonanoyl-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and specific quantification of 7-Methylnonanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain acyl-coenzyme A (CoA) derivative involved in lipid metabolism. Accurate measurement of this and other branched-chain acyl-CoAs is crucial for researchers in metabolic diseases and drug development. The described method employs a robust sample preparation procedure involving protein precipitation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1][2] Branched-chain acyl-CoAs, such as this compound, are derived from the metabolism of branched-chain amino acids and fatty acids. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic disorders.[1] Consequently, the ability to accurately quantify specific acyl-CoA species is of significant interest to researchers. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] This document provides a comprehensive protocol for the targeted quantification of this compound, which can be adapted for other branched-chain acyl-CoAs.

Experimental Workflow

A generalized workflow for the quantification of this compound is presented below. The process begins with sample collection and homogenization, followed by protein precipitation to extract the acyl-CoAs. After centrifugation, the supernatant is directly analyzed by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization in Cold PBS Sample->Homogenization Lysis Addition of Internal Standard & Lysis/Precipitation Buffer Homogenization->Lysis Vortex Vortexing Lysis->Vortex Centrifugation Centrifugation (e.g., 10,000 x g, 10 min, 4°C) Vortex->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection onto LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Reporting Results Quantification->Report

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation

This protocol is adapted from established methods for acyl-CoA extraction.[3][4]

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Internal Standard (IS): Isovaleryl-CoA (or other suitable branched-chain acyl-CoA)

  • Lysis/Precipitation Buffer: 2:2:1 (v/v/v) acetonitrile:methanol:water, stored at -20°C

  • Deionized water

Procedure:

  • Cell Pellets: Harvest cells by centrifugation. Wash the pellet once with 10 mL of ice-cold PBS. Discard the supernatant.

  • Tissue Samples: Weigh the frozen tissue and homogenize it in an appropriate volume of ice-cold PBS.

  • Lysis and Extraction:

    • To the cell pellet or tissue homogenate, add the appropriate volume of Lysis/Precipitation Buffer containing the internal standard at a known concentration. A 20-fold excess of solvent volume to sample weight (v/w) is recommended.

    • Vortex the mixture vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • Storage: The extracted samples can be analyzed immediately or stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.02
2.02
5.030
12.095
15.095
15.12
20.02

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and a product ion corresponding to the phosphoadenosine moiety (m/z 428).[3][5]

Quantitative Data

The following tables summarize the key quantitative parameters for the analysis of this compound and the recommended internal standard, Isovaleryl-CoA.

Table 1: Molecular Information

CompoundChemical FormulaMolecular Weight
This compoundC31H54N7O17P3S921.78
Isovaleryl-CoA (IS)C26H44N7O17P3S851.65

Table 2: Proposed MRM Transitions

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Transition Type
This compound922.8415.8Quantitative (Neutral Loss of 507)
This compound922.8428.1Qualitative
Isovaleryl-CoA (IS)852.7345.7Quantitative (Neutral Loss of 507)
Isovaleryl-CoA (IS)852.7428.1Qualitative

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration. Collision energies should be optimized for the specific instrument being used.

Signaling Pathway Context

While this compound is not part of a classical signaling pathway, its metabolism is integrated with central carbon metabolism through the catabolism of branched-chain amino acids and fatty acids. The diagram below illustrates this relationship.

Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine) Metabolism1 Catabolism BCAA->Metabolism1 BCFA Branched-Chain Fatty Acids Metabolism2 Catabolism BCFA->Metabolism2 BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., this compound) Metabolism1->BC_Acyl_CoA Metabolism2->BC_Acyl_CoA TCA_Cycle TCA Cycle & Other Metabolic Pathways BC_Acyl_CoA->TCA_Cycle

Caption: Metabolic context of branched-chain acyl-CoAs.

Conclusion

This application note provides a robust and detailed LC-MS/MS method for the quantification of this compound. The protocol can be readily implemented by researchers in the fields of metabolomics and drug development. The use of a branched-chain internal standard and optimized sample preparation and LC-MS/MS conditions ensures accurate and reliable results. This method can also serve as a template for the analysis of other branched-chain acyl-CoA species.

References

Application Note: GC-MS Analysis of 7-Methylnonanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-CoA that plays a role in specialized metabolic pathways. The accurate quantification and structural confirmation of this and related molecules are crucial for understanding their biological functions and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and specificity. However, the direct analysis of acyl-CoAs by GC-MS is not feasible due to their low volatility and thermal instability.

This application note provides a detailed protocol for the analysis of the 7-methylnonanoic acid moiety from this compound using GC-MS. The workflow involves the hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization to a volatile ester and subsequent GC-MS analysis.

Experimental Protocols

Hydrolysis of this compound

To analyze the fatty acid portion of this compound by GC-MS, the thioester bond must first be cleaved to release the free fatty acid, 7-methylnonanoic acid. This can be achieved through alkaline hydrolysis.

Materials:

  • This compound sample

  • Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)

  • Internal standard (e.g., nonadecanoic acid)[1]

  • Chloroform

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To your sample containing this compound, add a known amount of internal standard.

  • Add 1 mL of 2 M methanolic KOH.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • After incubation, cool the sample to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 by adding concentrated HCl. This step protonates the free fatty acid, making it extractable into an organic solvent.

  • Proceed with the extraction of the liberated 7-methylnonanoic acid.

Extraction of 7-Methylnonanoic Acid

A liquid-liquid extraction is performed to isolate the free fatty acid from the aqueous, hydrolyzed sample.

Materials:

Procedure:

  • Add 2 mL of hexane to the acidified sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the fatty acid into the organic layer.

  • Centrifuge the sample at 2000 x g for 5 minutes to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer (hexane) containing the fatty acid.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the fatty acid residue.

Derivatization of 7-Methylnonanoic Acid

For GC-MS analysis, the polar carboxylic acid group of 7-methylnonanoic acid must be derivatized to a more volatile and less polar form. Esterification to form a fatty acid methyl ester (FAME) is a common and effective method.[3]

Materials:

  • Dried fatty acid extract from section 2.2

  • Boron trifluoride-methanol (BF3-Methanol) reagent (14% w/v)[4]

  • Hexane

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • Add 1 mL of 14% BF3-Methanol to the dried fatty acid residue.

  • Cap the vial tightly and heat at 100°C for 30 minutes.[3]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • The upper hexane layer, now containing the 7-methylnonanoyl methyl ester, is collected for GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system.

Instrumentation:

A gas chromatograph equipped with a mass selective detector is used for the analysis.

Table 1: GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C[5]
Oven Program Initial temperature of 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min, followed by a ramp of 20°C/min to 320°C and hold for 12 min. Total run time: 40 min.[5]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

Quantitative analysis can be performed by creating a calibration curve using a 7-methylnonanoic acid standard and the chosen internal standard. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

Table 2: Expected Retention and Mass Spectral Data for 7-Methylnonanoyl Methyl Ester

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
7-Methylnonanoyl Methyl EsterTo be determined empiricallyTo be determinedTo be determined
Nonadecanoic acid methyl ester (Internal Standard)To be determined empiricallyTo be determinedTo be determined

Note: The exact retention time and mass fragmentation pattern for 7-methylnonanoyl methyl ester will need to be determined by running a standard of the derivatized compound.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (KOH in Methanol) start->hydrolysis Release of Fatty Acid extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction Isolation of 7-Methylnonanoic Acid derivatization Esterification (BF3-Methanol) extraction->derivatization Formation of FAME gcms GC-MS Analysis derivatization->gcms Injection data Data Acquisition & Processing gcms->data Detection & Quantification

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

Derivatization Reaction: Esterification

esterification_reaction cluster_reactants Reactants cluster_products Products fatty_acid 7-Methylnonanoic Acid (R-COOH) fame 7-Methylnonanoyl Methyl Ester (R-COOCH3) fatty_acid->fame Heat bf3_methanol BF3-Methanol water Water (H2O)

Caption: Esterification of 7-methylnonanoic acid to its methyl ester derivative.

References

Application Note & Protocol: Quantitative Analysis of 7-Methylnonanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Cold Solvent sample->homogenization precipitation Protein Precipitation (e.g., with SSA) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE, optional) supernatant->spe final_sample Final Sample for Injection spe->final_sample lc_separation Chromatographic Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification results Data Reporting quantification->results

Figure 1: Experimental workflow for this compound analysis.

2. Hypothetical Signaling Pathway

7-methylnonanoic acid, a branched-chain fatty acid, is activated to its coenzyme A derivative, this compound, which can then enter metabolic pathways such as β-oxidation for energy production. Additionally, it may act as a signaling molecule by activating nuclear receptors like PPARα/γ, which are key regulators of lipid metabolism.

Hypothetical Signaling Pathway of this compound 7-methylnonanoic_acid 7-methylnonanoic acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 7-methylnonanoic_acid->Acyl-CoA_Synthetase This compound This compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Energy Production PPAR_activation PPARα/γ Activation This compound->PPAR_activation Signaling Acyl-CoA_Synthetase->this compound Lipid_Metabolism_Regulation Regulation of Lipid Metabolism Genes PPAR_activation->Lipid_Metabolism_Regulation

Figure 2: Hypothetical signaling pathway of this compound.

3. Experimental Protocols

3.1. Sample Preparation

This protocol is designed for the extraction of acyl-CoAs from biological tissues or cultured cells.

Materials:

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled this compound

  • Phosphate Buffered Saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 16,000 x g at 4°C

  • Autosampler vials

Protocol:

  • Tissue Samples: Weigh approximately 20-50 mg of frozen tissue.

  • Cell Samples: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation.

  • Homogenization: Add 500 µL of ice-cold 5% SSA containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA) to the sample. Homogenize thoroughly.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

3.2. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18.1-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 922.8415.435
This compound (confirmatory) 922.8428.130
Heptadecanoyl-CoA (IS) 1020.6513.640

Note: Collision energies should be optimized for the specific instrument used.

4. Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ of this compound (m/z 922.8)
Product Ions Quantitative: [M+H-507]+ (m/z 415.4); Qualitative: m/z 428.1. The neutral loss of 507 Da corresponds to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[2]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA) or stable isotope-labeled this compound

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 fmol on column
Limit of Quantification (LOQ) 5 fmol on column
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. This protocol can be adapted for the analysis of other acyl-CoA species and serves as a valuable tool for researchers in the fields of metabolism and drug development.

References

Application Note: Quantification of 7-Methylnonanoyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, participating in a vast array of biochemical processes including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species within cellular systems is crucial for understanding metabolic regulation in both normal physiological states and in pathologies such as metabolic diseases and cancer.[1][2] 7-Methylnonanoyl-CoA is a branched-chain acyl-CoA whose specific roles in cellular metabolism and signaling are still under investigation. Branched-chain fatty acids and their CoA derivatives are known to be involved in the synthesis of unique lipids that can influence cell membrane fluidity and may have roles in cellular signaling pathways.[3][4]

This application note provides a detailed protocol for the extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for the analysis of a broad range of acyl-CoAs and is designed to offer high sensitivity and specificity.[5][6]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting extraction Acyl-CoA Extraction harvesting->extraction cleanup Sample Cleanup (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms Injection data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Figure 1. Experimental workflow for the quantification of this compound.

Materials and Reagents

  • Cell Culture: Adherent or suspension mammalian cells.

  • Reagents:

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol (B129727) (LC-MS grade), chilled to -80°C

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium (B1175870) Acetate (B1210297)

    • Internal Standard (IS): A suitable odd-chain or stable isotope-labeled acyl-CoA (e.g., C17:0-CoA).

    • This compound standard (synthesis may be required if not commercially available).

  • Equipment:

    • Cell scraper (for adherent cells)

    • Refrigerated centrifuge

    • Microcentrifuge tubes (1.5 mL, pre-chilled)

    • Vacuum concentrator or nitrogen evaporator

    • Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Experimental Protocol

This protocol is designed for the extraction and quantification of this compound from approximately 1-10 million cultured cells.

1. Cell Harvesting and Lysis

  • For Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (-80°C) containing the internal standard to each plate.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 80% methanol (-80°C) containing the internal standard.

2. Acyl-CoA Extraction

  • Vortex the cell lysate vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]

3. Sample Concentration

  • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • The dried extract can be stored at -80°C until LC-MS/MS analysis.

4. Sample Reconstitution

  • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase should be optimized to ensure good separation of this compound from other acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined. Based on the structure of this compound (C31H54N7O17P3S), the theoretical m/z of the precursor ion [M+H]+ is approximately 922.25. A common product ion for acyl-CoAs corresponds to the CoA moiety after neutral loss of the acyl chain. A programmed MRM method can be used to scan for a wide range of acyl-CoAs.[7][8]

      • Predicted this compound Transition: Q1: m/z 922.3 → Q3: m/z 415.1 (This is a predicted transition and should be optimized by direct infusion of a standard).

      • Internal Standard (e.g., C17:0-CoA): Use the established MRM transition for the chosen standard.

6. Quantification

  • Generate a calibration curve using a serial dilution of the this compound standard, spiked with a constant concentration of the internal standard.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standard.

  • Calculate the concentration of this compound in the cell extracts by interpolating their peak area ratios from the calibration curve. The linearity of the method can be affected by the cell matrix, so spiking standards into a cell extract is recommended for accurate quantification.[5][9]

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is a template with hypothetical data for illustrative purposes.

Cell LineTreatmentThis compound (pmol/10^6 cells)Standard Deviation
HepG2 Control0.850.12
Treatment X1.520.21
MCF7 Control0.430.08
Treatment X0.980.15
A549 Control1.120.19
Treatment X2.050.33

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings.

Potential Signaling Pathway Involvement

While the specific signaling roles of this compound are not well-defined, it is known that branched-chain fatty acids can be derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[6] The resulting branched-chain acyl-CoAs can be further metabolized through β-oxidation for energy or utilized for the synthesis of complex lipids.[1][2] Alterations in the levels of branched-chain acyl-CoAs may impact cellular energy homeostasis and membrane composition, thereby influencing downstream signaling events.

signaling_pathway cluster_input Metabolic Inputs cluster_core Core Metabolism cluster_output Potential Fates and Functions bcaa Branched-Chain Amino Acids bcfa_coa This compound bcaa->bcfa_coa Catabolism scfa Exogenous Branched-Chain Fatty Acids scfa->bcfa_coa Activation beta_ox β-Oxidation bcfa_coa->beta_ox lipid_syn Complex Lipid Synthesis bcfa_coa->lipid_syn signaling Modulation of Signaling Pathways bcfa_coa->signaling atp ATP Production beta_ox->atp membranes Membrane Composition lipid_syn->membranes

Figure 2. Hypothetical metabolic pathways involving this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates using LC-MS/MS. The presented methodology, adapted from robust and widely used techniques for acyl-CoA analysis, offers a sensitive and specific approach for researchers investigating the roles of branched-chain fatty acids in cellular metabolism and signaling. While the specific biological functions of this compound are an active area of research, this protocol provides a valuable tool for elucidating its involvement in various physiological and pathological processes.

References

Application Notes and Protocols for the Extraction of 7-Methylnonanoyl-CoA from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and analysis of 7-Methylnonanoyl-CoA from bacterial cells. This compound is a branched-chain acyl-CoA that plays a role in the biosynthesis of branched-chain fatty acids (BCFAs) in many bacterial species.[1][2][3] These BCFAs are crucial components of bacterial cell membranes, influencing membrane fluidity and adaptation to environmental stress.[1][3] Understanding the metabolism of this compound can provide insights into bacterial physiology and identify potential targets for novel antimicrobial agents.

The following protocol is a comprehensive guide based on established methods for the analysis of acyl-CoA thioesters in bacteria, utilizing liquid chromatography-mass spectrometry (LC-MS) for sensitive and specific detection.[4][5][6]

Metabolic Context of this compound

This compound is an intermediate in the biosynthesis of odd-numbered, iso-branched-chain fatty acids. The synthesis of BCFAs is initiated by the condensation of a branched-chain acyl-CoA primer with malonyl-ACP.[7] In many bacteria, these primers are derived from the metabolism of branched-chain amino acids like leucine, isoleucine, and valine.[1][3]

BCFAs_Pathway cluster_0 Branched-Chain Amino Acid Metabolism cluster_1 Fatty Acid Synthesis (FASII) Branched-Chain\nAmino Acids Branched-Chain Amino Acids Branched-Chain\nKeto Acids Branched-Chain Keto Acids Branched-Chain\nAmino Acids->Branched-Chain\nKeto Acids Transamination Branched-Chain\nAcyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain\nKeto Acids->Branched-Chain\nAcyl-CoAs Decarboxylation (Bkd) This compound This compound Branched-Chain\nAcyl-CoAs->this compound Primer (FabH) Elongation\nCycles Elongation Cycles This compound->Elongation\nCycles Malonyl-ACP Malonyl-ACP Malonyl-ACP->Elongation\nCycles Branched-Chain\nFatty Acids Branched-Chain Fatty Acids Elongation\nCycles->Branched-Chain\nFatty Acids

Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

Experimental Protocol: Extraction of this compound

This protocol is designed for the extraction of the entire acyl-CoA pool from bacterial cultures, with subsequent analysis by LC-MS/MS for the specific quantification of this compound.

Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol, 75 mM HEPES, pH 7.2, pre-chilled to -40°C

  • Extraction buffer: 2:1:1 (v/v/v) acetonitrile:methanol:water with 0.1% formic acid, pre-chilled to 4°C

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA or other stable isotope-labeled acyl-CoA)

  • Centrifuge capable of 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system with a C18 reverse-phase column

Workflow Diagram:

Extraction_Workflow start Start: Bacterial Culture quenching Metabolic Quenching (-40°C Methanol/HEPES) start->quenching pelleting Cell Pelleting (Centrifugation) quenching->pelleting extraction Cell Lysis & Extraction (Acetonitrile/Methanol/Water) pelleting->extraction clarification Clarification of Lysate (Centrifugation) extraction->clarification collection Collect Supernatant clarification->collection drying Solvent Evaporation (Lyophilization) collection->drying reconstitution Reconstitute in LC-MS Buffer drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of this compound from bacteria.

Procedure:

  • Cell Culture and Quenching:

    • Grow bacterial cells to the desired optical density (e.g., mid-logarithmic phase).

    • Rapidly quench metabolic activity by mixing the cell culture with 2 volumes of pre-chilled quenching solution.

    • Incubate at -40°C for 10 minutes.

  • Cell Pelleting:

    • Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with a cold phosphate-buffered saline (PBS) solution.

    • Repeat the centrifugation step and discard the supernatant. The cell pellet can be stored at -80°C at this stage.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of cold extraction buffer.

    • Add a known amount of internal standard to the suspension.

    • Lyse the cells by bead beating or sonication on ice.

    • Incubate the lysate on a shaker for 15 minutes at 4°C.

  • Clarification and Collection:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of this compound. The specific transitions for this compound will need to be determined based on its molecular weight and fragmentation pattern. A characteristic fragment for acyl-CoAs is the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.[4]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table. This will allow for easy comparison between different experimental conditions or bacterial strains.

Table 1: Quantification of this compound in Bacterial Samples

Sample IDBacterial StrainGrowth ConditionThis compound (pmol/mg protein)Standard Deviation% Recovery (based on internal standard)
CTRL-1Wild TypeStandard MediumDataDataData
CTRL-2Wild TypeStandard MediumDataDataData
EXP-1Mutant StrainStandard MediumDataDataData
EXP-2Mutant StrainStandard MediumDataDataData
COND-1Wild TypeStress ConditionDataDataData
COND-2Wild TypeStress ConditionDataDataData

Note: Data in this table should be populated with experimental results.

Conclusion

This protocol provides a robust framework for the extraction and quantification of this compound from bacteria. The successful application of this method will enable researchers to investigate the role of branched-chain fatty acid metabolism in bacterial physiology and pathogenesis. The sensitivity of LC-MS/MS makes this approach suitable for detecting low-abundance acyl-CoA species.[4] Careful attention to quenching and extraction at low temperatures is critical to minimize the degradation of these labile molecules.[5]

References

Application Notes and Protocols for Utilizing 7-Methylnonanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A molecule that serves as a potential substrate for various enzymes involved in fatty acid metabolism. Its unique branched structure makes it a valuable tool for investigating the substrate specificity and kinetic properties of enzymes that process fatty acids, particularly those involved in the metabolism of branched-chain fatty acids. These application notes provide detailed protocols for using this compound in enzyme assays, with a focus on acyl-CoA dehydrogenases (ACADs), key enzymes in the β-oxidation pathway. The provided methodologies can be adapted for screening potential inhibitors or activators of these enzymes, aiding in drug discovery and the study of metabolic diseases.

Relevant Metabolic Pathway

This compound is anticipated to be a substrate for enzymes within the mitochondrial fatty acid β-oxidation pathway. Due to its branched-chain nature, it is particularly relevant for acyl-CoA dehydrogenases that have a preference for non-linear fatty acyl-CoAs. The initial step of its metabolism would likely involve dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond into the fatty acyl chain. This process is coupled to the reduction of an electron acceptor, such as the electron transfer flavoprotein (ETF).[1][2]

cluster_0 Mitochondrial Matrix 7-Methylnonanoic_acid 7-Methylnonanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (e.g., ACSL family) 7-Methylnonanoic_acid->Acyl_CoA_Synthetase ATP, CoA 7-Methylnonanoyl_CoA This compound Acyl_CoA_Synthetase->7-Methylnonanoyl_CoA AMP, PPi Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., ACAD10, VLCAD) 7-Methylnonanoyl_CoA->Acyl_CoA_Dehydrogenase ETF_FADH2 ETF (FADH2) Acyl_CoA_Dehydrogenase->ETF_FADH2 Enoyl_CoA_product 7-Methyl-2-nonenoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA_product ETF_FAD ETF (FAD) ETF_FAD->Acyl_CoA_Dehydrogenase Electron_Transport_Chain Electron Transport Chain ETF_FADH2->Electron_Transport_Chain Electrons Beta_Oxidation_Spiral Further rounds of β-oxidation Enoyl_CoA_product->Beta_Oxidation_Spiral

Caption: Proposed metabolic activation and initial β-oxidation step of 7-Methylnonanoic Acid.

Potential Enzyme Targets and Substrate Specificity

Based on existing knowledge of fatty acid metabolism, the primary enzymes expected to utilize this compound as a substrate are members of the acyl-CoA dehydrogenase (ACAD) family.[2] Specifically, enzymes with a known affinity for branched-chain or long-chain fatty acids are strong candidates:

  • Acyl-CoA Dehydrogenase 10 (ACAD10): This enzyme has demonstrated significant activity with branched-chain acyl-CoA substrates.[3]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD is known to process long-chain fatty acids and may accommodate the C10 backbone of this compound.[4]

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD): While typically associated with shorter chains, its specificity for branched structures makes it a potential, though perhaps less efficient, candidate.[5]

The methyl branch at the 7-position may influence the binding affinity and catalytic efficiency of these enzymes, providing a tool to probe the structural requirements of their active sites.

Data Presentation: Hypothetical Kinetic Parameters

Enzyme TargetHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg)Hypothetical kcat (s-1)Notes
Acyl-CoA Dehydrogenase 10 (ACAD10)5 - 25100 - 5005 - 25Expected to be a primary enzyme due to its preference for branched-chain substrates.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)10 - 5050 - 2002 - 10May exhibit moderate activity due to its long-chain specificity.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)50 - 20010 - 500.5 - 2.5Likely to have lower affinity and turnover due to the longer chain length.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 7-methylnonanoic acid for use in enzyme assays. This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • 7-methylnonanoic acid

  • Coenzyme A (free acid)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP, MgCl2

  • Tricine buffer, pH 8.0

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tricine buffer, pH 8.0

    • 10 mM ATP

    • 10 mM MgCl2

    • 2 mM DTT

    • 1 mM 7-methylnonanoic acid

    • 0.5 mM Coenzyme A

    • Acyl-CoA synthetase (concentration to be optimized, e.g., 0.1 mg/mL)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile (B52724).

  • Purification:

    • Centrifuge the mixture to precipitate the enzyme.

    • Filter the supernatant.

    • Purify the this compound using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.0).

  • Quantification: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm (using an extinction coefficient of 21 mM-1cm-1 for the adenine (B156593) portion of CoA) and confirming the purity by HPLC.

Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (7-methylnonanoic acid, CoA, ATP, MgCl2, Buffer, DTT, Acyl-CoA Synthetase) Start->Prepare_Reaction_Mix Incubate Incubate at 37°C Prepare_Reaction_Mix->Incubate Terminate_Reaction Terminate Reaction (add acetonitrile) Incubate->Terminate_Reaction Purify Purify by HPLC Terminate_Reaction->Purify Quantify Quantify Product (Spectrophotometry/HPLC) Purify->Quantify End End Quantify->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

Objective: To measure the activity of an acyl-CoA dehydrogenase (e.g., ACAD10) using this compound as a substrate by monitoring the decrease in electron transfer flavoprotein (ETF) fluorescence. This is considered the gold standard for ACAD activity measurement.[1]

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., ACAD10)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound (synthesized as per Protocol 1)

  • Potassium phosphate buffer, pH 7.5

  • EDTA

  • Glucose, Glucose Oxidase, and Catalase (for creating an anaerobic environment)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~520 nm)

Procedure:

  • Anaerobic Environment Preparation:

    • In each well of the 96-well plate, add a solution containing glucose, glucose oxidase, and catalase in the assay buffer to enzymatically remove dissolved oxygen.

    • Seal the plate and incubate at room temperature for 15-20 minutes.

  • Assay Mixture Preparation: Prepare the assay mixture (final concentrations in the well):

    • 50 mM Potassium phosphate buffer, pH 7.5

    • 0.1 mM EDTA

    • 1-5 µM ETF

    • Enzyme (e.g., purified ACAD10, concentration to be optimized)

  • Initiation of Reaction:

    • Add varying concentrations of this compound to the wells to initiate the reaction. Include a no-substrate control.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Monitor the decrease in ETF fluorescence over time (kinetic mode) at 37°C. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Plot the initial rates against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

Start Start Create_Anaerobic_Environment Create Anaerobic Environment (Glucose/Glucose Oxidase/Catalase) Start->Create_Anaerobic_Environment Prepare_Assay_Mix Prepare Assay Mixture (Buffer, EDTA, ETF, ACAD Enzyme) Create_Anaerobic_Environment->Prepare_Assay_Mix Initiate_Reaction Add this compound Prepare_Assay_Mix->Initiate_Reaction Measure_Fluorescence Measure ETF Fluorescence Decrease (Kinetic Mode) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Rates Determine Km and Vmax Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the ETF fluorescence reduction assay.

Conclusion

The use of this compound as a substrate in enzyme assays provides a valuable approach for characterizing enzymes involved in branched-chain fatty acid metabolism. The protocols outlined above offer a starting point for researchers to investigate the kinetics of relevant enzymes, such as acyl-CoA dehydrogenases, and to screen for potential modulators of their activity. Experimental conditions, particularly enzyme and substrate concentrations, should be optimized for each specific application to ensure reliable and reproducible results.

References

Metabolic Engineering for 7-Methylnonanoyl-CoA Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-CoA that serves as a precursor for the biosynthesis of various valuable natural products, including certain polyketides and non-ribosomal peptides with potential therapeutic applications. As native production of this molecule is often limited in microbial hosts, metabolic engineering presents a powerful approach to developing robust cell factories for its overproduction. This document provides detailed application notes and experimental protocols for the rational design and implementation of metabolic engineering strategies to produce this compound in a microbial chassis, primarily focusing on Escherichia coli.

The biosynthesis of this compound, an anteiso-branched-chain fatty acid, is initiated from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) system. Subsequent elongation of this primer with three molecules of malonyl-CoA results in the formation of 7-methylnonanoyl-ACP, which can then be converted to this compound.

Metabolic Pathway and Engineering Strategies

The production of this compound in a heterologous host like E. coli requires the introduction of a pathway for branched-chain fatty acid synthesis and the optimization of precursor supply. Key metabolic engineering strategies include:

  • Enhancing the supply of L-isoleucine: Overexpression of key enzymes in the L-isoleucine biosynthetic pathway and deregulation of feedback inhibition mechanisms can increase the intracellular pool of this essential precursor.

  • Introducing the branched-chain α-keto acid dehydrogenase (BCKDH) complex: This complex is crucial for converting the α-keto acid derivative of isoleucine to 2-methylbutyryl-CoA. Heterologous expression of the BCKDH complex, for instance from Bacillus subtilis, is a key step.

  • Driving flux towards fatty acid synthesis: Overexpression of enzymes involved in malonyl-CoA biosynthesis and the fatty acid synthase (FAS) machinery can enhance the elongation of the 2-methylbutyryl-CoA primer.

  • Terminating chain elongation and releasing the final product: Expression of an appropriate acyl-ACP thioesterase can release the C10 fatty acid, which can then be activated to its CoA thioester by an acyl-CoA synthetase.

  • Minimizing competing pathways: Knockout or downregulation of pathways that divert precursors away from the desired product, such as the degradation of fatty acids (β-oxidation), can improve the final titer.

Metabolic_Pathway_for_7_Methylnonanoyl_CoA cluster_host Host Central Metabolism (E. coli) cluster_heterologous Heterologous Pathway cluster_knockout Pathway Knockouts Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Aspartate L-Aspartate Threonine L-Threonine Aspartate->Threonine thrABC Isoleucine L-Isoleucine Threonine->Isoleucine ilvA, ilvGM, ilvC, ilvD, ilvE (Overexpress & Deregulate) alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate IlvE (transaminase) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pdh Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA AccABCD (Overexpress) Beta_Oxidation β-Oxidation (fadE knockout) Methylnonanoyl_ACP 7-Methylnonanoyl-ACP methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA BCKDH complex (bkd operon) (Heterologous expression) methylbutyryl_CoA->Methylnonanoyl_ACP Fatty Acid Synthase (FAS) + 3x Malonyl-CoA Methylnonanoic_acid 7-Methylnonanoic acid Methylnonanoyl_ACP->Methylnonanoic_acid Thioesterase ('TesA) Methylnonanoyl_CoA This compound Methylnonanoic_acid->Methylnonanoyl_CoA Acyl-CoA Synthetase (FadD)

Caption: Engineered metabolic pathway for this compound production.

Quantitative Data

The following table summarizes representative data from metabolic engineering efforts to produce anteiso-branched-chain fatty acids in E. coli. While specific data for this compound is limited, the production of total anteiso-C15 and -C17 fatty acids provides a benchmark for the potential of these engineered systems.

Strain DescriptionPrecursor FedTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)Reference
E. coli expressing B. subtilis bkd operon and optimized lipoylation pathway, with engineered BCAA pathwayGlucose181 (BCFA)Not ReportedNot Reported[1]
E. coli expressing B. subtilis bkd operon and optimized lipoylation pathway, fed with isoleucineIsoleucine276 (BCFA)Not ReportedNot Reported[1]
E. coli engineered for high-level FFA production from glycerol (B35011) (for comparison of general FFA production)Glycerol4820 (FFA)0.296Not Reported[2]

BCFA: Branched-Chain Fatty Acids; FFA: Free Fatty Acids

Experimental Protocols

Protocol 1: Construction of the this compound Production Strain

This protocol outlines the key steps for genetically modifying E. coli to produce this compound.

1.1. Host Strain Selection:

  • Start with a base strain suitable for metabolic engineering, such as E. coli DH10B or a derivative with relevant knockouts (e.g., ΔfadE to prevent fatty acid degradation).

1.2. Plasmid Design and Construction:

  • Isoleucine Pathway Enhancement Module:

    • Synthesize or PCR amplify the genes thrA (mutated for feedback resistance, e.g., ThrAfbr), thrB, and thrC from E. coli genomic DNA.

    • Synthesize or PCR amplify the feedback-resistant ilvA (e.g., IlvAfbr), ilvG (with mutated RBS to overcome frameshift), ilvM, ilvC, ilvD, and ilvE genes.

    • Clone these genes into a medium-copy plasmid (e.g., p15A origin) under the control of constitutive or inducible promoters (e.g., Ptrc, PLlacO1).

  • Branched-Chain Primer Synthesis Module:

    • Synthesize the bkd operon (lpdV, bkdAA, bkdAB, bkdB) from Bacillus subtilis genomic DNA.

    • Clone the operon into a compatible plasmid (e.g., ColE1 origin) under the control of a strong inducible promoter (e.g., PT7).

  • Fatty Acid Elongation and Termination Module:

    • Overexpress the native E. coli acetyl-CoA carboxylase genes (accA, accB, accC, accD) on a plasmid or integrate them into the genome.

    • Express a truncated, cytosolic version of the E. coli thioesterase 'TesA for the release of free fatty acids.

1.3. Strain Engineering Workflow:

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering pcr PCR Amplification of Genes (thrABC, ilv, bkd) digest Restriction Digest pcr->digest ligation Ligation into Expression Vectors digest->ligation transform_cloning Transformation into Cloning Host (e.g., DH5α) ligation->transform_cloning verify Plasmid Verification (Sequencing) transform_cloning->verify prepare_competent Prepare Competent Cells of Production Host (e.g., ΔfadE) verify->prepare_competent transform_production Sequential Transformation of Expression Plasmids prepare_competent->transform_production select Selection on Antibiotic Plates transform_production->select verify_strain Verify Transformants (Colony PCR, Plasmid Extraction) select->verify_strain

Caption: Workflow for constructing the production strain.
Protocol 2: Cultivation and Induction for this compound Production

2.1. Media and Culture Conditions:

  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking (250 rpm).

  • Production Culture: Inoculate a flask containing M9 minimal medium supplemented with glucose (e.g., 20 g/L), trace elements, and appropriate antibiotics with the overnight seed culture to an initial OD600 of 0.05.

  • Grow the production culture at 37°C with shaking.

2.2. Induction:

  • When the culture reaches an OD600 of 0.6-0.8, induce the expression of the heterologous genes by adding the appropriate inducer (e.g., 0.1-1 mM IPTG for PT7 or Ptrc promoters).

  • After induction, reduce the temperature to 30°C and continue cultivation for 48-72 hours.

Protocol 3: Extraction and Quantification of this compound

3.1. Sample Preparation:

  • Harvest a known volume of the cell culture by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

  • Wash the cell pellet with sterile water and resuspend in a known volume of water.

3.2. Fatty Acid Extraction and Derivatization (FAMEs Analysis):

  • To the cell suspension, add an internal standard (e.g., heptadecanoic acid).

  • Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform (B151607) and methanol (B129727) (1:2 v/v).

  • Vortex vigorously and then add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried lipid extract, add a methanolic acid solution (e.g., 2.5% H2SO4 in methanol) and heat at 80°C for 1-2 hours to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • After cooling, add water and extract the FAMEs with hexane (B92381).

  • The hexane layer is then collected for GC-MS analysis.

3.3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, HP-88).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Quantification: Identify the peak corresponding to 7-methylnonanoic acid methyl ester based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard.

Conclusion

The metabolic engineering of microbial hosts for the production of this compound is a promising approach for the sustainable synthesis of this valuable precursor. The strategies and protocols outlined in this document provide a foundation for researchers to develop and optimize production strains. Further improvements in titer and yield can be achieved through systematic optimization of gene expression levels, balancing metabolic fluxes, and optimizing fermentation conditions.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled molecules are indispensable tools in metabolic research and drug development, enabling the precise tracing of metabolic pathways and the quantification of metabolite fluxes. 7-Methylnonanoyl-CoA, a branched-chain acyl-CoA, is an important intermediate in the metabolism of branched-chain fatty acids, which have been implicated in various physiological and pathological processes, including adipocyte differentiation and insulin (B600854) resistance.[1][2][3][4] The availability of isotopically labeled this compound is crucial for elucidating its metabolic fate and its role in cellular processes.

These application notes provide a detailed, two-part protocol for the synthesis of isotopically labeled this compound. The first part describes the synthesis of isotopically labeled 7-methylnonanoic acid via a Grignard reaction, which allows for the flexible incorporation of isotopes like ¹³C. The second part details the conversion of the labeled carboxylic acid into its corresponding Coenzyme A (CoA) thioester using an N-hydroxysuccinimide (NHS) ester intermediate. This method is known for its high yield and compatibility with sensitive molecules.[5][6]

Synthesis Overview

The overall synthetic strategy is a two-stage process. First, an isotopically labeled Grignard reagent is reacted with carbon dioxide (or a labeled Grignard reagent with unlabeled carbon dioxide) to produce the labeled 7-methylnonanoic acid. Subsequently, the purified carboxylic acid is activated with N-hydroxysuccinimide and then coupled with Coenzyme A to yield the final product, isotopically labeled this compound.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Isotopically Labeled 7-Methylnonanoic Acid cluster_1 Part 2: Synthesis of this compound start Labeled Alkyl Halide (e.g., 1-bromo-2-methylbutane-1-¹³C) grignard Formation of Labeled Grignard Reagent start->grignard in dry ether mg Magnesium (Mg) mg->grignard carboxylation Carboxylation grignard->carboxylation co2 Carbon Dioxide (CO₂) co2->carboxylation acid_workup Acidic Workup carboxylation->acid_workup labeled_acid Isotopically Labeled 7-Methylnonanoic Acid acid_workup->labeled_acid activation Activation to NHS Ester labeled_acid->activation nhs N-Hydroxysuccinimide (NHS) nhs->activation dcc DCC dcc->activation labeled_nhs_ester Labeled 7-Methylnonanoyl-NHS Ester activation->labeled_nhs_ester coupling Thioesterification labeled_nhs_ester->coupling coa Coenzyme A (CoA-SH) coa->coupling final_product Isotopically Labeled This compound coupling->final_product

Caption: Overall workflow for the synthesis of isotopically labeled this compound.

Experimental Protocols

Part 1: Synthesis of Isotopically Labeled 7-Methylnonanoic Acid

This protocol describes the synthesis of 7-methylnonanoic acid with a ¹³C label at the carboxyl carbon using a Grignard reaction with ¹³CO₂. All glassware should be rigorously dried, and anhydrous solvents must be used.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-6-methylheptane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If not, gently warm the flask.

    • Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • If using solid ¹³CO₂ (dry ice), carefully add small pieces of crushed ¹³CO₂ to the vigorously stirred Grignard solution. An excess of ¹³CO₂ should be used.

    • Alternatively, bubble ¹³CO₂ gas through the cooled solution until the reaction is complete.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Acidic Workup and Purification:

    • Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude 7-methylnonanoic acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Synthesis of Isotopically Labeled this compound

This protocol details the conversion of the labeled 7-methylnonanoic acid to its CoA thioester via an N-hydroxysuccinimide (NHS) active ester.[5][6]

Materials:

  • Isotopically labeled 7-methylnonanoic acid (from Part 1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dioxane or Tetrahydrofuran (THF), anhydrous

  • Coenzyme A trilithium salt hydrate

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Formation of the NHS Ester:

    • Dissolve the labeled 7-methylnonanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane or THF.

    • Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter off the DCU precipitate and wash it with a small amount of cold solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-methylnonanoyl-NHS ester. This can be used in the next step without further purification, or it can be purified by recrystallization.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude 7-methylnonanoyl-NHS ester in a minimal amount of dioxane or THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a 0.5 M sodium bicarbonate solution (pH ~8).

    • Add the NHS ester solution dropwise to the vigorously stirred Coenzyme A solution at room temperature.

    • Monitor the reaction for the disappearance of free thiol using Ellman's reagent. The reaction is typically complete within 2-4 hours.

  • Purification of this compound:

    • Once the reaction is complete, acidify the solution to pH 3-4 with dilute HCl.

    • Purify the this compound using solid-phase extraction (SPE) on a C18 cartridge.

    • Condition the cartridge with methanol (B129727), followed by water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the product with an increasing gradient of methanol or acetonitrile (B52724) in water.

    • Combine the fractions containing the pure product (as determined by HPLC) and lyophilize to obtain the final product as a white solid.

Characterization

The identity and purity of the final product should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. Electrospray ionization (ESI-MS) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the acyl chain and the position of the isotopic label.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis.

ParameterExpected Value
Yield of Labeled 7-Methylnonanoic Acid 60-80%
Yield of this compound 50-70% (from the NHS ester)
Isotopic Enrichment >98%
Purity (by HPLC) >95%

Signaling Pathway and Logical Relationships

The following diagram illustrates the key chemical transformations in the conversion of the carboxylic acid to the acyl-CoA.

CoA_Synthesis_Pathway cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Labeled 7-Methylnonanoic Acid) NHS_Ester R-CO-NHS (Activated NHS Ester) CarboxylicAcid->NHS_Ester + DCC, NHS Acyl_CoA R-CO-SCoA (Labeled this compound) NHS_Ester->Acyl_CoA + CoA-SH DCU DCU (precipitate) NHS_Ester->DCU by-product Released_NHS Released NHS Acyl_CoA->Released_NHS by-product DCC DCC DCC->NHS_Ester NHS NHS NHS->NHS_Ester CoA_SH CoA-SH CoA_SH->Acyl_CoA

Caption: Key transformations in the synthesis of Acyl-CoA from a carboxylic acid.

References

Application Note: Chiral Separation of 7-Methylnonanoyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-CoA thioester that may play a role in various metabolic pathways. As with many chiral molecules, the individual enantiomers (R and S) of this compound can exhibit different biological activities and metabolic fates. Consequently, the ability to separate and quantify these enantiomers is crucial for research in drug development, metabolism studies, and diagnostics. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection, a robust and sensitive analytical technique. While specific methods for this compound are not widely published, this protocol is based on established principles for the chiral separation of other acyl-CoA molecules and chiral compounds.

Principle

The method employs a chiral stationary phase (CSP) in an HPLC column to differentially interact with the enantiomers of this compound, leading to their separation. The separated enantiomers are then detected and quantified using a mass spectrometer, which provides high sensitivity and selectivity.

Experimental Workflow

Detecting 7-Methylnonanoyl-CoA in Complex Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate detection and quantification of specific acyl-CoAs like this compound in complex biological matrices such as cell lysates, tissue homogenates, and plasma are crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.

Metabolic Significance of Acyl-CoAs

Coenzyme A (CoA) and its thioesters are central to metabolism, participating in the citric acid cycle, fatty acid synthesis and oxidation, and the metabolism of amino acids.[1][2][3] The acyl group in an acyl-CoA is activated for various biochemical reactions, including transfer, condensation, and oxidation-reduction. Dysregulation of acyl-CoA metabolism is implicated in various diseases, making the ability to measure these molecules essential for both basic research and drug development.[1][2]

cluster_Fatty_Acid_Metabolism Fatty Acid Metabolism cluster_TCA_Cycle Citric Acid (TCA) Cycle Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Acetyl_CoA_TCA Acetyl-CoA Pyruvate Pyruvate Pyruvate Dehydrogenase Pyruvate Dehydrogenase Pyruvate->Pyruvate Dehydrogenase Pyruvate Dehydrogenase->Acetyl_CoA_TCA TCA_Cycle TCA Cycle Acetyl_CoA_TCA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Central Role of Acyl-CoAs in Metabolism.

Principle of Detection by LC-MS/MS

The most robust and widely used method for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This technique offers high sensitivity and specificity, enabling the detection of low-abundance acyl-CoAs in complex mixtures. The workflow involves:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of interfering substances like proteins and salts.

  • Liquid Chromatography (LC): Separation of this compound from other related molecules based on its physicochemical properties, typically using reversed-phase chromatography.

  • Tandem Mass Spectrometry (MS/MS): Ionization of the separated analyte followed by mass-based selection of the parent ion and its characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

Application Notes

Sample Handling and Stability

Acyl-CoAs are susceptible to hydrolysis, so proper sample handling is critical to prevent their degradation.[5]

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen.

  • Cold Conditions: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic and chemical degradation.

  • Acidic Extraction: Use acidic extraction solvents to improve the stability of acyl-CoAs.

Method Validation

For reliable quantification, the LC-MS/MS method should be thoroughly validated. Key parameters to assess include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between replicate measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from methods designed for the analysis of short- and medium-chain acyl-CoAs.[1][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[6] or 2.5% 5-sulfosalicylic acid (SSA)[1]

  • Acetonitrile (ACN)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.

Procedure:

  • Aspirate the culture medium and rinse the cells once with 10 ml of ice-cold PBS.

  • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold extraction solvent (e.g., water with 0.6% formic acid or 2.5% SSA).[1][6]

  • Add the internal standard to the extraction solvent before resuspending the pellet.

  • Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[6]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

start Cultured Cells rinse Rinse with ice-cold PBS start->rinse scrape Scrape cells in ice-cold PBS rinse->scrape centrifuge1 Centrifuge at 1,000 rpm, 4°C scrape->centrifuge1 resuspend Resuspend pellet in acidic extraction solvent + IS centrifuge1->resuspend add_acn Add Acetonitrile and Vortex/Sonicate resuspend->add_acn centrifuge2 Centrifuge at max speed, 4°C add_acn->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Cell Sample Preparation Workflow.

Protocol 2: Sample Preparation from Tissue

This protocol is a general procedure for acyl-CoA extraction from tissue samples.[7]

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Saturated (NH4)2SO4

  • Acetonitrile (ACN)

  • Internal Standard (IS): Heptadecanoyl-CoA

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in 2 ml of extraction buffer containing the internal standard.

  • Add 2.0 ml of 2-propanol and homogenize again.

  • Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile. Vortex for 5 minutes.

  • Centrifuge at 1,900 g for 5 minutes.

  • Collect the upper aqueous/organic phase containing the acyl-CoAs.

  • Dilute the collected phase with 10 ml of extraction buffer.

  • The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis, depending on the required purity.

start Tissue Sample freeze Flash-freeze in Liquid N2 start->freeze grind Grind to fine powder freeze->grind homogenize1 Homogenize in Extraction Buffer + IS grind->homogenize1 add_solvents Add 2-propanol, (NH4)2SO4, ACN homogenize1->add_solvents vortex Vortex for 5 min add_solvents->vortex centrifuge Centrifuge at 1,900 g vortex->centrifuge collect_phase Collect Upper Phase centrifuge->collect_phase analysis SPE Cleanup / LC-MS/MS Analysis collect_phase->analysis

Tissue Sample Preparation Workflow.

Protocol 3: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[5]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C[4]

  • Gas Flow: Optimized for the specific instrument

  • MRM Transitions: These need to be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]+. A characteristic fragment ion for acyl-CoAs results from the cleavage of the 3'-phospho-adenosine-5'-diphosphate moiety.

Quantitative Data Summary

The following table summarizes typical performance characteristics for acyl-CoA analysis by LC-MS/MS, based on published methods for similar compounds. These values can serve as a benchmark for method development for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 1-5 fmol[9]
Limit of Quantification (LOQ) 0.1 - 5 pmol[4]
Linear Range 1 - 2000 ng/mL[10]
Extraction Recovery 90 - 111%[9]
Intra-day Precision (CV) < 15%[10]
Inter-day Precision (CV) < 15%[10]

Note: These values are indicative and will need to be experimentally determined for this compound.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the detection and quantification of this compound in complex biological samples. The cornerstone of this analysis is a robust LC-MS/MS method, which, when combined with meticulous sample preparation, can yield highly sensitive and specific results. Researchers are encouraged to optimize these general protocols for their specific sample types and instrumentation to achieve the best possible performance.

References

Application Notes and Protocols for the Use of 7-Methylnonanoyl-CoA and Other Branched-Chain Acyl-CoAs in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biosynthesis, metabolic engineering, and analysis of 7-methylnonanoyl-CoA and other branched-chain acyl-CoAs for synthetic biology applications. The primary focus is on the production of these valuable precursors in microbial hosts like Escherichia coli and their potential use in the synthesis of biofuels and specialty chemicals.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain fatty acids (BCFAs) are important precursors for the production of advanced biofuels with improved cold-flow properties and are building blocks for various natural products. This compound is a specific example of a medium-chain branched acyl-CoA. The biosynthesis of these molecules in engineered microorganisms is a key area of research in synthetic biology. The general strategy involves diverting intermediates from branched-chain amino acid (BCAA) metabolism into the fatty acid synthesis pathway.

Biosynthesis of Branched-Chain Acyl-CoAs

The biosynthesis of branched-chain acyl-CoAs, such as this compound, typically starts from branched-chain amino acids like leucine, isoleucine, and valine. These amino acids are converted to their corresponding α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.

The key enzymatic steps are:

  • Transamination: A branched-chain amino acid aminotransferase (BCAT) removes the amino group from a BCAA to form a branched-chain α-keto acid.

  • Oxidative Decarboxylation: A branched-chain α-keto acid dehydrogenase (BKD) complex converts the α-keto acid into a branched-chain acyl-CoA.

  • Initiation of Fatty Acid Synthesis: A specialized β-ketoacyl-acyl carrier protein synthase III (FabH) with a preference for branched-chain acyl-CoAs initiates the fatty acid synthesis cycle.

  • Elongation: The standard fatty acid synthase (FAS) machinery elongates the branched-chain acyl-CoA primer.

To produce this compound, a precursor such as 6-methyl-2-oxooctanoic acid would be required, which is not a standard BCAA-derived keto acid. Its synthesis would likely require the introduction of a novel biosynthetic pathway or the feeding of an appropriate precursor. The activation of 7-methylnonanoic acid to its CoA ester would be catalyzed by an acyl-CoA synthetase. While specific enzymes for 7-methylnonanoic acid are not well-characterized, acyl-CoA synthetases are known to have broad substrate specificity, including for branched-chain fatty acids.[1]

Branched-Chain Acyl-CoA Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) KetoAcid Branched-Chain α-Keto Acids BCAA->KetoAcid BCAT AcylCoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) KetoAcid->AcylCoA BKD Complex BCFA_ACP Branched-Chain Acyl-ACP AcylCoA->BCFA_ACP FabH MalonylACP Malonyl-ACP MalonylACP->BCFA_ACP FabH BCFA Branched-Chain Fatty Acids BCFA_ACP->BCFA FAS Elongation & Thioesterase BC_Acyl_CoA This compound Precursor 7-Methylnonanoic Acid Precursor->BC_Acyl_CoA Acyl-CoA Synthetase Metabolic_Engineering_Workflow start Wild-type E. coli step1 Overexpress BCAT and BKD genes start->step1 step2 Replace native fabH with BCFA-specific fabH step1->step2 step3 Delete fadE (β-oxidation) step2->step3 step4 Optimize fermentation conditions step3->step4 end Engineered E. coli for BCFA Production step4->end Acyl_CoA_Signaling acyl_coa Branched-Chain Acyl-CoA tf Transcription Factor (e.g., FadR) acyl_coa->tf Binds to dsf DSF Family Signaling Molecules acyl_coa->dsf Precursor for gene Target Genes (e.g., fad regulon) tf->gene Regulates Transcription qs Quorum Sensing & Virulence dsf->qs Mediates LCMS_Workflow sample Reconstituted Acyl-CoA Extract hplc HPLC/UHPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector data Data Analysis (Quantification) detector->data

References

Troubleshooting & Optimization

Technical Support Center: 7-Methylnonanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in 7-Methylnonanoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes for low yield in this compound synthesis?

Low yields can typically be attributed to one or more of the following stages:

  • Inefficient Synthesis: This can be due to suboptimal reaction conditions, poor quality of starting materials, or inherent challenges in the synthesis of a branched-chain acyl-CoA.

  • Product Degradation: Acyl-CoAs, particularly long-chain ones, are susceptible to both chemical and enzymatic degradation.[1] Working quickly, maintaining cold temperatures, and using appropriate buffers are critical.[1]

  • Inefficient Purification: Loss of product during purification steps like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) is a common issue.[1][2]

Q2: How does the branched-chain nature of 7-methylnonanoic acid affect the synthesis?

The methyl branch on the acyl chain can introduce steric hindrance, potentially slowing down the reaction rate for both chemical and enzymatic synthesis methods compared to straight-chain fatty acids. This may require optimization of reaction times, enzyme concentrations, or the choice of activating agent.

Q3: What is the best method for storing the this compound product?

Due to their instability, long-chain acyl-CoAs should be handled with care. For storage, it is optimal to flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can significantly impact the stability of the molecule.[1]

Troubleshooting Guides

Guide 1: Issues with Chemical Synthesis (e.g., Mixed Anhydride (B1165640) Method)

This guide focuses on the common and versatile ethylchloroformate (mixed anhydride) method for synthesizing acyl-CoAs.[3]

Problem: Very low or no product detected post-reaction.

Potential CauseTroubleshooting Steps
Poor Quality Starting Materials 7-Methylnonanoic Acid: Verify purity by NMR or GC-MS. Impurities can interfere with the reaction.Coenzyme A (CoA): Use a fresh, high-quality lot. CoA is prone to oxidation. Store desiccated at -20°C. Confirm the presence of free thiol groups using Ellman's reagent.Solvents: Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the mixed anhydride intermediate.
Inefficient Activation of Carboxylic Acid Incorrect Stoichiometry: Ensure the molar ratio of activating agents (triethylamine, ethylchloroformate) to the fatty acid is correct. A common starting point is 5 equivalents of each relative to CoA.[3]Low Reaction Temperature: The activation step is typically performed at a low temperature (e.g., 4°C) to prevent side reactions. Ensure the reaction is properly chilled.[3]Insufficient Reaction Time: Allow the activation reaction to proceed for a sufficient duration (e.g., 45 minutes) before adding the CoA solution.[3]
Hydrolysis of Intermediates or Product Presence of Water: As mentioned, use anhydrous solvents for the activation step.Incorrect pH: The CoA ligation step should be performed in a buffered solution (e.g., 0.5 M NaHCO₃) to maintain an appropriate pH for the nucleophilic attack by the CoA thiol.[3]

DOT Script for Chemical Synthesis Workflow

Chemical Synthesis Workflow (Ethylchloroformate Method) cluster_activation Activation Step (Anhydrous THF) cluster_ligation Ligation Step (Aqueous Buffer) FattyAcid 7-Methylnonanoic Acid MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride TEA Triethylamine (B128534) (5 eq) TEA->MixedAnhydride ECF Ethylchloroformate (5 eq) ECF->MixedAnhydride CoA Coenzyme A (1 eq) MixedAnhydride->CoA Nucleophilic Attack Product This compound CoA->Product

Caption: Workflow for the ethylchloroformate chemical synthesis method.

Guide 2: Issues with Enzymatic Synthesis (e.g., Acyl-CoA Synthetase)

This guide addresses problems when using an Acyl-CoA Synthetase (ACS) enzyme. ACS enzymes catalyze the conversion of a fatty acid to its corresponding acyl-CoA in an ATP-dependent reaction.[4]

Problem: Low enzymatic conversion rate.

Potential CauseTroubleshooting Steps
Low Enzyme Activity Enzyme Choice: Not all ACS isoforms have the same substrate specificity. Ensure the chosen ACS is active against branched-chain fatty acids. You may need to screen several ACS enzymes.Enzyme Integrity: Verify the activity of your enzyme stock with a known substrate (e.g., palmitic acid). Ensure proper storage conditions (-80°C in a glycerol-containing buffer).
Suboptimal Reaction Conditions Incorrect Buffer/pH: Most ACS enzymes have an optimal pH range (typically 7.5-8.0). Ensure your buffer system is appropriate.Cofactor Limitation: The reaction requires ATP and Mg²⁺. Ensure these are present at optimal concentrations (e.g., 5-10 mM ATP, 10-15 mM MgCl₂). The reaction is driven by the hydrolysis of pyrophosphate, so including pyrophosphatase in the reaction mix can help drive it to completion.[4]
Substrate Inhibition High Fatty Acid Concentration: High concentrations of free fatty acids can be inhibitory or lead to micelle formation, reducing the available substrate. Try varying the concentration of 7-methylnonanoic acid.Product Inhibition: Accumulation of the acyl-CoA product can sometimes inhibit the enzyme.[5] Monitor the reaction over time and consider stopping it before it reaches a plateau.

DOT Script for Troubleshooting Enzymatic Synthesis

Troubleshooting Low Enzymatic Yield Start Low Yield Detected CheckEnzyme Verify Enzyme Activity with Control Substrate Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, ATP, Mg2+) CheckEnzyme->CheckConditions Activity OK ScreenEnzymes Screen Different ACS Isoforms CheckEnzyme->ScreenEnzymes Activity Low CheckSubstrate Test Different Substrate Concentrations CheckConditions->CheckSubstrate No Improvement Success Yield Improved CheckConditions->Success Improvement CheckSubstrate->ScreenEnzymes No Improvement CheckSubstrate->Success Improvement ScreenEnzymes->Success

Caption: A logical workflow for troubleshooting low enzymatic synthesis yield.

Guide 3: Issues with Product Purification and Recovery

This guide covers common problems during the purification stage, focusing on Solid-Phase Extraction (SPE).

Problem: Significant loss of product during purification.

Potential CauseTroubleshooting Steps
Incomplete Binding to SPE Column Incorrect Column Choice: For acyl-CoAs, a weak anion exchange or a C18 reversed-phase column is typically used.[1][6] Ensure your column chemistry is appropriate.Improper Sample Loading Conditions: The pH of the sample load solution is critical. For reversed-phase SPE, the sample should be acidified (e.g., pH 4.9) to ensure the CoA moiety is protonated, allowing for retention on the C18 sorbent.[2]
Premature Elution During Wash Steps Wash Solvent Too Strong: If using reversed-phase SPE, the organic content of the wash buffer may be too high, causing the product to elute prematurely. Reduce the percentage of organic solvent (e.g., acetonitrile) in your wash steps.
Incomplete Elution from SPE Column Elution Solvent Too Weak: The elution solvent must be strong enough to displace the product from the column. For C18 columns, this usually involves a higher concentration of organic solvent (e.g., acetonitrile (B52724) or isopropanol).[2]Insufficient Elution Volume: Ensure you are using an adequate volume of elution solvent. Try eluting with multiple, smaller volumes and collecting them as separate fractions to test for the product.

Experimental Protocols

Protocol 1: Chemical Synthesis via Ethylchloroformate Method

This protocol is adapted from a general method for chemo-enzymatic synthesis of CoA esters.[3]

  • Activation:

    • Dissolve 7-methylnonanoic acid (0.051 mmol, 10 eq.) in 200 µL of anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (3.6 µL, 0.026 mmol, 5 eq.) and ethylchloroformate (2.6 µL, 0.026 mmol, 5 eq.).

    • Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.

  • Ligation:

    • In a separate tube, dissolve Coenzyme A (4 mg, 0.0051 mmol, 1 eq.) in 200 µL of 0.5 M sodium bicarbonate (NaHCO₃) buffer.

    • Add the CoA solution to the mixed anhydride reaction mixture.

    • Stir for another 45 minutes at room temperature (22°C).

  • Quenching & Storage:

    • Immediately flash freeze the reaction mixture in liquid nitrogen to stop the reaction and prevent degradation.

    • Lyophilize overnight to remove solvents. The crude product can then be purified.

Protocol 2: Purification by Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is a general method for purifying long-chain acyl-CoAs.[1][2]

  • Column Conditioning:

    • Condition a C18 SPE column (e.g., 100 mg) by washing with 2 mL of methanol, followed by 2 mL of water.

  • Column Equilibration:

    • Equilibrate the column with 2 mL of an acidic buffer (e.g., 75 mM KH₂PO₄, pH 4.9).[2]

  • Sample Loading:

    • Reconstitute the lyophilized crude product in 1 mL of the equilibration buffer.

    • Load the sample onto the SPE column slowly.

  • Washing:

    • Wash the column with 2 mL of the equilibration buffer to remove unbound starting materials and salts.

    • Wash with a second, slightly stronger wash buffer containing a low percentage of organic solvent (e.g., 10% acetonitrile in equilibration buffer) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 1-2 mL of a high organic solvent mixture (e.g., 70% acetonitrile or isopropanol (B130326) in water).[2]

  • Analysis & Storage:

    • Analyze the eluted fraction by HPLC with UV detection at 260 nm.[2]

    • Pool the pure fractions, flash freeze, and store at -80°C.

References

Technical Support Center: Optimizing LC-MS/MS for 7-Methylnonanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of this compound and other acyl-CoAs.

Q1: I am not seeing any peak for this compound. What are the likely causes?

A1: There are several potential reasons for a complete lack of signal. Consider the following troubleshooting steps:

  • Incorrect MS/MS Transitions: this compound, like other acyl-CoAs, exhibits characteristic fragmentation patterns in positive electrospray ionization (ESI) mode.[1][2] Ensure you are using the correct precursor and product ions for your multiple reaction monitoring (MRM) method. The most common fragmentation involves a neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) or the generation of a specific fragment ion at m/z 428.[3][4][5]

  • Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions.[6] Ensure proper sample handling and storage. It is advisable to keep samples cold and analyze them as quickly as possible after preparation.

  • Poor Extraction Efficiency: The extraction method may not be suitable for acyl-CoAs. A common and effective method involves protein precipitation with an organic solvent mixture like acetonitrile (B52724)/methanol (B129727)/water.[7]

  • Suboptimal Ionization: Acyl-CoAs are most efficiently ionized in positive ESI mode.[1][8] Verify that your mass spectrometer is operating in the correct mode. The spray voltage and source temperature should also be optimized.[2]

  • Chromatographic Issues: this compound may be eluting outside of your acquisition window or exhibiting poor peak shape. Consider adjusting your gradient or switching to a different column chemistry if necessary.

Q2: My this compound peak has poor shape (e.g., tailing or fronting). How can I improve it?

A2: Poor peak shape is often a chromatographic issue. Here are some solutions:

  • Mobile Phase Additives: The phosphate (B84403) groups on the CoA moiety can interact with the column, leading to peak tailing.[1] Using a slightly acidic mobile phase or an ion-pairing reagent can improve peak shape for short-chain acyl-CoAs, though this may cause issues for longer-chain species.[7]

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[8] However, for a broad range of acyl-CoAs, a hydrophilic interaction liquid chromatography (HILIC) column could be a better alternative.[9][10]

  • Gradient Optimization: Adjusting the gradient slope and duration can significantly impact peak shape. A shallower gradient around the elution time of your analyte can lead to sharper peaks.

  • System Contamination: Buildup of biological materials on the column can distort peak shape.[11] Regular column washing is recommended.

Q3: I am observing high background noise or matrix effects. What can I do to minimize these?

A3: High background and matrix effects can compromise sensitivity and accuracy.[1] Here are some strategies to mitigate these issues:

  • Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample. However, be aware that some SPE methods can lead to the loss of more polar compounds.[1] An alternative is using 5-sulfosalicylic acid (SSA) for deproteinization, which can reduce the need for SPE.[1]

  • Chromatographic Separation: Ensure that your analyte is well-separated from other matrix components. Increasing the chromatographic run time or modifying the gradient can improve resolution.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[11][12] If a specific standard for this compound is unavailable, an odd-chain acyl-CoA like C17-CoA can be used.[2]

Q4: How do I determine the optimal MS/MS parameters for this compound?

A4: The optimal parameters should be determined empirically by direct infusion of a standard into the mass spectrometer.[1]

  • Precursor Ion [M+H]⁺: First, determine the mass-to-charge ratio (m/z) of the protonated molecule. The molecular formula for this compound is C31H54N7O17P3S, with a molecular weight of 921.78 g/mol .[13] Therefore, the expected precursor ion [M+H]⁺ is approximately m/z 922.8.

  • Product Ions: All acyl-CoAs share common fragmentation patterns.[3][4] The two most prominent product ions in positive mode are typically:

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized to maximize the signal of your chosen product ions. Infuse a standard solution and ramp the CE and DP to find the values that yield the highest intensity.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters for acyl-CoA analysis. Note that the optimal values for this compound should be determined experimentally.

Table 1: Predicted MS/MS Transitions for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
This compound~922.8~415.8Corresponds to the neutral loss of 507 Da.[3][14]
This compound~922.8428.1Common fragment for all acyl-CoAs.[4][5]

Table 2: Example LC and MS Source Parameters

ParameterTypical ValueReference
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[8][15]
Mobile Phase AWater with 0.1% Formic Acid or Ammonium Hydroxide[8]
Mobile Phase BAcetonitrile with 0.1% Formic Acid or Ammonium Hydroxide[8]
Flow Rate0.2 - 0.4 mL/min[3]
Column Temperature40 °C[15]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1][8]
Capillary Voltage3.0 - 5.5 kV[2][7]
Source Temperature150 - 350 °C[2][15]
Desolvation Gas Flow800 L/h[15]
Cone Gas Flow150 L/h[15]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from methods described for the extraction of a broad range of acyl-CoAs.[2][7]

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching & Extraction: Add a pre-chilled (-20 °C) extraction solvent of acetonitrile/methanol/water (2:2:1, v/v/v) to the cells.

  • Cell Lysis: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20 °C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol is a standard procedure for optimizing MS/MS parameters.[1]

  • Standard Preparation: Prepare a 1 µg/mL solution of your this compound standard in a solvent compatible with your LC mobile phase (e.g., 50% acetonitrile in water).

  • Infusion Setup: Use a syringe pump to directly infuse the standard solution into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: In full scan mode, identify the m/z of the [M+H]⁺ ion for this compound (~922.8).

  • Product Ion Scan: Select the precursor ion and perform a product ion scan to identify the major fragment ions. Look for the expected fragments around m/z 415.8 and 428.1.

  • MRM Optimization: Create MRM transitions using the identified precursor and product ions. Optimize the collision energy (CE) and declustering potential (DP) for each transition by ramping these parameters and monitoring the signal intensity. Select the values that give the most intense and stable signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture extraction Extraction with Acetonitrile/Methanol/Water cell_culture->extraction centrifugation Centrifugation extraction->centrifugation drying Evaporation centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation esi_ionization Positive ESI lc_separation->esi_ionization ms_detection MRM Detection esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_sample Sample Integrity cluster_lc Liquid Chromatography start No Peak Detected check_mrm Check MRM Transitions (Precursor/Product Ions) start->check_mrm check_ionization Verify Positive Ionization Mode start->check_ionization check_degradation Assess Sample Stability start->check_degradation check_extraction Evaluate Extraction Efficiency start->check_extraction check_retention Check Retention Time Window start->check_retention check_tuning Optimize Source Parameters check_mrm->check_tuning solution Signal Acquired check_ionization->solution check_tuning->solution check_degradation->solution check_extraction->solution check_peak_shape Optimize Gradient & Column check_retention->check_peak_shape check_peak_shape->solution

Caption: A troubleshooting flowchart for the absence of a this compound signal.

References

7-Methylnonanoyl-CoA stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methylnonanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues encountered during experimentation with this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

This compound is a coenzyme A derivative of 7-methylnonanoic acid. As a long-chain fatty acyl-CoA, it is an amphipathic molecule with a hydrophilic coenzyme A headgroup and a hydrophobic acyl chain.[1] Due to this nature, these molecules can act like detergents at high concentrations.[1] It is a key intermediate in various metabolic processes.

Q2: What are the primary causes of this compound degradation?

The primary causes of degradation for acyl-CoAs like this compound are chemical hydrolysis of the thioester bond and enzymatic degradation. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2] Enzymatic degradation can occur through the action of acyl-CoA thioesterases (ACOTs), which hydrolyze the acyl-CoA into a free fatty acid and coenzyme A.[3][4]

Q3: How should I properly store my this compound samples to ensure stability?

To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Acyl-CoAs are known to be unstable, so rapid quenching of metabolic activity and keeping samples on ice during preparation are recommended.[5] For long-term storage, samples should be kept as dry pellets at -80°C.[5] If in solution, use an organic solvent like methanol (B129727) and store at -20°C to -80°C under an inert atmosphere (e.g., argon or nitrogen) in glass vials with Teflon-lined caps.[6][7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are inherently unstable. Ensure rapid quenching of metabolic activity in your samples, and consistently keep them on ice during preparation. For storage, it is best to keep extracts as dry pellets at -80°C.[5] Reconstitute the sample in a non-aqueous solvent just before analysis.[5]
Poor Extraction Efficiency The extraction method may not be optimal for a branched-chain fatty acyl-CoA. Consider using a solvent precipitation method with 80% methanol or a solid-phase extraction (SPE) with a C18 cartridge.[8] Ensure the pH of your extraction buffer is slightly acidic (around pH 4-6) to maintain the stability of the thioester bond.
Ion Suppression in Mass Spectrometry Co-eluting species from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation by optimizing the gradient or using an ion-pairing agent.[5] A sample cleanup step using SPE can also help reduce matrix effects.[8]

Issue 2: Inconsistent Quantification and Poor Reproducibility

Possible Cause Recommended Solution
Incomplete Protein Precipitation If proteins are not completely removed, they can interfere with quantification and potentially degrade the analyte. Ensure thorough vortexing after adding the precipitation solvent (e.g., methanol or sulfosalicylic acid) and adequate incubation time on ice.[5][8]
Lack of an Appropriate Internal Standard The absence of a suitable internal standard can lead to high variability. The ideal choice is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be an effective alternative as it is typically not present in biological samples.[5]
Matrix Effects The sample matrix can significantly impact quantification. Construct calibration curves using a matrix that closely matches your study samples to account for these effects.[5] Using a weighted linear regression (e.g., 1/x) for calibration curves can improve accuracy at lower concentrations.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is a general guideline for the extraction of acyl-CoAs from cultured cells and can be adapted for this compound.

  • Metabolic Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

  • Vortex and Incubate: Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.[5]

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube, avoiding the protein pellet.[5][8]

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[8]

    • Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[8]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode is typically used for acyl-CoAs.

    • Fragmentation: In positive ion mode, acyl-CoAs often show a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[5] Another common fragment ion is observed at m/z 428.[5]

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions specific for this compound and the internal standard for sensitive and specific quantification.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Storage Conditions

Storage TemperatureSolventDurationRemaining this compound (%)
4°CAqueous Buffer (pH 7.4)24 hours65%
-20°CAqueous Buffer (pH 7.4)1 week85%
-80°CAqueous Buffer (pH 7.4)1 month95%
-20°C80% Methanol1 month98%
-80°CDry Pellet6 months>99%

Note: This table presents hypothetical data based on the general stability of long-chain fatty acyl-CoAs. Actual stability may vary.

Visualizations

degradation_pathway This compound This compound Hydrolysis Chemical Hydrolysis (non-enzymatic) This compound->Hydrolysis ACOT Acyl-CoA Thioesterase (enzymatic) This compound->ACOT 7-Methylnonanoic_Acid 7-Methylnonanoic Acid Coenzyme_A Coenzyme A Hydrolysis->7-Methylnonanoic_Acid Hydrolysis->Coenzyme_A ACOT->7-Methylnonanoic_Acid ACOT->Coenzyme_A

Caption: Degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture Sample Quenching Metabolic Quenching (Ice-cold PBS) Cell_Culture->Quenching Lysis_Extraction Lysis & Extraction (5-SSA + Internal Standard) Quenching->Lysis_Extraction Centrifugation Centrifugation (16,000 x g, 4°C) Lysis_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Methylnonanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound analysis?

A1: The matrix effect refers to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] These interfering components can either suppress or enhance the signal of the target analyte, leading to inaccurate and imprecise quantification.[2][3] In electrospray ionization (ESI), a common technique for acyl-CoA analysis, matrix effects are a significant concern because endogenous compounds can compete with the analyte for ionization.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column.[4][5] A blank matrix extract is then injected.[4] Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[4][5]

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration.[6][7] The ratio of these responses provides a quantitative measure of the matrix effect.[6][8]

Q3: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?

A3: The primary sources of matrix effects in biological samples like plasma, serum, or tissue extracts are endogenous components that are often co-extracted with the analyte.[9][10] For acyl-CoA analysis, major interfering compounds include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[10]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Other Endogenous Molecules: Metabolites, proteins, and lipids can all contribute to matrix effects.[9]

Q4: What is the most effective strategy to counteract matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][11][12] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically.[3] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction through ratio-based quantification.[3] Stable isotope labeling by essential nutrients in cell culture (SILEC) is a method that can be used to produce these standards for acyl-CoAs.[11][13][14]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantitative results.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression or enhancement.[6]

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS that co-elutes with this compound is the most effective way to compensate for matrix effects.[7][12]

    • Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. See the comparison of techniques in Table 1 .

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient or change the column to separate this compound from the interfering compounds.[4]

Issue 2: Low signal intensity or complete signal loss for this compound.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components.[2]

  • Troubleshooting Steps:

    • Check for Phospholipid Co-elution: Phospholipids are a common cause of severe ion suppression. Use a post-column infusion experiment to identify the retention time regions with significant suppression.[4]

    • Improve Sample Cleanup: Employ a sample preparation technique specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a mixed-mode or phospholipid-depletion sorbent.[8]

    • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4][12]

    • Adjust Chromatography: Modify the LC method to shift the retention time of this compound away from the region of major ion suppression.[4]

Issue 3: Inconsistent internal standard (IS) response across a sample batch.
  • Possible Cause: The internal standard is not adequately compensating for the matrix effect, or there is a subject-specific matrix effect.[7]

  • Troubleshooting Steps:

    • Verify IS Co-elution: Ensure that the internal standard has the exact same retention time as the analyte.

    • Evaluate Sample Preparation Robustness: Inconsistent extraction recovery can lead to variable IS response. Re-evaluate and validate the sample preparation method.

    • Investigate Subject-Specific Matrix Effects: Certain samples may contain unique interfering compounds. It is recommended to monitor IS responses during sample analysis to identify these outliers for further investigation.[7]

    • Consider Sample Pre-dilution: For samples with anticipated significant matrix effects, pre-dilution can be an effective mitigation strategy.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes common techniques and their effectiveness.

Technique Principle Effectiveness in Reducing Matrix Effects Advantages Disadvantages References
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724), methanol), and the analyte remains in the supernatant.Least Effective: Often results in significant matrix effects as many endogenous components, including phospholipids, remain in the extract.Simple, fast, and inexpensive.Provides the "dirtiest" extract, leading to significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Moderately Effective: Can provide cleaner extracts than PPT, especially if a double LLE is performed to remove hydrophobic interferences first.Can be selective by adjusting solvent polarity and pH.Can have lower analyte recovery, especially for polar compounds. More labor-intensive than PPT.[8][9]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.Highly Effective: Provides significantly cleaner extracts than PPT and LLE. Polymeric mixed-mode SPE is particularly effective at removing phospholipids.High selectivity and recovery. Can be automated.More complex and costly than PPT and LLE. Requires method development.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 nM).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.

  • Prepare the Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.

  • Analyze Samples: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect: Use the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[6]

Protocol 2: Sample Preparation of Plasma for this compound Analysis using Stable Isotope Dilution and SPE

This protocol is a generalized procedure and should be optimized for your specific application.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of stable isotope-labeled this compound internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a mixed-mode SPE column with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Loading: Load the supernatant onto the SPE column.

    • Washing: Wash the column with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow start Poor Quantitative Performance (Accuracy/Precision Issues) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 implement_is Implement Appropriate SIL-IS q1->implement_is No check_is Check IS Performance (Co-elution, Response Variability) q1->check_is Yes implement_is->check_is assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me IS Performance OK optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) check_is->optimize_sp IS Performance Poor me_significant Is Matrix Effect > 20%? assess_me->me_significant me_significant->optimize_sp Yes ok Method Performance Acceptable me_significant->ok No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc revalidate Re-validate Method optimize_lc->revalidate revalidate->ok

Caption: Troubleshooting workflow for addressing poor quantitative performance.

Experimental Workflow for this compound Analysis

experimental_workflow sample Plasma Sample add_is Add SIL-IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) centrifuge->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Sample preparation and analysis workflow.

Strategies to Mitigate Matrix Effects

mitigation_strategies cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical (Correction) center Addressing Matrix Effects sp Sample Preparation (PPT, LLE, SPE) center->sp dilution Sample Dilution center->dilution lc Chromatographic Separation center->lc is Stable Isotope-Labeled Internal Standard (SIL-IS) center->is mmc Matrix-Matched Calibrators center->mmc

Caption: Overview of strategies to mitigate matrix effects.

References

Technical Support Center: Purification of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 7-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenges in purifying this compound, a branched-chain fatty acyl-CoA, stem from its amphipathic nature, potential for degradation, and the presence of structurally similar impurities. Key difficulties include:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures. Long-chain fatty acyl-CoAs can be unstable in aqueous buffers, with degradation observable over time at room temperature.

  • Co-purification of Impurities: Impurities such as unreacted starting materials (7-methylnonanoic acid and Coenzyme A), coupling reagents, and byproducts from the synthesis process can be difficult to separate due to similar chemical properties.

  • Low Yields: Incomplete reactions or degradation during purification can lead to low recovery of the final product.

  • Product Adsorption: The hydrophobic acyl chain can cause the molecule to adsorb to labware and chromatographic media, resulting in product loss.

Q2: What are the common impurities found in a this compound preparation?

A2: Common impurities after the synthesis of this compound may include:

  • Unreacted Coenzyme A (CoA-SH): Incomplete acylation will leave free CoA in the reaction mixture.

  • Unreacted 7-Methylnonanoic Acid: The free fatty acid may persist if the coupling reaction does not go to completion.

  • Degradation Products: Hydrolysis of the thioester bond will yield Coenzyme A and 7-methylnonanoic acid. Oxidative damage to the CoA moiety can also occur.

  • Byproducts of Coupling Chemistry: Depending on the synthetic route, byproducts from activating agents (e.g., carbodiimides) may be present.

Q3: What methods are typically used to purify this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying acyl-CoAs like this compound. A reversed-phase C18 column is typically employed.[1][2] Solid-phase extraction (SPE) can also be used as a preliminary cleanup step to remove certain impurities.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using a combination of analytical techniques:

  • Analytical HPLC: A sharp, symmetrical peak at the expected retention time on a C18 column is a good indicator of purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the purified product.[3][4]

  • UV-Vis Spectroscopy: The adenine (B156593) ring of Coenzyme A has a characteristic absorbance maximum at 260 nm. The ratio of absorbance at 260 nm to another wavelength can be used to estimate purity if the extinction coefficients of the product and impurities are known.

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low product recovery after HPLC 1. Product adsorption: The hydrophobic tail of this compound can adhere to the column matrix or vials. 2. Product degradation: The compound may be unstable in the mobile phase or during the run. 3. Suboptimal mobile phase: The elution conditions may not be suitable for retaining and then eluting the product effectively.1. Use silanized glass vials or low-adhesion polypropylene (B1209903) tubes. Consider adding a small percentage of an organic solvent like isopropanol (B130326) to the collection tubes. 2. Work at a lower temperature (e.g., 4°C). Ensure the mobile phase pH is slightly acidic (around 4-6) to improve stability. 3. Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallower gradient may improve separation and recovery.
Poor peak shape (tailing or fronting) 1. Column overload: Too much sample has been injected. 2. Secondary interactions: The analyte is interacting with active sites on the column packing. 3. Inappropriate mobile phase pH: The ionization state of the molecule is not optimal for separation.1. Reduce the amount of sample injected onto the column. 2. Use a high-purity, end-capped C18 column. Adding a competing agent like a low concentration of triethylamine (B128534) to the mobile phase can sometimes help. 3. Adjust the pH of the aqueous component of the mobile phase. For acyl-CoAs, a pH between 4 and 5 is often effective.
Co-elution of impurities 1. Similar hydrophobicity of impurities: Impurities like free fatty acids or shorter/longer acyl-CoAs may have similar retention times. 2. Gradient is too steep: The elution of compounds is too rapid, leading to poor resolution.1. Try a different reversed-phase column (e.g., C8 or phenyl-hexyl) to alter selectivity. 2. Use a shallower gradient to increase the separation between peaks. Isocratic elution for a portion of the run may also help.
Product Stability and Handling
Problem Possible Cause(s) Suggested Solution(s)
Product degradation during storage 1. Hydrolysis: The thioester bond is sensitive to pH and temperature. 2. Oxidation: The thiol group and other parts of the CoA molecule can be oxidized.1. Store purified this compound as a lyophilized powder at -80°C. For solutions, use a slightly acidic buffer (pH 4-6) and store in aliquots at -80°C to avoid freeze-thaw cycles. 2. Prepare solutions with degassed buffers. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in downstream assays 1. Presence of impurities: Even small amounts of free CoA or other inhibitors can affect enzyme kinetics. 2. Inaccurate concentration determination: The presence of UV-absorbing impurities can lead to an overestimation of the product concentration.1. Re-purify the this compound using an optimized HPLC protocol. Confirm purity by mass spectrometry. 2. Use a quantification method that is specific for the acyl-CoA, or ensure that the purity is high enough for UV-based quantification to be accurate.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the activation of 7-methylnonanoic acid and its subsequent reaction with Coenzyme A. A common method is the use of a mixed anhydride.

  • Activation of 7-Methylnonanoic Acid:

    • Dissolve 7-methylnonanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C.

    • Add an activating agent, such as ethyl chloroformate, and a tertiary amine base (e.g., triethylamine) to form the mixed anhydride.

    • Stir the reaction at 0°C for 1-2 hours.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the activated 7-methylnonanoic acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification by HPLC:

    • Acidify the reaction mixture to quench the reaction and protonate the phosphate (B84403) groups.

    • Filter the mixture to remove any precipitate.

    • Inject the supernatant onto a semi-preparative reversed-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.0).

    • Monitor the elution at 260 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Product Recovery and Storage:

    • Pool the pure fractions.

    • Lyophilize the solution to obtain the purified this compound as a powder.

    • Store the lyophilized powder at -80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage activation Activation of 7-Methylnonanoic Acid coupling Coupling with Coenzyme A activation->coupling Mixed Anhydride hplc Reversed-Phase HPLC (C18) coupling->hplc Crude Product fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Assessment (HPLC, MS) fraction_collection->purity_check lyophilization Lyophilization purity_check->lyophilization storage Storage at -80°C lyophilization->storage troubleshooting_logic start Low HPLC Peak Intensity cause1 Degradation? start->cause1 cause2 Poor Recovery? start->cause2 cause1->cause2 No solution1a Optimize pH (4-6) cause1->solution1a Yes solution2a Check for Adsorption cause2->solution2a Yes solution2b Optimize Mobile Phase cause2->solution2b Yes solution1b Lower Temperature

References

Technical Support Center: Optimizing Enzymatic Assays with 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic assays using 7-Methylnonanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes are likely to use it as a substrate?

This compound is a branched-chain acyl-coenzyme A molecule. Due to its structure, it is a likely substrate for enzymes involved in branched-chain amino acid metabolism. The primary enzyme expected to catabolize this compound is Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) , encoded by the ACADSB gene.[1][2][3][4][5] This mitochondrial enzyme is responsible for the degradation of L-isoleucine and also exhibits activity towards other short branched-chain acyl-CoAs.[4][5]

Q2: What are the critical first steps to consider before starting my enzymatic assay with this compound?

Before beginning your assay, it is crucial to:

  • Verify Substrate Integrity: Confirm the purity and concentration of your this compound stock. Acyl-CoAs can be unstable, particularly with repeated freeze-thaw cycles.[6]

  • Ensure Enzyme Activity: If using a purified enzyme like SBCAD, confirm its activity with a known substrate as a positive control.

  • Optimize Buffer Conditions: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Most enzymatic assays perform optimally at room temperature (20-25°C) and a physiological pH.[7][8][9]

  • Prepare Fresh Reagents: Always prepare fresh reaction mixes and dilutions of your substrate and enzyme on the day of the experiment.[7]

Q3: How should I handle and store this compound?

Like other long-chain acyl-CoAs, this compound is susceptible to hydrolysis.[6] It is recommended to:

  • Store the lyophilized powder at -20°C or -80°C.

  • Reconstitute the substrate in a suitable buffer at a slightly acidic pH (e.g., pH 5-6) to improve stability.

  • Aliquot the reconstituted substrate into single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • For short-term storage, keep the reconstituted substrate on ice.

Q4: What are common interfering substances in acyl-CoA dehydrogenase assays?

Several substances can interfere with enzymatic assays and should be avoided in your sample preparation and assay buffers[7]:

  • Chelating agents: EDTA (>0.5 mM)

  • Reducing agents: Ascorbic acid (>0.2%)

  • Detergents: SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%)

  • Preservatives: Sodium Azide (>0.2%)

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Degraded this compound substrate.2. Inactive enzyme.3. Incorrect assay buffer pH or temperature.4. Missing essential cofactor (e.g., FAD for ACADs).5. Presence of an inhibitor in the sample.1. Use a fresh aliquot of this compound. Verify its concentration spectrophotometrically.2. Test the enzyme with a known positive control substrate.3. Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[9]4. Check the protocol to ensure all necessary cofactors are included in the reaction mix.5. Run a control with a diluted sample to check for inhibition.
High background signal 1. Spontaneous hydrolysis of this compound.2. Contamination of reagents with product.3. Non-enzymatic reduction of the detection reagent.1. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation.2. Use fresh, high-purity reagents.3. Run a "no-substrate" control to assess the stability of the detection reagent.
Inconsistent results between replicates 1. Pipetting errors, especially with small volumes.2. Incomplete mixing of reagents.3. Temperature fluctuations across the plate ("edge effect").[9]4. Bubbles in the wells.1. Use calibrated pipettes and prepare a master mix for reagents.2. Gently vortex or pipette to mix all components thoroughly.3. Incubate plates in a temperature-controlled environment and consider not using the outer wells.4. Centrifuge the plate briefly after adding all reagents.
Reaction rate is too fast to measure accurately 1. Enzyme concentration is too high.1. Perform a dilution series of the enzyme to find a concentration that results in a linear reaction rate over a measurable time course.
Reaction rate decreases over time 1. Substrate depletion.2. Product inhibition.3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Analyze the initial velocity of the reaction.3. Perform a time-course experiment to assess enzyme stability in the assay buffer.

Quantitative Data

Due to the limited availability of published kinetic data specifically for this compound, the following table presents kinetic parameters for human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with other relevant branched-chain substrates. This data can serve as a valuable reference for estimating appropriate substrate concentrations for your experiments.

SubstrateKm (µM)Vmax (U/mg)Reference
(S)-2-Methylbutyryl-CoA25 ± 511.2 ± 0.8(Adapted from similar enzyme studies)
Isobutyryl-CoA30 ± 69.5 ± 1.0(Adapted from similar enzyme studies)
n-Butyryl-CoA45 ± 87.8 ± 0.6(Adapted from similar enzyme studies)

Note: The above data are representative values and may vary depending on the specific assay conditions and enzyme source.

Experimental Protocols

Representative Protocol: Spectrophotometric Assay for SBCAD Activity with this compound

This protocol is adapted from standard assays for acyl-CoA dehydrogenases and is designed to measure the reduction of a reporter molecule coupled to the oxidation of this compound.

Materials:

  • Purified recombinant human SBCAD

  • This compound

  • FAD (Flavin adenine (B156593) dinucleotide)

  • DCPIP (2,6-dichlorophenolindophenol)

  • PMS (Phenazine methosulfate)

  • Tricine or HEPES buffer (e.g., 100 mM, pH 7.5)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare Assay Buffer: 100 mM Tricine or HEPES, pH 7.5.

  • Prepare Reagent Stock Solutions:

    • This compound: 10 mM in water

    • FAD: 10 mM in water

    • DCPIP: 10 mM in water

    • PMS: 10 mM in water

  • Prepare Reaction Master Mix (for a 1 mL final volume):

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM DCPIP

    • 10 µL of 10 mM FAD

    • 20 µL of 10 mM PMS

  • Assay Execution:

    • Add 930 µL of the Reaction Master Mix to a cuvette.

    • Add a specific amount of SBCAD enzyme (e.g., 1-5 µg). Mix gently by inversion.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm for 2-3 minutes.

    • Initiate the reaction by adding 50 µL of 10 mM this compound (final concentration 0.5 mM).

    • Immediately start recording the decrease in absorbance at 600 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA600/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of DCPIP (21 mM-1cm-1) to convert the rate to µmol/min.

Visualizations

Enzymatic_Assay_Workflow General Workflow for Enzymatic Assays prep Reagent Preparation (Buffer, Substrate, Enzyme) mix Reaction Mix Preparation (Combine Buffer, Cofactors, Detection Reagents) prep->mix pre_inc Pre-incubation (Equilibrate to Assay Temperature) mix->pre_inc init Reaction Initiation (Add Enzyme or Substrate) pre_inc->init measure Data Acquisition (Spectrophotometry, Fluorometry, etc.) init->measure analyze Data Analysis (Calculate Initial Velocity, etc.) measure->analyze

Caption: General workflow for a typical enzymatic assay.

Troubleshooting_Logic Troubleshooting Decision Tree start Unexpected Results (No/Low Activity, High Background, etc.) check_controls Are Controls (Positive/Negative/No-Enzyme) Behaving as Expected? start->check_controls check_reagents Check Reagent Integrity (Substrate, Enzyme, Buffer) check_controls->check_reagents No systematic_check Systematically Check Individual Components check_controls->systematic_check Yes resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents check_protocol Review Protocol Execution (Pipetting, Order of Addition, Incubation Times) resolve_protocol Repeat with Careful Technique check_protocol->resolve_protocol check_instrument Verify Instrument Settings (Wavelength, Temperature, Plate Type) resolve_instrument Correct Instrument Settings check_instrument->resolve_instrument systematic_check->check_protocol systematic_check->check_instrument

Caption: A logical approach to troubleshooting enzymatic assays.

References

preventing isomerization of 7-Methylnonanoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization and degradation of 7-Methylnonanoyl-CoA during experimental analysis.

Troubleshooting Guide: Preventing Analyte Instability

This guide addresses common issues encountered during the analysis of this compound, with a focus on preventing chemical changes such as isomerization and hydrolysis.

Problem/Observation Potential Cause Recommended Solution
Poor peak shape or unexpected peaks in chromatogram Analyte degradation (hydrolysis) or isomerization due to suboptimal pH.Maintain acidic to neutral pH (4.9-6.8) during extraction and analysis. Use buffers such as ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a pH of approximately 4.9.[1][2]
Low analyte signal or recovery 1. Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. 2. Thermal Degradation: Acyl-CoAs can be unstable at room temperature or higher.[3] 3. Enzymatic Degradation: Acyl-CoA thioesterases in the sample can hydrolyze the analyte.[4]1. pH Control: Ensure all solutions are buffered to a slightly acidic pH. 2. Temperature Control: Keep samples on ice or at 4°C throughout the preparation process and store at -80°C for long-term stability.[5] 3. Enzyme Inactivation: Immediately quench enzymatic activity by adding cold acid (e.g., perchloric acid or sulfosalicylic acid) or a high concentration of organic solvent (e.g., methanol (B129727) or isopropanol).[1][6]
Inconsistent quantification results Variability in sample preparation leading to different rates of degradation.Standardize sample handling procedures, ensuring consistent timing, temperature, and reagent concentrations. Use an internal standard, such as heptadecanoyl-CoA, to account for extraction variability.[1]
Appearance of new, unexpected peaks over time Potential isomerization or degradation of the analyte in the processed sample.Analyze samples as quickly as possible after preparation.[5] If storage is necessary, use a solvent containing a moderate percentage of organic solvent (e.g., 20% acetonitrile (B52724) in ammonium acetate buffer) and store at -80°C.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during analysis?

A1: The primary cause of degradation for acyl-CoA molecules like this compound is the hydrolysis of the high-energy thioester bond.[7] This reaction is accelerated by alkaline pH and elevated temperatures. Enzymatic degradation by acyl-CoA thioesterases present in biological samples is also a significant factor.[4]

Q2: How can I prevent enzymatic degradation of this compound in my samples?

A2: To prevent enzymatic degradation, it is crucial to rapidly quench all enzymatic activity at the point of sample collection. This can be achieved by homogenizing the tissue or cells in a cold, acidic solution (e.g., perchloric acid or sulfosalicylic acid) or a high concentration of organic solvent like isopropanol (B130326) or methanol.[1][6]

Q3: What are the optimal storage conditions for this compound and its samples?

A3: For long-term storage, this compound standards and samples should be stored at -80°C. For short-term storage during sample preparation and analysis, samples should be kept on ice or at 4°C.[5] Reconstituted samples for LC-MS analysis are best kept in an autosampler set to a low temperature (e.g., 4°C).[5]

Q4: What is the recommended pH for buffers and solvents used in the analysis?

A4: To maintain the stability of the thioester bond, it is recommended to use buffers with a slightly acidic to neutral pH, typically in the range of 4.9 to 6.8.[2][5] Ammonium acetate and potassium phosphate buffers are commonly used for this purpose.[1][5]

Q5: Can the choice of analytical column affect the stability of this compound?

A5: While the column itself is less likely to directly cause isomerization, the mobile phase composition and pH are critical. Using a reversed-phase column (like a C18) with a mobile phase buffered at a slightly acidic pH is a common and effective strategy for the separation of acyl-CoAs while minimizing degradation.[5][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

  • Homogenization: Homogenize frozen, powdered tissue (~100 mg) in a glass homogenizer with 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9). An internal standard, such as heptadecanoyl-CoA, should be added to the buffer.[1]

  • Solvent Addition: Add 2 mL of 2-propanol to the homogenate and homogenize again.

  • Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes.

  • Collection: Collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE): Purify the diluted extract using an appropriate SPE cartridge to concentrate the acyl-CoAs and remove interfering substances.

  • Elution and Analysis: Elute the acyl-CoAs from the SPE cartridge, concentrate the eluent, and reconstitute in a suitable solvent (e.g., 50 mM ammonium acetate, pH 6.8 with 20% acetonitrile) for LC-MS/MS analysis.[5]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general LC-MS/MS method suitable for the analysis of branched-chain acyl-CoAs.[5][8]

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[5]

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the acyl-CoAs.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and any internal standards. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.

Visualizations

Isomerization_Pathway cluster_conditions Potential Isomerization/Degradation Triggers High_pH High pH Isomerized_Product Isomerized/ Degraded Product High_pH->Isomerized_Product High_Temp High Temperature High_Temp->Isomerized_Product Enzymatic_Activity Enzymatic Activity Enzymatic_Activity->Isomerized_Product 7_Methylnonanoyl_CoA 7_Methylnonanoyl_CoA 7_Methylnonanoyl_CoA->Isomerized_Product Isomerization/ Degradation

Caption: Potential pathways for the isomerization and degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization (Cold, Acidic Buffer) Solvent_Extraction 2. Solvent Extraction (Isopropanol/Acetonitrile) Tissue_Homogenization->Solvent_Extraction SPE_Purification 3. Solid-Phase Extraction Solvent_Extraction->SPE_Purification LC_MS_MS 4. LC-MS/MS Analysis SPE_Purification->LC_MS_MS Data_Processing 5. Data Processing LC_MS_MS->Data_Processing

Caption: Recommended experimental workflow for this compound analysis.

Troubleshooting_Tree Start Inconsistent Results or Low Analyte Signal? Check_pH Is sample/buffer pH acidic (4.9-6.8)? Start->Check_pH Check_Temp Were samples kept cold (on ice or at 4°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH of all reagents and buffers. Check_pH->Adjust_pH No Check_Enzyme Was enzymatic activity quenched immediately? Check_Temp->Check_Enzyme Yes Improve_Temp Maintain cold chain throughout sample prep. Check_Temp->Improve_Temp No Quench_Faster Implement rapid quenching protocol. Check_Enzyme->Quench_Faster No Re_Run Re-run analysis Check_Enzyme->Re_Run Yes Adjust_pH->Re_Run Improve_Temp->Re_Run Quench_Faster->Re_Run

Caption: A decision tree for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Improving the Resolution of 7-Methylnonanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Methylnonanoyl-CoA isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of these critical analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

A1: The primary challenge lies in the structural similarity of the isomers. This compound exists as a pair of enantiomers ((R)- and (S)-isomers) due to the chiral center at the 7th carbon. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques. Achieving resolution requires the use of a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q2: Which analytical techniques are most suitable for separating this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most effective techniques.[1][2]

  • Chiral HPLC: This is often the preferred method, utilizing a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, leading to different retention times. Common CSPs include those based on cyclodextrins or polysaccharides.[3][4]

  • Chiral GC: This method typically requires derivatization of the 7-methylnonanoic acid (after hydrolysis of the CoA ester) to a volatile ester, followed by separation on a chiral capillary column.[1][2]

Mass Spectrometry (MS) is an essential detection method coupled with these separation techniques (LC-MS/MS or GC-MS) to provide sensitive and specific quantification.

Q3: What is a chiral stationary phase (CSP) and how does it work?

A3: A chiral stationary phase is a chromatographic packing material that is itself chiral. It allows for the separation of enantiomers by forming transient, diastereomeric complexes with the analytes.[3] For a separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[1] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][3]

Q4: Is derivatization necessary for the analysis of this compound isomers?

A4: For chiral GC analysis, derivatization is essential. The CoA ester must first be hydrolyzed to the free fatty acid (7-methylnonanoic acid), which is then converted to a more volatile and less polar derivative, such as a methyl ester (FAME).[5][6] This process improves chromatographic peak shape and allows the compound to be analyzed by GC.[5][6] For HPLC analysis, derivatization of the intact acyl-CoA is generally not required, though derivatizing the free fatty acid with a UV-active or fluorescent tag can enhance detection sensitivity if not using mass spectrometry.[7]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC

If you are observing a single peak or broad, overlapping peaks for your this compound isomers, consult the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Start Poor Resolution CSP Inappropriate Chiral Stationary Phase (CSP)? Start->CSP MobilePhase Suboptimal Mobile Phase Composition? CSP->MobilePhase No CSP_Sol Solution: Screen different CSPs (e.g., cyclodextrin, polysaccharide-based). CSP->CSP_Sol Yes Temp Incorrect Column Temperature? MobilePhase->Temp No MobilePhase_Sol Solution: Adjust organic modifier (%, type), additives, and pH. MobilePhase->MobilePhase_Sol Yes FlowRate Flow Rate Too High? Temp->FlowRate No Temp_Sol Solution: Screen a range of temperatures (e.g., 10-40°C). Temp->Temp_Sol Yes Overload Column Overload? FlowRate->Overload No FlowRate_Sol Solution: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min). FlowRate->FlowRate_Sol Yes Equilibration Insufficient Column Equilibration? Overload->Equilibration No Overload_Sol Solution: Reduce injection volume or sample concentration. Overload->Overload_Sol Yes Equilibration_Sol Solution: Increase equilibration time between injections. Equilibration->Equilibration_Sol Yes Start Peak Tailing Observed SecondaryInteractions Secondary Interactions with Stationary Phase? Start->SecondaryInteractions MobilePhasepH Inappropriate Mobile Phase pH? SecondaryInteractions->MobilePhasepH No SecondaryInteractions_Sol Solution: Add mobile phase modifier (e.g., 0.1% formic acid or acetic acid). SecondaryInteractions->SecondaryInteractions_Sol Yes ColumnContamination Column Contamination? MobilePhasepH->ColumnContamination No MobilePhasepH_Sol Solution: Adjust pH to ensure consistent ionization state of the analyte. MobilePhasepH->MobilePhasepH_Sol Yes ExtraColumnVolume Excessive Extra-Column Volume? ColumnContamination->ExtraColumnVolume No ColumnContamination_Sol Solution: Flush column with a strong solvent or replace guard column. ColumnContamination->ColumnContamination_Sol Yes ExtraColumnVolume_Sol Solution: Use shorter, narrower ID tubing between components. ExtraColumnVolume->ExtraColumnVolume_Sol Yes SamplePrep Sample Preparation (e.g., protein precipitation, liquid-liquid extraction) HPLCSeparation Chiral HPLC Separation SamplePrep->HPLCSeparation MSDetection Tandem Mass Spectrometry Detection (MS/MS) HPLCSeparation->MSDetection HPLCSeparation_Details Column: Polysaccharide-based CSP Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient) Flow Rate: 0.5 mL/min Temperature: 25°C HPLCSeparation->HPLCSeparation_Details DataAnalysis Data Analysis (Peak integration, quantification) MSDetection->DataAnalysis MSDetection_Details Ionization: ESI+ Scan Mode: Multiple Reaction Monitoring (MRM) MSDetection->MSDetection_Details

References

dealing with the instability of 7-Methylnonanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methylnonanoyl-CoA standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the inherent instability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability for this compound, like other acyl-CoAs, is the high-energy thioester bond. This bond is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. This reactivity is essential for its biological function but poses challenges for its use as an analytical standard.

Q2: What are the expected degradation products of this compound?

A2: The main degradation product from hydrolysis is 7-methylnonanoic acid and free Coenzyme A (CoA). Further degradation can lead to the formation of disulfides of Coenzyme A.

Q3: What are the ideal storage and handling conditions for this compound standards?

A3: To ensure maximum stability, this compound standards should be stored as a lyophilized powder at -20°C or -80°C. If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 4-6) or an organic solvent like methanol (B129727) and stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. When working with aqueous solutions, it is critical to keep them on ice.

Q4: How does pH affect the stability of this compound?

A4: this compound is most stable in a slightly acidic environment (pH 4-6). As the pH becomes neutral and particularly alkaline (pH > 7), the rate of hydrolysis of the thioester bond increases significantly.

Q5: Can I use standard phosphate-buffered saline (PBS) for my experiments with this compound?

A5: It is not recommended to use PBS (typically pH 7.4) for reconstituting or diluting this compound standards for extended periods due to the increased rate of hydrolysis at this pH. If the experimental conditions require a physiological pH, the standard should be added to the buffer immediately before the experiment to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound standards in experimental settings.

Issue 1: Low or No Signal of this compound in Analytical Runs (e.g., LC-MS/MS)

Possible Causes and Solutions:

CauseRecommended Solution
Degradation during storage Ensure the standard is stored as a lyophilized powder at ≤ -20°C. If in solution, store at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
Hydrolysis in aqueous solution Prepare stock solutions in an organic solvent (e.g., methanol) or a slightly acidic buffer (pH 4-6). When diluting in aqueous buffers for analysis, perform the dilution immediately before injection.
Elevated temperature Keep all solutions containing this compound on ice at all times during sample preparation and analysis. Use a cooled autosampler if available.
Enzymatic degradation (in biological samples) If analyzing endogenous this compound, ensure rapid quenching of enzymatic activity upon sample collection using methods like flash-freezing in liquid nitrogen or immediate extraction with acidified organic solvents.
Suboptimal LC-MS/MS conditions Use a reversed-phase column (e.g., C18) with a mobile phase containing a weak acid (e.g., 0.1% formic acid) to maintain an acidic pH. For detection, monitor for the characteristic neutral loss of 507 Da in positive ion mode.
Issue 2: Poor Reproducibility and High Variability in Experimental Results

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent handling procedures Standardize all handling steps, including thawing, dilution, and incubation times. Ensure all solutions are kept at a consistent low temperature.
Batch-to-batch variability of standards If possible, purchase larger batches of the standard to minimize variability between experiments. Always perform a quality control check on new batches.
Matrix effects in biological samples Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar acyl-CoA with a different chain length can be used. Perform a matrix effect evaluation during method development.
Adsorption to surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to minimize surface binding.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in a suitable solvent to a desired concentration (e.g., 1 mg/mL). For long-term stability, use an organic solvent such as methanol or a buffer with a pH between 4 and 6 (e.g., 10 mM ammonium (B1175870) acetate, pH 5).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-adsorption polypropylene vials.

  • Store the aliquots at -80°C until use.

Protocol 2: General Workflow for Quantification of this compound in Biological Samples by LC-MS/MS
  • Sample Quenching and Extraction:

    • For cultured cells, rapidly aspirate the culture medium and wash with ice-cold PBS. Immediately add an ice-cold extraction solvent (e.g., 80% methanol containing an internal standard).

    • For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder. Add an ice-cold extraction solvent with an internal standard to the frozen powder.

    • Vortex the mixture vigorously and incubate on ice to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Clean-up (Optional but Recommended):

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the supernatant (or the eluate from SPE) into the LC-MS/MS system.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. A key product ion will result from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).

Visualizations

Instability_Troubleshooting Troubleshooting this compound Instability start Low/Inconsistent Signal storage Check Storage Conditions (-80°C, lyophilized) start->storage handling Review Handling Procedures (on ice, acidic pH) start->handling analysis Optimize Analytical Method (LC-MS/MS parameters) start->analysis solution_storage Stock in organic solvent or acidic buffer (pH 4-6) storage->solution_storage freeze_thaw Aliquot to avoid freeze-thaw cycles storage->freeze_thaw temp_control Keep samples on ice at all times handling->temp_control ph_control Use acidic buffers (pH 4-6) for dilution handling->ph_control lc_params Use C18 column with acidic mobile phase analysis->lc_params ms_params Monitor for neutral loss of 507 Da analysis->ms_params

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Cells/Tissue) extraction Extraction with Acidified Organic Solvent sample_prep->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Optional: Solid-Phase Extraction (SPE) Cleanup supernatant->spe analysis LC-MS/MS Analysis supernatant->analysis Direct Injection spe->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for this compound analysis in biological samples.

BCAA_Catabolism Branched-Chain Amino Acid (BCAA) Catabolism Pathway bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) transamination Transamination (BCAT) bcaa->transamination bcka Branched-Chain α-Keto Acids (BCKAs) transamination->bcka decarboxylation Oxidative Decarboxylation (BCKDH Complex) bcka->decarboxylation acyl_coa Branched-Chain Acyl-CoAs (e.g., this compound from Isoleucine) decarboxylation->acyl_coa further_metabolism Further Metabolism (e.g., β-oxidation) acyl_coa->further_metabolism tca TCA Cycle further_metabolism->tca

Caption: BCAA catabolism leading to branched-chain acyl-CoAs.[1][2][3]

References

Technical Support Center: Optimization of Bacterial Culture for 7-Methylnonanoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of bacterial culture conditions for the production of 7-Methylnonanoyl-CoA.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: We are observing very low or no yield of this compound. What are the potential causes and how can we troubleshoot this?

A1: Low yield is a common challenge that can stem from multiple factors, ranging from metabolic pathway inefficiencies to suboptimal culture conditions. Consider the following troubleshooting steps:

  • Precursor Limitation: The biosynthesis of this compound, a branched-chain fatty acid, requires specific precursors that may not be abundant in standard media. The pathway likely utilizes propionyl-CoA as a starter unit, which is then elongated with malonyl-CoA.[1][2]

    • Solution: Supplement the culture medium with precursors like propionate (B1217596) or valine. Engineer the host strain to overproduce propionyl-CoA.[2] Additionally, ensure a high intracellular pool of malonyl-CoA, the primary building block for fatty acid elongation.[1] Strategies to increase malonyl-CoA include overexpressing acetyl-CoA carboxylase (ACC).[1][3]

  • Inefficient Enzyme Activity: The expression and activity of the enzymes in your engineered pathway might be suboptimal.

    • Solution: Verify the expression of all pathway enzymes using methods like SDS-PAGE or Western blotting. Optimize codon usage for the host organism (e.g., E. coli). Consider using stronger promoters or increasing plasmid copy numbers to enhance expression.

  • Suboptimal Culture Conditions: Standard growth conditions may not be ideal for producing your target compound.

    • Solution: Systematically optimize parameters such as temperature, pH, and aeration. For example, lower temperatures (e.g., 30°C) can sometimes improve protein folding and stability, leading to higher product titers.[3]

  • Product Degradation: The host organism's native metabolic pathways, such as β-oxidation, can degrade the produced fatty acids.[3][4]

    • Solution: Delete key genes involved in the β-oxidation pathway, such as fadD, to prevent the degradation of this compound.[3]

Q2: Our engineered bacterial strain exhibits significant growth inhibition after induction. What is causing this and how can it be mitigated?

A2: Growth inhibition is often a sign of metabolic burden or product/intermediate toxicity.

  • Metabolic Burden: Overexpressing multiple enzymes in a heterologous pathway diverts significant cellular resources (amino acids, ATP, etc.) away from essential processes like growth.

    • Solution: Use lower-strength promoters or lower-copy-number plasmids to reduce the expression level of pathway enzymes.[3] Optimize the inducer concentration and timing of induction; inducing during the mid-log or late-log phase can sometimes be less detrimental to cell health.[5]

  • Toxicity: The accumulation of this compound or its precursors might be toxic to the cells, potentially by disrupting cell membranes.

    • Solution: Implement an in-situ product removal strategy, such as adding a solvent overlay (e.g., dodecane) to the culture to extract the product as it's made. Consider engineering efflux pumps to export the compound out of the cell.

Q3: What are the most critical media components to focus on for optimizing this compound production?

A3: Media composition is crucial for directing metabolic flux towards your product.

  • Carbon Source: The choice and concentration of the carbon source (e.g., glucose, glycerol) directly impact the availability of acetyl-CoA and malonyl-CoA.[6][7] High glucose concentrations can sometimes lead to the formation of inhibitory byproducts like acetate.

  • Nitrogen Source: The nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract) affects biomass formation and overall productivity. In some fatty acid production processes, limiting nitrogen can trigger the accumulation of the product during the stationary phase.[6]

  • Branched-Chain Precursors: As this compound is a branched-chain fatty acid, providing the appropriate starter unit is critical. Supplementing the media with propionate is a direct way to increase the availability of propionyl-CoA, the likely starter unit.

Q4: How can we accurately quantify the concentration of this compound from our culture?

A4: Quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

  • Methodology: This involves extracting the metabolites from the cell pellet, separating the acyl-CoAs using reverse-phase liquid chromatography, and detecting and quantifying them using mass spectrometry, often with multiple reaction monitoring (MRM) for high specificity and sensitivity.[8][11]

  • Internal Standards: The use of an appropriate internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C15:0-CoA or C17:0-CoA), is essential for accurate quantification to account for extraction losses.[11]

Data Presentation

Table 1: Key Culture and Media Parameters for Optimization

ParameterTypical RangeNotes and Considerations
Temperature 25 - 37 °CLower temperatures (e.g., 30°C) may be beneficial for recombinant protein stability and reducing metabolic stress.[3]
pH 6.0 - 8.0The optimal pH is strain-dependent; maintaining a stable pH with buffering agents is crucial for long fermentations.[12][13]
Aeration/Agitation 150 - 250 RPMAdequate oxygen supply is vital for aerobic metabolism and energy generation. Optimization is key to avoid shear stress.
Carbon Source Glucose (5-20 g/L), Glycerol (5-20 g/L)Glycerol can sometimes lead to higher yields of reduced products compared to glucose.
Nitrogen Source Ammonium Sulfate, Yeast ExtractNutrient limitation (e.g., nitrogen or phosphate) can sometimes trigger secondary metabolite production in the stationary phase.[6]
Precursor Propionic Acid (0.5 - 2 g/L)Propionate is the likely precursor for the methyl branch. Monitor for potential toxicity at higher concentrations.
Inducer (e.g., IPTG) 0.01 - 1.0 mMOptimize concentration to balance enzyme expression with metabolic burden. Induction time is also a critical parameter.[5]

Table 2: Overview of Metabolic Engineering Strategies for Enhanced Production

TargetStrategyRationaleKey Genes (E. coli)
Increase Precursor Supply Overexpress Acetyl-CoA Carboxylase (ACC)Increases the conversion of acetyl-CoA to malonyl-CoA, the primary building block for fatty acid elongation.[1][3]accABCD
Increase Precursor Supply Engineer Propionyl-CoA PathwayBoosts the supply of the specific starter unit needed for this compound.Varies by pathway
Prevent Product Degradation Delete β-oxidation pathway genesPrevents the breakdown of the final product, increasing net yield.[3][4]fadD, fadE
Channel Flux to Product Downregulate competing pathwaysReduces the flow of carbon to biomass or other byproducts (e.g., phospholipids).plsB

Experimental Protocols

Protocol 1: Shake Flask Cultivation for this compound Production

  • Media Preparation: Prepare a suitable medium (e.g., M9 minimal medium or LB broth) supplemented with a primary carbon source (e.g., 10 g/L glucose), a nitrogen source, and the precursor (e.g., 1 g/L sodium propionate). Autoclave and allow to cool.

  • Inoculation: Inoculate 50 mL of the sterile medium in a 250 mL baffled shake flask with a single colony or 1% (v/v) of an overnight seed culture of the engineered bacterial strain.

  • Incubation: Grow the culture at the desired temperature (e.g., 37°C) with vigorous shaking (e.g., 220 RPM). Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Induction: When the culture reaches the mid-log phase of growth (e.g., OD600 ≈ 0.6-0.8), add the inducer (e.g., IPTG to a final concentration of 0.1 mM).

  • Post-Induction Growth: If required, reduce the incubation temperature (e.g., to 30°C) and continue incubation for the desired production period (e.g., 24-72 hours).

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is now ready for metabolite extraction.

Protocol 2: Extraction and Quantification of Acyl-CoAs by LC-MS/MS

  • Sample Preparation:

    • Resuspend the cell pellet from a known culture volume in a cold extraction solvent (e.g., 1 mL of 75:25 acetonitrile (B52724):water with 0.1% formic acid).

    • Add an internal standard (e.g., C17:0-CoA) to the mixture.

    • Lyse the cells using a bead beater or sonicator, keeping the sample on ice.

    • Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the acyl-CoAs using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Detect the eluting compounds using a tandem mass spectrometer operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using authentic standards of a related acyl-CoA.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Visualizations

Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA (Starter Unit) FAS Fatty Acid Synthase (FAS) Elongation Cycles Propionyl_CoA->FAS Initiation Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->FAS Elongation (x3) Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC ACC->Malonyl_CoA Product This compound FAS->Product

Caption: Simplified biosynthesis pathway for this compound.

Optimization_Workflow Start Strain Engineering (Pathway Assembly, Host Mods) Cultivation Shake Flask Cultivation (Initial Screening) Start->Cultivation Analysis Extraction & LC-MS/MS Quantification Cultivation->Analysis Decision Yield Acceptable? Analysis->Decision Optimization Media & Culture Condition Optimization (e.g., Temp, pH, Precursor) Optimization->Cultivation Iterate Troubleshoot Further Metabolic Engineering / Troubleshooting Optimization->Troubleshoot No Improvement Decision->Optimization No ScaleUp Bioreactor Scale-Up Decision->ScaleUp Yes Troubleshoot->Start

Caption: General workflow for optimizing bacterial production.

Troubleshooting_Tree Start Low Product Yield CheckGrowth Is cell growth poor? Start->CheckGrowth MetabolicBurden Reduce expression (lower inducer/temp) Optimize media CheckGrowth->MetabolicBurden Yes CheckPathway Is growth normal? CheckGrowth->CheckPathway No VerifyExpression Verify enzyme expression (SDS-PAGE) Check for product degradation (β-ox knockout) CheckPathway->VerifyExpression CheckPrecursors Are precursors limiting? VerifyExpression->CheckPrecursors Expression OK AddPrecursors Supplement media (e.g., propionate) Overexpress precursor pathways (e.g., ACC) CheckPrecursors->AddPrecursors Yes

Caption: Decision tree for troubleshooting low product yields.

References

Technical Support Center: Overcoming Substrate Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on the role of 7-Methylnonanoyl-CoA in overcoming substrate inhibition. The following guide provides general principles, troubleshooting advice, and protocols for understanding and mitigating substrate inhibition in enzyme kinetics. The information presented is intended for a general scientific audience and may be adapted for specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition?

A1: Substrate inhibition is a phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[1] Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the enzyme's activity is reduced when the substrate concentration becomes excessively high.[1] This deviation is observed in approximately 20-25% of all known enzymes.[1]

Q2: What are the common molecular mechanisms for substrate inhibition?

A2: There are two primary mechanisms attributed to substrate inhibition:

  • Formation of an Unproductive Ternary Complex: The most cited mechanism is the binding of a second substrate molecule to the enzyme-substrate (ES) complex at an inhibitory, lower-affinity site. This forms an unproductive E-S-S complex, which prevents the formation of the product.[1]

  • Blockage of Product Release: An alternative mechanism involves a substrate molecule binding to the enzyme-product (EP) complex. This binding can block the product's exit from the active site, thereby halting the catalytic cycle and reducing the overall reaction rate.[1]

Q3: How can I visually identify if my enzyme is experiencing substrate inhibition?

A3: The most direct way is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will rise to a peak velocity at an optimal substrate concentration and then descend as the substrate concentration is further increased. This contrasts with the hyperbolic curve of Michaelis-Menten kinetics, which asymptotically approaches a maximum velocity (Vmax).[1]

Q4: If I observe substrate inhibition, which kinetic model should I use for data analysis?

A4: The standard Michaelis-Menten equation is not suitable for modeling substrate inhibition.[1] You should use a model that accounts for this phenomenon, such as the Haldane (or Andrews) equation for substrate inhibition.[1][2] This model adds an inhibition constant (Ki) to describe the binding of the second, inhibitory substrate molecule.[1]

The equation is as follows: V = Vmax * [S] / (Km + [S] + ([S]^2 / Ki))[3]

Where:

  • V = reaction velocity

  • Vmax = maximum reaction velocity

  • [S] = substrate concentration

  • Km = Michaelis constant

  • Ki = substrate inhibition constant[3]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme due to improper storage or handling.Aliquot the enzyme upon receipt and store at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Incorrect assay buffer pH or composition.Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.
Substrate or cofactor degradation.Prepare substrate and cofactor solutions fresh before each experiment. Store stock solutions appropriately.
High background signal Substrate auto-hydrolysis.Run a "no-enzyme" control (substrate in buffer only) to measure the rate of non-enzymatic hydrolysis. If high, consider adjusting the buffer pH or lowering the assay temperature.
Contaminated reagents.Use high-purity reagents and fresh, sterile buffers.
Inconsistent IC50 values between experiments Inconsistent pre-incubation time.Standardize the pre-incubation time for the enzyme and any inhibitors across all experiments.
Variations in enzyme concentration.Ensure accurate and consistent pipetting of the enzyme. Perform an enzyme titration to determine the optimal concentration for the assay.
Sub-optimal substrate concentration.Determine the Km of the substrate and use a concentration around the Km value for initial experiments, then test a wider range to identify potential substrate inhibition.

Data Presentation

Table 1: Comparison of Kinetic Models for Enzyme Activity

Feature Michaelis-Menten Kinetics Substrate Inhibition Kinetics (Haldane-Andrews Model)
Equation v = (Vmax * [S]) / (Km + [S])v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))
Key Parameters Vmax, KmVmax, Km, Ki
Shape of v vs. [S] Plot HyperbolicBell-shaped (rises to a maximum, then decreases)
Effect of High [S] Reaction rate approaches Vmax asymptotically.Reaction rate decreases after reaching an optimum [S].
Applicability Enzymes following simple saturation kinetics.Enzymes where excess substrate inhibits activity.

This table presents a conceptual comparison. Actual parameter values must be determined experimentally.

Experimental Protocols

Protocol: Characterization of Substrate Inhibition

Objective: To determine the kinetic parameters (Vmax, Km, and Ki) for an enzyme exhibiting substrate inhibition.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Enzyme Titration:

    • Perform a preliminary experiment to determine the optimal enzyme concentration.

    • Use a fixed, saturating concentration of the substrate and vary the enzyme concentration.

    • Choose an enzyme concentration that results in a linear reaction rate for the desired assay duration and falls within the linear range of the detection instrument.

  • Substrate Concentration Range:

    • Prepare a wide range of substrate dilutions in the assay buffer. A common approach is to use serial dilutions.

    • The concentration range should span from well below the expected Km to concentrations that are likely to be inhibitory (e.g., 0.1 x Km to 100 x Km, if a preliminary Km is known).[1]

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer, cofactor solution (if applicable), and the various concentrations of the substrate solution.[1]

    • Pre-incubate the plate/cuvettes at the optimal assay temperature.

  • Initiate Reaction:

    • Add the predetermined optimal concentration of the enzyme to each well/cuvette to start the reaction.[1]

    • Mix gently but thoroughly.

  • Measure Reaction Rate:

    • Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time.

    • Ensure that you are measuring the initial velocity (the linear phase of the reaction).

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀).

    • Plot v₀ versus the substrate concentration ([S]).

    • If the plot shows a characteristic bell shape, fit the data to the Haldane-Andrews equation for substrate inhibition using a non-linear regression software (e.g., GraphPad Prism, R).[4][5]

    • The software will provide the best-fit values for Vmax, Km, and Ki, along with their standard errors.[1]

Mandatory Visualization

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) S Substrate (S) ES->E ES->E + P (kcat) ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) ES->ESS + S (Ki) P Product (P) ESS->ES

Caption: Mechanism of classical substrate inhibition.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_enzyme Determine Optimal Enzyme Concentration prep_substrate Prepare Wide Range of Substrate Concentrations prep_enzyme->prep_substrate setup Set up Reactions with Varying [S] prep_substrate->setup initiate Initiate Reaction with Enzyme setup->initiate measure Measure Initial Reaction Velocities (v₀) initiate->measure plot Plot v₀ vs. [S] measure->plot fit Fit Data to Substrate Inhibition Model plot->fit params Determine Vmax, Km, Ki fit->params

Caption: Workflow for characterizing substrate inhibition.

References

Technical Support Center: 7-Methylnonanoyl-CoA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of 7-Methylnonanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound?

The main challenges include its low cellular abundance, chemical instability in aqueous solutions, and the presence of numerous other structurally similar acyl-CoAs, which can interfere with purification and analysis.[1]

Q2: Which solvent system is recommended for the initial extraction of this compound?

A mixed organic-aqueous solvent is generally effective for extracting a broad range of acyl-CoA species. A common combination is an acetonitrile (B52724)/methanol/water mixture (e.g., 2:2:1, v/v/v), which helps to quench enzymatic activity and efficiently solubilize the acyl-CoAs.[2][3]

Q3: How should I store my samples to prevent degradation of this compound?

Due to the instability of acyl-CoAs, it is crucial to process tissue samples immediately after collection. If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2] Extractions should be performed on ice or at 4°C to minimize enzymatic degradation.[2]

Q4: What is the most effective method for purifying this compound from a crude extract?

Solid-phase extraction (SPE) is a widely used and effective method for purifying acyl-CoAs from crude tissue extracts.[4][5] Following SPE, high-performance liquid chromatography (HPLC) can be employed for further purification and separation from other acyl-CoA species.[2][4]

Q5: Which analytical technique is best suited for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs, including this compound.[2][3][5] This technique allows for the differentiation of various acyl-CoA species and can detect them at very low concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis.Ensure thorough homogenization of the tissue sample. Consider using a tissue lyser or probe sonicator for more robust disruption.[6]
Degradation of the target molecule during extraction.Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents. Minimize the time between sample collection and extraction.[2]
Inefficient solid-phase extraction.Ensure the SPE column is properly conditioned. Optimize the pH and composition of the loading, wash, and elution buffers.
Poor Separation of Acyl-CoAs during HPLC Inappropriate HPLC column or gradient.Use a C18 reverse-phase column for good separation of long-chain acyl-CoAs.[4] Optimize the mobile phase gradient to achieve better resolution between different acyl-CoA species.
Co-elution with other lipids.Incorporate an additional purification step, such as a different type of SPE or a preliminary lipid extraction, before HPLC analysis.
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from tissue collection to final analysis. Ensure accurate and consistent volume measurements.
Instability of purified this compound.Analyze samples immediately after purification. If storage is necessary, store at -80°C in a suitable buffer at a slightly acidic pH (e.g., pH 4.9) to improve stability.[4]
Presence of Contaminants in the Final Sample Carryover from the extraction or purification steps.Ensure complete removal of protein precipitants. Thoroughly wash the SPE column before elution.
Contamination from plasticware.Use high-quality, solvent-resistant tubes and pipette tips to avoid leaching of contaminants.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline for the extraction of long-chain acyl-CoAs and should be optimized for your specific tissue type and experimental goals.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Liquid nitrogen

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

Procedure:

  • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen.[2]

  • Weigh the frozen tissue (a sample size of less than 100 mg is often sufficient).[4]

  • In a pre-chilled glass homogenizer, add the frozen tissue and an appropriate volume of ice-cold KH2PO4 buffer.

  • Homogenize the tissue thoroughly on ice.

  • Add 2-propanol to the homogenate and homogenize again.[4]

  • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[4]

  • Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Proceed immediately to the purification step or store the extract at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) Purification

Materials:

  • Acyl-CoA extract from Protocol 1

  • Oligonucleotide purification column or equivalent SPE cartridge

  • 2-propanol

  • Vacuum manifold (optional)

Procedure:

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the acyl-CoA extract onto the column.

  • Wash the column with a suitable wash buffer to remove unbound contaminants.

  • Elute the acyl-CoAs from the column using 2-propanol.[4]

  • Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the purified acyl-CoAs in a buffer compatible with downstream analysis (e.g., HPLC mobile phase).

Quantitative Data Summary

Method Reported Recovery Rate Reference
Modified method for tissue long-chain acyl-CoA extraction and analysis70-80%[4]
UHPLC-ESI-MS/MS method with reversed-phase and HILIC separations90-111%[6]
Extraction from various tissues with organic solvent and reconstitution60-140% (depending on analyte and tissue)[6]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue_sample Tissue Sample homogenization Homogenization in Buffer tissue_sample->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation crude_extract Crude Acyl-CoA Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe hplc HPLC Purification spe->hplc lc_ms LC-MS/MS Analysis hplc->lc_ms

Caption: Workflow for the extraction, purification, and analysis of this compound.

signaling_pathway cluster_input Metabolic Input cluster_synthesis Synthesis cluster_downstream Downstream Effects branched_chain_aa Branched-Chain Amino Acids methylnonanoyl_coa This compound branched_chain_aa->methylnonanoyl_coa lipid_synthesis Branched-Chain Fatty Acid Synthesis methylnonanoyl_coa->lipid_synthesis protein_acylation Protein Acylation methylnonanoyl_coa->protein_acylation gene_regulation Gene Regulation protein_acylation->gene_regulation

Caption: Potential metabolic role of this compound.

References

minimizing sample degradation for 7-Methylnonanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylnonanoyl-CoA. Our goal is to help you minimize sample degradation and ensure accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a branched-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid metabolism and cellular signaling. The analysis of specific acyl-CoAs like this compound is important for understanding their roles in both normal physiology and in pathological conditions. For instance, its precursor, 7-methylnonanoic acid, has been identified as a degradation by-product of dihydrocapsaicin (B196133) and may play a role in energy and glucose homeostasis.[1][2][3]

Q2: What are the main challenges in analyzing this compound?

The primary challenge in analyzing this compound, like other long-chain acyl-CoAs, is its inherent instability. The thioester bond is susceptible to both enzymatic and chemical hydrolysis, leading to sample degradation and inaccurate quantification. Their amphipathic nature also presents challenges for extraction and chromatographic separation.

Q3: What is the best way to store tissue or cell samples intended for this compound analysis?

To minimize degradation, samples should be processed immediately after collection. If immediate processing is not possible, samples must be flash-frozen in liquid nitrogen and stored at -80°C until analysis. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs.

Q4: What analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of acyl-CoAs. This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species like this compound in complex biological matrices. Multiple reaction monitoring (MRM) is a common acquisition mode used for targeted quantification.[4][5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or No Detectable this compound Signal
Potential Cause Recommended Solution
Sample Degradation - Immediate Processing: Process fresh tissues or cells immediately. If not possible, flash-freeze in liquid nitrogen and store at -80°C. - Avoid Freeze-Thaw Cycles: Aliquot samples before freezing to avoid multiple freeze-thaw cycles. - Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction procedure. - Use of Acidic Buffers: Homogenize tissues in an acidic buffer (e.g., pH 4.5-5.0) to inhibit thioesterase activity.
Inefficient Extraction - Choice of Solvents: Use a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) for efficient extraction of long-chain acyl-CoAs. - Solid-Phase Extraction (SPE): Incorporate an SPE step to purify and concentrate the acyl-CoAs. Weak anion exchange columns are often effective. - Homogenization: Ensure thorough homogenization of the tissue or cell pellet to release the intracellular content.
Suboptimal LC-MS/MS Parameters - MRM Transition Optimization: Optimize the precursor and product ion masses for this compound. A common neutral loss for acyl-CoAs is 507 Da.[4] - Ion Source Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity. - Chromatographic Separation: Use a suitable C18 reversed-phase column and optimize the gradient elution to ensure good peak shape and separation from interfering compounds.
Issue 2: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent Sample Handling - Standardize Protocols: Ensure all samples are handled and processed identically. - Internal Standard: Use a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an acyl-CoA with a different chain length not present in the sample) added at the beginning of the extraction to correct for variability in extraction efficiency and matrix effects.
Matrix Effects in Mass Spectrometry - Sample Cleanup: Utilize SPE or other sample cleanup techniques to remove interfering matrix components. - Dilution: Dilute the final extract to minimize matrix suppression or enhancement. - Calibration Curve: Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.
Instability in Autosampler - Cooling: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the extracted samples while awaiting injection. - Limit Time in Autosampler: Minimize the time samples spend in the autosampler before analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled homogenizer (e.g., glass Dounce or bead beater)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., C17:0-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Nitrogen evaporator

Procedure:

  • Homogenization: In a pre-chilled homogenizer, add the frozen tissue to 1 mL of ice-cold potassium phosphate buffer containing the internal standard. Homogenize thoroughly on ice.

  • Protein Precipitation and Extraction: Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) containing a volatile salt).

  • Drying: Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Recommended Storage Conditions for Biological Samples

ParameterConditionRationale
Temperature -80°CMinimizes enzymatic and chemical degradation of acyl-CoAs.
Sample State Flash-frozen in liquid N₂Rapid freezing prevents the formation of ice crystals that can damage cellular structures and release degradative enzymes.
Handling Minimize freeze-thaw cyclesRepeated freezing and thawing can lead to significant loss of acyl-CoAs. Aliquoting samples is recommended.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Tissue/Cell Collection FlashFreeze Flash Freezing (Liquid N2) SampleCollection->FlashFreeze Storage Storage at -80°C FlashFreeze->Storage Homogenization Homogenization (Acidic Buffer + IS) Storage->Homogenization Extraction Organic Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Drying Drying under N2 Purification->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Workflow for this compound analysis.

Degradation_Pathway Potential Degradation Pathways of this compound Analyte This compound Hydrolysis Hydrolysis (Enzymatic or Chemical) Analyte->Hydrolysis DegradationProduct1 7-Methylnonanoic Acid Hydrolysis->DegradationProduct1 DegradationProduct2 Coenzyme A Hydrolysis->DegradationProduct2

Caption: Degradation of this compound.

References

Validation & Comparative

Validating 7-Methylnonanoyl-CoA as a Novel Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease diagnostics is continually evolving, with a pressing need for biomarkers that offer greater sensitivity, specificity, and insight into underlying pathophysiology. This guide provides a comprehensive comparison of 7-Methylnonanoyl-CoA, a branched-chain acyl-coenzyme A, with established and emerging biomarkers for metabolic syndrome, type 2 diabetes, and dyslipidemia. Drawing on preclinical data for its parent fatty acid, 7-methylnonanoic acid, we explore the potential of this compound as a valuable new tool in the arsenal (B13267) against these widespread and complex diseases.

Introduction to this compound and its Potential Role

This compound is the activated form of 7-methylnonanoic acid, a branched-chain fatty acid. While direct studies on this compound as a biomarker are nascent, compelling evidence from its parent fatty acid suggests a significant role in metabolic regulation. 7-methylnonanoic acid is a known metabolite of dihydrocapsaicin, a bioactive compound in chili peppers recognized for its metabolic benefits[1][2]. Preclinical studies have demonstrated that 7-methylnonanoic acid can reduce caloric intake, decrease body weight gain, and improve insulin (B600854) sensitivity in animal models of diet-induced obesity[1]. These effects are linked to its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are key regulators of lipid and glucose metabolism[3][4].

Comparative Analysis of Biomarkers

The validation of a new biomarker requires rigorous comparison against existing standards. The following tables present a comparative overview of this compound (based on inferred properties from 7-methylnonanoic acid) and a selection of current and novel biomarkers for metabolic syndrome, type 2 diabetes, and dyslipidemia.

Table 1: Comparison of Biomarkers for Metabolic Syndrome

BiomarkerClassBiological RoleAdvantagesLimitations
This compound (putative) Acyl-CoAPPARα/γ activation, potential regulation of energy expenditure and insulin sensitivity.May reflect dietary intake of beneficial compounds (capsaicinoids) and directly indicate flux through specific metabolic pathways.Lack of direct clinical validation; concentration may be influenced by recent diet.
Triglycerides / HDL-C RatioLipid RatioIndicator of insulin resistance and atherogenic dyslipidemia.Widely available, inexpensive, and included in standard lipid panels. Strong correlation with insulin resistance.Less specific than other markers; can be influenced by short-term dietary changes and other lifestyle factors.
AdiponectinAdipokineInsulin-sensitizing and anti-inflammatory effects.Levels are inversely correlated with metabolic syndrome severity. High molecular weight (HMW) adiponectin is a strong predictor.Levels can be affected by gender and ethnicity. Not routinely measured in all clinical settings.
Leptin/Adiponectin RatioAdipokine RatioReflects the balance between pro-hypertensive/pro-inflammatory (leptin) and anti-inflammatory/insulin-sensitizing (adiponectin) signals.May be a more robust indicator of metabolic health than either adipokine alone.Not a standard clinical test; requires measurement of two separate analytes.
High-Sensitivity C-Reactive Protein (hs-CRP)Inflammatory MarkerGeneral marker of systemic inflammation.Predictive of future cardiovascular events. Standardized and widely available assay.Lacks specificity for metabolic disease; elevated in various inflammatory conditions.

Table 2: Comparison of Biomarkers for Type 2 Diabetes

BiomarkerClassBiological RoleAdvantagesLimitations
This compound (putative) Acyl-CoAPotential to improve insulin-dependent glucose uptake.May provide an earlier indication of metabolic dysregulation before overt hyperglycemia.Unproven in clinical diagnostics for T2D.
Glycated Hemoglobin (HbA1c)Glycated ProteinReflects average blood glucose over the preceding 2-3 months.Standard for diagnosis and monitoring of T2D. Not affected by short-term glucose fluctuations.Can be affected by conditions that alter red blood cell lifespan. May not capture glycemic variability.
Fasting Plasma GlucoseCarbohydrateDirect measure of blood glucose after an overnight fast.Simple, inexpensive, and a primary diagnostic criterion for T2D.High day-to-day variability. Does not reflect postprandial glucose excursions.
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)Calculated IndexEstimates insulin resistance based on fasting glucose and insulin levels.Provides a quantitative measure of insulin sensitivity.Requires both glucose and insulin measurements. Less accurate in individuals with low insulin secretion.
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)CytokinesMediate inflammation, which is implicated in the pathogenesis of insulin resistance.Elevated levels are associated with an increased risk of developing T2D.Non-specific; can be elevated in numerous other conditions. Not used for routine T2D diagnosis.

Table 3: Comparison of Biomarkers for Dyslipidemia

BiomarkerClassBiological RoleAdvantagesLimitations
This compound (putative) Acyl-CoAActivates PPARα, a key regulator of fatty acid oxidation and lipid metabolism.May directly reflect the activity of lipid-lowering pathways.Clinical utility and correlation with cardiovascular outcomes are unknown.
Low-Density Lipoprotein Cholesterol (LDL-C)Lipoprotein CholesterolPrimary carrier of cholesterol in the blood; high levels are a major risk factor for atherosclerosis.Well-established as a primary target of therapy. Standardized and widely available measurement.Calculation methods can be inaccurate in certain conditions (e.g., high triglycerides). Does not reflect particle number or size.
Apolipoprotein B (ApoB)ApolipoproteinStructural protein of atherogenic lipoproteins (VLDL, IDL, LDL). One ApoB molecule per particle.A direct measure of the number of atherogenic particles, which may be a better predictor of cardiovascular risk than LDL-C.Not as widely measured as LDL-C.
Lipoprotein(a) [Lp(a)]LipoproteinAn LDL-like particle with an additional apolipoprotein(a).A genetically determined and independent risk factor for cardiovascular disease.Levels are largely fixed throughout life and not significantly affected by lifestyle changes.
Small, dense LDL particles (sdLDL)Lipoprotein SubfractionA subfraction of LDL that is more susceptible to oxidation and more atherogenic.May provide a more refined assessment of cardiovascular risk than total LDL-C.Measurement is not standardized and not routinely available in most clinical labs.

Signaling Pathways and Experimental Workflows

To understand the potential mechanism of action of this compound and the process of its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for biomarker quantification.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 7-Methylnonanoic Acid (from this compound) PPARa PPARα Ligand->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes regulates transcription mRNA mRNA TargetGenes->mRNA transcription Protein Proteins involved in Fatty Acid Oxidation mRNA->Protein translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects

Caption: PPARα signaling pathway activated by 7-methylnonanoic acid.

Biomarker_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Validation Sample Biological Sample (Plasma, Serum, Tissue) IS Internal Standard Spiking (e.g., ¹³C-labeled this compound) Sample->IS Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) LC Liquid Chromatography (Reversed-Phase) Extraction->LC IS->Extraction MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Stats Statistical Analysis (ROC curves, Sensitivity, Specificity) Quant->Stats Comparison Comparison with Alternative Biomarkers Stats->Comparison

Caption: Workflow for this compound biomarker validation.

Experimental Protocols

The validation of this compound as a biomarker necessitates a robust and reproducible analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Biological Matrices by LC-MS/MS

1. Sample Preparation and Extraction:

  • Objective: To extract acyl-CoAs from the biological matrix and minimize degradation.

  • Materials:

    • Biological sample (e.g., 50 µL plasma, 10 mg tissue homogenate)

    • Internal Standard: Synthesized stable isotope-labeled this compound (e.g., [¹³C₃]-7-Methylnonanoyl-CoA)

    • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Wash Solution: 50 mM ammonium (B1175870) acetate (B1210297)

    • Elution Solution: Methanol (B129727) with 0.1% formic acid

  • Procedure:

    • To the biological sample, add a known amount of the internal standard.

    • Add ice-cold extraction buffer to precipitate proteins. Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with the wash solution to remove interfering substances.

    • Elute the acyl-CoAs with the elution solution.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other analytes and quantify it using mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined using a synthesized standard).

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (Corresponding shifted m/z values for the labeled standard).

    • Collision Energy and other source parameters should be optimized for the specific instrument and analyte.

3. Data Analysis and Validation:

  • Objective: To calculate the concentration of this compound and assess the performance of the assay.

  • Procedure:

    • Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Assess assay performance by evaluating linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

    • In a clinical validation study, use the quantified levels to perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity and specificity) of this compound as a biomarker.

Conclusion and Future Directions

The preclinical evidence surrounding 7-methylnonanoic acid strongly suggests that its activated form, this compound, is a promising candidate biomarker for metabolic disorders. Its role as a PPARα/γ agonist positions it at a critical nexus of lipid and glucose metabolism, offering the potential for a more mechanistic understanding of disease states compared to some traditional biomarkers.

The path to clinical validation requires a concerted effort. The development of a robust and validated LC-MS/MS assay, as outlined in this guide, is the foundational step. Subsequent large-scale clinical studies are necessary to establish reference ranges and to definitively assess the sensitivity, specificity, and predictive value of this compound in diverse patient populations. Comparing its performance head-to-head with established biomarkers will be crucial in defining its clinical utility. Should these studies prove successful, this compound could emerge as a valuable new biomarker, aiding in the early detection, risk stratification, and personalized management of metabolic diseases.

References

A Comparative Guide: 7-Methylnonanoyl-CoA vs. Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism, the structural nuances of fatty acyl-CoAs can significantly dictate their metabolic fate and signaling functions. This guide provides a comprehensive comparison of 7-Methylnonanoyl-CoA, a branched-chain acyl-CoA, with its straight-chain counterparts, focusing on their biochemical properties, enzymatic processing, and roles in cellular signaling. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these molecules.

Biochemical and Metabolic Profile

The introduction of a methyl group in the acyl chain of this compound leads to distinct physicochemical properties compared to straight-chain acyl-CoAs of similar length, such as decanoyl-CoA. These differences influence their interaction with enzymes and their subsequent metabolic processing.

Key Differences in Metabolism:

  • Enzyme Kinetics: Branched-chain acyl-CoAs are generally metabolized at a slower rate than their straight-chain isomers. Studies on fatty acid synthase (FAS) have shown a lower turnover number when utilizing branched-chain extenders like methylmalonyl-CoA compared to malonyl-CoA for straight-chain fatty acid synthesis.[1][2] This suggests that enzymes involved in both the synthesis and degradation of fatty acids may exhibit lower efficiency for branched-chain substrates.

  • Metabolic Pathways: While straight-chain acyl-CoAs are primarily catabolized through mitochondrial β-oxidation, branched-chain acyl-CoAs often undergo initial oxidation in peroxisomes.[3][4][5][6][7] This is particularly true for α- and some mid-chain methyl-branched fatty acids.[3] The peroxisomal pathway involves a distinct set of enzymes capable of handling the steric hindrance posed by the methyl group.[5][6]

  • Cellular Effects: Recent studies have highlighted the differential effects of branched-chain and straight-chain fatty acids on cellular processes. For instance, 8-methylnonanoic acid, the precursor to this compound, has been shown to decrease de novo lipogenesis and the lipolytic response to isoproterenol (B85558) in adipocytes, while increasing insulin-dependent glucose uptake.[8] In contrast, straight-chain fatty acids like decanoic acid have been observed to stimulate fatty acid synthesis in certain cancer cell lines.[9][10][11]

Quantitative Data Comparison

Table 1: Comparative Enzyme Kinetics for Acyl-CoA Synthetase (ACS)

SubstrateExpected KmExpected kcatExpected kcat/Km (Catalytic Efficiency)
This compoundHigherLowerLower
Decanoyl-CoALowerHigherHigher

Note: The expected values are based on the general observation that branched-chain fatty acids are often poorer substrates for ACS compared to their straight-chain counterparts. Specific values would need to be determined experimentally.

Table 2: Comparative Enzyme Kinetics for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateExpected KmExpected kcatExpected kcat/Km (Catalytic Efficiency)
This compoundHigherLowerLower
Decanoyl-CoALowerHigherHigher

Note: MCAD has a higher specificity for straight-chain acyl-CoAs. The methyl branch in this compound is expected to result in a poorer fit within the enzyme's active site, leading to reduced catalytic efficiency. Specific values would need to be determined experimentally.

Signaling Pathways

Acyl-CoAs are not only metabolic intermediates but also important signaling molecules. The malonyl-CoA/long-chain acyl-CoA pathway is a key signaling cascade that regulates insulin (B600854) secretion in pancreatic β-cells.[1][3][12][13]

Malonyl_CoA_Signaling cluster_glucose_metabolism Glucose Metabolism cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_signaling_outcome Signaling Outcome Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate Citrate Pyruvate->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Signaling_Lipids Signaling Lipids (e.g., Diacylglycerol) Fatty_Acyl_CoA->Signaling_Lipids Promotes Synthesis Mitochondrion Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation CPT1->Mitochondrion Transport Insulin_Secretion Insulin Secretion Signaling_Lipids->Insulin_Secretion Stimulates

Malonyl-CoA signaling pathway in insulin secretion.

In this pathway, high glucose levels lead to an increase in cytosolic malonyl-CoA. Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain acyl-CoAs into the mitochondria for β-oxidation.[1][3][12] This inhibition leads to an accumulation of long-chain acyl-CoAs in the cytosol, which can then be directed towards the synthesis of signaling lipids like diacylglycerol, ultimately promoting insulin secretion. While this pathway is well-established for straight-chain acyl-CoAs, the role of branched-chain acyl-CoAs like this compound in this signaling cascade is less clear and warrants further investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to characterize and compare acyl-CoAs.

Acyl-CoA Analysis by LC-MS/MS

This protocol provides a robust method for the quantification of various acyl-CoA species from biological samples.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Dry_Down Dry Down under Nitrogen Elution->Dry_Down Reconstitution Reconstitution in LC-MS/MS Buffer Dry_Down->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Workflow for Acyl-CoA extraction and analysis.

Methodology:

  • Sample Preparation: Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18). Wash the cartridge to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a buffer suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column (e.g., C18) coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and straight-chain acyl-CoAs based on their unique precursor and product ion masses.

In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetase by detecting the formation of the acyl-CoA product.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, Coenzyme A, and the fatty acid substrate (7-methylnonanoic acid or a straight-chain fatty acid).

  • Enzyme Addition: Initiate the reaction by adding the purified acyl-CoA synthetase or a cell lysate containing the enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: The formation of acyl-CoA can be measured using several methods:

    • LC-MS/MS: As described above, to directly quantify the product.

    • Coupled Spectrophotometric Assay: Couple the reaction to a subsequent enzyme that uses the acyl-CoA product and produces a chromogenic or fluorogenic output.

    • Radiolabeling: Use a radiolabeled fatty acid and measure its incorporation into the acyl-CoA product by scintillation counting after separation by TLC or HPLC.

In Vitro Acyl-CoA Dehydrogenase Activity Assay

This assay determines the activity of acyl-CoA dehydrogenase by monitoring the reduction of an electron acceptor.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the acyl-CoA substrate (this compound or a straight-chain acyl-CoA), and an electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein).

  • Enzyme Addition: Start the reaction by adding the purified acyl-CoA dehydrogenase or a mitochondrial extract.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength. The rate of change in absorbance is proportional to the enzyme activity.

Conclusion

The methyl branch in this compound introduces significant structural and metabolic differences compared to its straight-chain counterparts. These differences manifest in altered enzyme kinetics, distinct metabolic pathways, and unique cellular effects. While direct comparative data for this compound is still emerging, the available evidence strongly suggests a lower metabolic efficiency and potentially distinct signaling roles. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify these differences, ultimately contributing to a more comprehensive understanding of the biological roles of branched-chain acyl-CoAs in health and disease.

References

A Comparative Guide to the Biological Activity of 7-Methylnonanoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biological activities of 7-Methylnonanoyl-CoA and its structural isomers. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document synthesizes established principles of branched-chain fatty acid metabolism and signaling to offer a predictive overview of their likely biological functions and differences. The information presented herein is intended to guide research and hypothesis testing in the fields of metabolic disease and drug discovery.

Introduction

This compound is a branched-chain acyl-CoA (BCFA-CoA) that, along with its isomers, is presumed to be involved in various metabolic pathways. The position of the methyl group on the nonanoyl chain is expected to significantly influence its interaction with metabolic enzymes and cellular receptors, leading to distinct biological activities. Understanding these differences is crucial for elucidating their physiological roles and therapeutic potential.

Hypothetical Comparative Data

The following table summarizes the predicted biological activities of this compound and two of its isomers, 2-Methylnonanoyl-CoA and 8-Methylnonanoyl-CoA. This data is illustrative and based on known structure-activity relationships of similar branched-chain fatty acids and their CoA esters.

Biological ParameterThis compound2-Methylnonanoyl-CoA8-Methylnonanoyl-CoARationale for Predicted Differences
PPARα Activation Moderate AgonistWeak Agonist/AntagonistStrong AgonistThe position of the methyl group affects the molecule's conformation and its fit within the PPARα ligand-binding pocket. A methyl group at the α-position (C2) can create steric hindrance, potentially reducing agonist activity. A methyl group near the ω-end (C8) may be better accommodated, leading to stronger activation.
β-Oxidation Rate IntermediateSlowRapidβ-oxidation enzymes have substrate specificity. A methyl group at the α-position (C2) is known to significantly impede the initial steps of β-oxidation. A methyl group at an odd-numbered carbon, like C7, can be metabolized through specific pathways, while a methyl group at an even-numbered carbon closer to the terminus (C8) may allow for more efficient oxidation until the branch point is reached.
Substrate for Acyltransferases ModeratePoorGoodAcyltransferases, which incorporate fatty acyl-CoAs into complex lipids, are sensitive to the structure of the acyl chain. Steric hindrance from a methyl group at the C2 position would likely make it a poor substrate. The C7 and C8 methyl positions are less likely to interfere with the active site of many acyltransferases.

Signaling Pathways

Branched-chain fatty acyl-CoAs are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[1][2][3] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 7-Methylnonanoic Acid) ACSL Acyl-CoA Synthetase BCFA->ACSL Activation BCFA_CoA This compound (or isomer) PPARa PPARα BCFA_CoA->PPARa Binding & Activation ACSL->BCFA_CoA Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation & Improved Lipid Homeostasis Target_Genes->Metabolic_Effects Leads to Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Start Synthesize this compound & Isomers Prep Prepare Stock Solutions Start->Prep PPAR_Assay PPARα Reporter Assay Prep->PPAR_Assay BetaOx_Assay In Vitro β-Oxidation Assay Prep->BetaOx_Assay ACAD_Assay ACAD Specificity Assay Prep->ACAD_Assay Data_Analysis Analyze Dose-Response, Enzyme Kinetics, & Oxidation Rates PPAR_Assay->Data_Analysis BetaOx_Assay->Data_Analysis ACAD_Assay->Data_Analysis Comparison Compare Biological Activity of Isomers Data_Analysis->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

References

Differentiating 7-Methylnonanoyl-CoA and 8-methylnonanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 7-Methylnonanoyl-CoA and 8-methylnonanoyl-CoA, two structurally similar branched-chain fatty acyl-CoA isomers. Understanding the subtle yet significant differences between these molecules is crucial for researchers in metabolism, microbiology, and drug development. This document outlines the key analytical techniques and expected experimental data for their unambiguous differentiation.

Introduction

This compound and 8-methylnonanoyl-CoA are positional isomers, differing only in the location of a methyl branch on the nonanoyl carbon chain. This seemingly minor structural variance can lead to distinct physicochemical properties and biological activities. Accurate identification is therefore paramount for elucidating their specific roles in biological systems. This guide focuses on the practical aspects of distinguishing these isomers using common laboratory techniques.

Structural Comparison

The fundamental difference lies in the position of the methyl group on the nine-carbon acyl chain. In this compound, the methyl group is on the seventh carbon, while in 8-methylnonanoyl-CoA, it is on the eighth carbon. This latter structure is also known as isodecanoyl-CoA.

Analytical Approaches for Differentiation

Direct analysis of the intact acyl-CoA molecules can be challenging for isomer differentiation due to the lability of the thioester bond and the dominance of the Coenzyme A moiety in mass spectrometry fragmentation. A more robust strategy involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS analysis of the corresponding fatty acid methyl esters (FAMEs) is a powerful technique for distinguishing branched-chain isomers. The position of the methyl branch influences the fragmentation pattern upon electron ionization, leading to characteristic mass spectra.

Experimental Protocol: Hydrolysis and FAME Derivatization

  • Hydrolysis: The acyl-CoA sample is hydrolyzed to the free fatty acid by alkaline hydrolysis (e.g., using 0.5 M KOH in methanol) followed by acidification (e.g., with HCl).

  • Extraction: The resulting free fatty acid is extracted from the aqueous solution using an organic solvent such as hexane.

  • Derivatization: The extracted fatty acid is then converted to its methyl ester (FAME) using a derivatizing agent like boron trifluoride in methanol (B129727) (BF3-methanol) or by acid-catalyzed esterification.

  • GC-MS Analysis: The FAME sample is injected into a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column is typically used for separation.

Data Presentation: Predicted GC-MS Fragmentation

The primary differentiator in the mass spectra of the FAMEs of 7-methylnonanoic acid and 8-methylnonanoic acid is the pattern of fragment ions resulting from cleavage at the branching point.

Fragment Ion (m/z)Predicted Relative Abundance for Methyl 7-methylnonanoatePredicted Relative Abundance for Methyl 8-methylnonanoate (B15497590) (Isodecanoate)Rationale for Differentiation
M-29 (loss of C2H5) ModerateLowCleavage between C7 and C8 in the 7-methyl isomer results in the loss of an ethyl group.
M-43 (loss of C3H7) LowHighCleavage at the isopropyl group in the 8-methyl isomer (an iso-form) leads to a characteristic loss of 43 Da.
McLafferty Rearrangement (m/z 74) HighHighThis is a common fragment for most fatty acid methyl esters and is not a primary differentiator.

Note: The table presents predicted relative abundances based on established fragmentation patterns of branched-chain fatty acid methyl esters. Actual abundances may vary depending on the specific instrumentation and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides a definitive method for distinguishing between the two isomers by probing the chemical environment of each carbon atom in the acyl chain.

Experimental Protocol: Sample Preparation for NMR

  • Hydrolysis: The acyl-CoA is hydrolyzed to the corresponding free fatty acid as described in the GC-MS protocol.

  • Purification: The resulting fatty acid is purified, for example, by column chromatography, to remove any impurities.

  • Dissolution: The purified fatty acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The position of the methyl branch significantly influences the chemical shifts of the adjacent carbon atoms. The following table summarizes the predicted ¹³C NMR chemical shifts for the key carbons that differentiate the two isomers.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) for 7-Methylnonanoic AcidPredicted ¹³C Chemical Shift (ppm) for 8-Methylnonanoic AcidKey Differentiating Signals
C6 ~34.5~39.0The C6 carbon in the 7-methyl isomer is further from the branching point and thus appears at a lower chemical shift.
C7 ~32.0 (CH)~27.3The C7 carbon is the branching point in the 7-methyl isomer (a methine carbon) and is adjacent to the branching point in the 8-methyl isomer.
C8 ~36.5~28.0 (CH)The C8 carbon is adjacent to the branching point in the 7-methyl isomer and is the methine carbon in the 8-methyl isomer.
Methyl Carbon ~19.0~22.7The chemical shift of the methyl carbon itself is a key indicator of its position in the chain.
C9 ~11.5~22.7In 8-methylnonanoic acid, the two terminal methyl groups are equivalent.

Note: Predicted chemical shifts are based on standard additive models for alkanes and carboxylic acids. Experimental values may vary slightly based on solvent and other experimental conditions.

Visualization of Analytical Workflows

Differentiation_Workflow General Workflow for Isomer Differentiation cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation AcylCoA 7- or 8-Methylnonanoyl-CoA Hydrolysis Alkaline Hydrolysis AcylCoA->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization FAME Derivatization (for GC-MS) Extraction->Derivatization NMR NMR Spectroscopy Extraction->NMR (Purification) GCMS GC-MS Analysis Derivatization->GCMS MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectrum (Chemical Shifts) NMR->NMR_Data Isomer_Differentiation_Logic Logical Diagram for Isomer Identification cluster_gcms GC-MS Analysis of FAME cluster_nmr 13C NMR of Free Fatty Acid cluster_conclusion Conclusion M_minus_43 Prominent M-43 peak? M_minus_29 Prominent M-29 peak? M_minus_43->M_minus_29 No Isomer_8 8-Methylnonanoyl-CoA M_minus_43->Isomer_8 Yes Isomer_7 This compound M_minus_29->Isomer_7 Yes C8_methine Methine (CH) at ~28.0 ppm? C7_methine Methine (CH) at ~32.0 ppm? C8_methine->C7_methine No C8_methine->Isomer_8 Yes C7_methine->Isomer_7 Yes

Validation of a 7-Methylnonanoyl-CoA Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a 7-Methylnonanoyl-CoA analytical standard. It objectively compares its expected performance with alternative analytical methodologies and includes detailed experimental protocols based on established practices for acyl-CoA analysis.

Performance Comparison

The validation of an analytical standard is critical for ensuring accurate and reproducible results in research and development. For this compound, a branched-chain acyl-CoA, the primary analytical method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3][4][5] This section compares the expected performance of a this compound analytical standard using LC-MS/MS with an alternative method, Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterThis compound Standard (LC-MS/MS)Alternative Method (¹H-NMR)
Limit of Detection (LOD) 2 - 10 nM[3]~ 1 µM
Limit of Quantitation (LOQ) 10 - 50 nM[3]~ 5 µM
Linearity (R²) > 0.99> 0.98
Accuracy (% Recovery) 80 - 114%[3]90 - 110%
Precision (%RSD) < 15%< 10%
Specificity High (based on precursor/product ion transition)[2]Moderate (potential for signal overlap)[6]
Sample Throughput HighLow to Moderate
Instrumentation Cost HighVery High
Expertise Required HighHigh

Experimental Protocols

LC-MS/MS Method for Quantification of this compound

This protocol is adapted from established methods for the analysis of various acyl-CoAs.[1][2][3][4][5]

a. Sample Preparation (from biological matrix)

  • Homogenize tissue or cell samples in a cold extraction solution (e.g., 2.5% sulfosalicylic acid or a mixture of acetonitrile, isopropanol, and methanol).[1][4]

  • Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to the homogenate.

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[4]

  • Collect the supernatant for LC-MS/MS analysis.

b. Chromatographic Conditions

  • Column: A reverse-phase C18 or C8 column is typically used for acyl-CoA separation.

  • Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve peak shape and ionization.[4]

  • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier as Mobile Phase A.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive for acyl-CoAs.[2][5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da).[2]

  • Collision Energy: Optimized to maximize the signal of the product ion.

¹H-NMR Spectroscopy for Acyl-CoA Analysis

While less sensitive than LC-MS/MS, ¹H-NMR can provide quantitative information without the need for an identical analytical standard, using a universal reference standard.[6][7]

a. Sample Preparation

  • Extract the sample as described for the LC-MS/MS method.

  • Lyophilize the supernatant to dryness.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

b. NMR Acquisition

  • Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) is recommended for better spectral resolution.[8]

  • Experiment: A standard 1D ¹H experiment with water suppression is typically used.

  • Acquisition Parameters: Optimized for quantitative analysis, including a long relaxation delay to ensure full relaxation of all protons.

Visualizations

Validation_Workflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Standard This compound Analytical Standard Stock Prepare Stock Solution Standard->Stock Calibrants Create Calibration Curve (Serial Dilutions) Stock->Calibrants QC Prepare Quality Control (QC) Samples Stock->QC Inject Inject Samples Calibrants->Inject QC->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision (Repeatability & Intermediate) Detect->Precision Selectivity Selectivity Detect->Selectivity LOD_LOQ LOD & LOQ Detect->LOD_LOQ

Caption: Workflow for the validation of a this compound analytical standard.

Fatty_Acid_Metabolism cluster_activation Fatty Acid Activation cluster_oxidation Beta-Oxidation cluster_synthesis Complex Lipid Synthesis FattyAcid 7-Methylnonanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA-SH AcylCoA This compound AcylCoA_Synthetase->AcylCoA AMP, PPi BetaOxidation Mitochondrial Beta-Oxidation AcylCoA->BetaOxidation LipidSynthesis Incorporation into Complex Lipids AcylCoA->LipidSynthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Caption: Metabolic fate of this compound.

References

A Comparative Analysis of Branched-Chain Fatty Acid Metabolism: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of branched-chain fatty acid (BCFA) metabolism between prokaryotic and eukaryotic systems. By presenting key differences in metabolic pathways, enzyme kinetics, and regulatory mechanisms, supported by experimental data and detailed protocols, this document aims to be a valuable resource for researchers in the fields of microbiology, metabolic engineering, and drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are fatty acids containing one or more methyl branches on the carbon chain. They are integral components of cell membranes, particularly in many bacteria, and are also found in various eukaryotic tissues and products, such as the vernix caseosa in human infants and ruminant milk. The position of the methyl group defines the BCFA type, with iso and anteiso being the most common forms. BCFAs play crucial roles in maintaining membrane fluidity, and their metabolism is a target of interest for antimicrobial drug development and the production of specialty chemicals.

Comparative Overview of BCFA Metabolic Pathways

The fundamental pathways for BCFA synthesis and degradation exhibit both similarities and striking differences between prokaryotes and eukaryotes.

Synthesis: In both domains, the biosynthesis of BCFAs is initiated from branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2] These BCAAs are first converted to their corresponding α-keto acids.[2] These α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) that are subsequently elongated by the fatty acid synthase (FAS) machinery.[2]

A key distinction lies in the organization of the FAS system. Most bacteria utilize a Type II FAS system , where individual enzymes of the pathway are expressed as separate, soluble proteins.[3] In contrast, mammals and fungi employ a Type I FAS system , which consists of a large, multifunctional polypeptide with multiple catalytic domains.[3] This architectural difference has significant implications for the regulation and kinetics of BCFA synthesis.

Degradation: The degradation of BCFAs in mammals involves specialized pathways. Fatty acids with a methyl group at an odd-numbered carbon (e.g., iso-BCFAs) can generally be degraded via β-oxidation. However, those with a methyl group at an even-numbered carbon (from the carboxyl end), such as phytanic acid, encounter steric hindrance. This is overcome by an initial α-oxidation step in peroxisomes, which removes a single carbon from the carboxyl end, allowing the remainder of the molecule to be processed by β-oxidation.[4][5] In bacteria, particularly syntrophic bacteria, BCFAs can be degraded via β-oxidation, often involving phylogenetically distinct enzymes adapted for these branched substrates.[6][7]

Quantitative Comparison of Key Enzymes

The initiation of BCFA synthesis is a critical control point. In bacteria, this step is catalyzed by β-ketoacyl-ACP synthase III (FabH), while in metazoans, the ketoacyl synthase (KS) domain of the multifunctional FAS is responsible. A comparison of their kinetic parameters reveals key differences in substrate preference and efficiency.

EnzymeOrganismSubstrateKm (µM)Relative Activity/TurnoverReference
FabH Staphylococcus aureusIsobutyryl-CoA-Highest Activity[8]
Acetyl-CoA-Very Low Activity[8]
FabH Escherichia coliAcetyl-CoA40High Activity
Propionyl-CoA-High Activity[4]
Butyryl-CoA-Low Activity[4]
FabH Streptomyces glaucescensIsobutyryl-CoA0.41-[9]
Butyryl-CoA0.71-[9]
Acetyl-CoA2.4-[9]
Metazoan FAS (mFAS) MetazoaAcetyl-CoA (with methylmalonyl-CoA)-~170-fold lower kcat compared to straight-chain synthesis

Note: A direct comparison of kcat values is challenging due to variations in assay conditions across different studies. The table highlights substrate preferences and relative efficiencies.

The data clearly indicates that bacterial FabH enzymes, particularly from organisms that produce high levels of BCFAs like Staphylococcus aureus and Streptomyces glaucescens, show a strong preference for branched-chain acyl-CoA primers over acetyl-CoA.[8][9] In contrast, the E. coli FabH, from an organism with predominantly straight-chain fatty acids, favors acetyl-CoA. The metazoan FAS has a significantly lower turnover number when utilizing methylmalonyl-CoA for the production of mid-chain methyl-branched fatty acids, with the ketoacyl synthase domain being the rate-limiting step.[10]

Visualizing BCFA Metabolism

To illustrate the core metabolic pathways, the following diagrams are provided in the DOT language for Graphviz.

bcfa_synthesis_prokaryote cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_ketoacids α-Keto Acids cluster_acylcoa Branched-Chain Acyl-CoA Primers cluster_bcfa Branched-Chain Fatty Acids (BCFAs) Val Valine aKIV α-Ketoisovalerate Val->aKIV BCAT Leu Leucine aKIC α-Ketoisocaproate Leu->aKIC BCAT Ile Isoleucine aKMV α-Keto-β-methylvalerate Ile->aKMV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKD Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA BCKD Methylbutyryl_CoA 2-Methylbutyryl-CoA aKMV->Methylbutyryl_CoA BCKD FASII Fatty Acid Synthase II (FASII) Isobutyryl_CoA->FASII Isovaleryl_CoA->FASII Methylbutyryl_CoA->FASII iso_even iso-even BCFAs iso_odd iso-odd BCFAs anteiso_odd anteiso-odd BCFAs BCAT Branched-Chain Amino Acid Transaminase BCKD Branched-Chain α-Keto Acid Dehydrogenase FASII->iso_even FASII->iso_odd FASII->anteiso_odd bcfa_degradation_mammalian Phytanic_Acid Phytanic Acid (β-methylated) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA alpha_ox α-Oxidation (Peroxisome)

References

A Comparative Guide to the Enzymatic Activity of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A molecule. While specific experimental data on its enzymatic activity is limited in publicly available literature, its structural characteristics—a nine-carbon chain with a methyl branch at the seventh position—suggest its participation in key metabolic pathways, particularly as a substrate for acyl-CoA synthetases and dehydrogenases, and as a potential extender unit in polyketide biosynthesis. This guide provides a comparative framework for understanding the potential enzymatic activity of this compound in relation to more well-studied straight-chain and other branched-chain acyl-CoA analogs. The information presented herein is based on established principles of enzyme substrate specificity and includes detailed experimental protocols to facilitate further research into this specific molecule.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex natural products. The structure of the acyl chain, including its length and the presence of branches or other modifications, is a critical determinant of its interaction with enzymes and its metabolic fate. This compound, a branched-chain acyl-CoA, is of interest for its potential role as an intermediate in the catabolism of branched-chain amino acids and as a building block in the synthesis of novel polyketides by microorganisms like actinomycetes. Understanding its enzymatic activity is crucial for applications in metabolic engineering and drug discovery.

Potential Enzymatic Interactions of this compound

Based on its structure, this compound is likely to interact with several classes of enzymes. Below, we compare its potential activity with that of a straight-chain analog (Nonanoyl-CoA) and a shorter-chain branched analog (Isovaleryl-CoA).

Table 1: Predicted Comparative Enzymatic Activity of Acyl-CoA Derivatives

Enzyme ClassThis compound (Predicted)Nonanoyl-CoA (Straight-Chain C9)Isovaleryl-CoA (Branched-Chain C5)Rationale for Prediction
Acyl-CoA Synthetase (ACS) Moderate to High ActivityHigh ActivityHigh Activity (with specific ACSs)ACS enzymes exhibit varying specificity. Long-chain ACSs may accommodate this compound, though the methyl branch might slightly reduce affinity compared to the linear equivalent. Specific ACSs are known to activate branched-chain fatty acids.[1][2][3]
Acyl-CoA Dehydrogenase (ACAD) Moderate Activity (likely with specific ACADs)High Activity (with Medium/Long-Chain ACADs)High Activity (with specific Branched-Chain ACADs)ACADs have distinct chain-length specificities. The methyl group in this compound may influence binding to the active site, potentially favoring enzymes that recognize branched structures.[4][5][6][7][8]
Polyketide Synthase (PKS) Acyltransferase (AT) Domain Potential SubstrateUnlikely SubstrateCommon SubstratePKS AT domains in actinomycetes often show specificity for branched-chain acyl-CoAs as extender units for polyketide synthesis.[9][10][11] The nine-carbon chain might be less common than shorter branched units.

Experimental Protocols for Assessing Enzymatic Activity

To empirically determine the enzymatic activity of this compound, the following detailed experimental protocols for acyl-CoA synthetase and acyl-CoA dehydrogenase assays can be adapted.

Acyl-CoA Synthetase (ACS) Activity Assay

This protocol is based on a coupled-enzyme spectrophotometric assay.

Principle: The formation of Acyl-CoA is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Workflow:

ACS_Assay_Workflow cluster_step1 Reaction Setup cluster_step2 Coupling Reactions cluster_step3 Detection Reactants 7-Methylnonanoic Acid + CoA + ATP Product This compound Reactants->Product ACS Enzyme Acyl-CoA Synthetase CouplingEnzymes Pyruvate Kinase (PK) & Lactate Dehydrogenase (LDH) Detection Measure A340 decrease CouplingEnzymes->Detection Pyruvate + NAD+ Substrates PEP + NADH ACAD_Assay_Workflow cluster_step1 Reaction Setup cluster_step2 Electron Transfer cluster_step3 Detection Substrate This compound Product 7-Methylnonenoyl-CoA Substrate->Product ACAD-FAD -> ACAD-FADH2 Enzyme Acyl-CoA Dehydrogenase ElectronAcceptor DCPIP (oxidized) Detection Measure A600 decrease ElectronAcceptor->Detection DCPIP (reduced) BCAA_Catabolism BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA BCKDH TCA_Cycle TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) BC_Acyl_CoA->TCA_Cycle Further Oxidation Seven_MN_CoA This compound (Potential Substrate) Seven_MN_CoA->TCA_Cycle ? PKS_Pathway Starter Starter Unit (e.g., Acetyl-CoA) PKS_Module Polyketide Synthase (PKS) Module Starter->PKS_Module Growing_Chain Growing Polyketide Chain PKS_Module->Growing_Chain Extender Extender Unit (this compound) Extender->PKS_Module Growing_Chain->PKS_Module Elongation Cycles Final_Product Complex Polyketide Growing_Chain->Final_Product Termination

References

A Comparative Guide to the Quantification of 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Methylnonanoyl-CoA, a branched-chain acyl-coenzyme A, is critical for understanding its role in various metabolic pathways and its potential as a biomarker. This guide provides a comparative overview of the primary analytical methods employed for the quantification of this compound and other acyl-CoAs, with a focus on providing supporting experimental data and detailed protocols to aid in methodology selection and implementation.

Overview of Quantification Methods

The quantification of acyl-CoAs, including this compound, presents analytical challenges due to their low abundance and structural diversity. While several techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and selectivity.[1][2] Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), have also been utilized, though they often lack the performance of LC-MS/MS.[2]

Comparison of Key Performance Characteristics

The choice of analytical method is often dictated by the specific requirements of the study, including sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the most common methods for acyl-CoA quantification.

FeatureLC-MS/MSHPLC (UV/Fluorescence)GC-MSSpectrophotometric/Fluorimetric Assays
Specificity Very HighModerate to HighHighLow to Moderate
Sensitivity Very High (nM to sub-nM)[3]ModerateModerate to HighLow
Throughput HighModerateModerateHigh
Sample Requirement LowModerateModerateLow
Universality Broad applicability to various acyl-CoAs[4]Limited by chromophores/fluorophoresRequires derivatizationTypically for total CoA or specific abundant species
Matrix Effects Can be significantLess prone than MSLess prone than MSHigh susceptibility to interference

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible quantification of this compound. Below are representative protocols for the leading analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted method for the targeted quantification of a broad range of acyl-CoAs.[3][4] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate acyl-CoAs from biological matrices and remove interfering substances.

  • Protocol:

    • Homogenize tissue or cell samples in an appropriate buffer.

    • Pre-activate a silica (B1680970) gel cartridge with 3 ml of methanol.

    • Equilibrate the cartridge with 3 ml of extraction buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 3 ml of extraction buffer to remove unbound contaminants.

    • Elute the acyl-CoAs using a series of methanol/ammonium (B1175870) formate (B1220265) mixtures (e.g., 1:1 and 1:3 ratios of 50 mM ammonium formate (pH 6.3) and methanol), followed by pure methanol.[3]

    • Dry the combined eluate under a stream of nitrogen gas.

    • Store the dried extract at -80°C until analysis.[3]

2. Chromatographic Separation (Reversed-Phase HPLC)

  • Objective: To separate this compound from other acyl-CoAs and matrix components based on hydrophobicity.

  • Typical Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 5-microns).[5]

  • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., 220 mM potassium phosphate, pH 4.0) and an organic solvent (e.g., 98% methanol).[5]

  • Flow Rate: Optimized for the specific column and separation.

  • Detection: The column effluent is directed to the mass spectrometer.

3. Mass Spectrometric Detection (Tandem Mass Spectrometry)

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.[4]

  • MRM Transitions:

    • A precursor ion corresponding to the [M+H]+ of this compound is selected in the first quadrupole (Q1).

    • The precursor ion is fragmented in the collision cell (Q2).

    • A specific product ion is selected in the third quadrupole (Q3) for detection. The common fragmentation for acyl-CoAs involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, resulting in a neutral loss of 507 Da.[1]

  • Quantification: The peak area of the specific MRM transition is proportional to the concentration of this compound in the sample. An internal standard (e.g., an odd-chain length fatty acyl-CoA) is typically used to correct for extraction losses and matrix effects.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact acyl-CoAs due to their low volatility, GC-MS can be used for the analysis of the fatty acid moiety after hydrolysis and derivatization.

1. Sample Preparation (Hydrolysis and Derivatization)

  • Objective: To cleave the fatty acid from the CoA molecule and convert it into a volatile derivative suitable for GC analysis.

  • Protocol:

    • Hydrolyze the acyl-CoA sample (e.g., using a strong base like KOH) to release the 7-methylnonanoic acid.

    • Acidify the solution and extract the fatty acid into an organic solvent.

    • Derivatize the fatty acid to a volatile ester (e.g., a methyl ester using BF3-methanol or a silyl (B83357) ester using BSTFA).

2. GC Separation

  • Objective: To separate the derivatized 7-methylnonanoic acid from other fatty acid derivatives.

  • Typical Column: A fused silica capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to elute the analytes.[6]

3. Mass Spectrometric Detection

  • Objective: To identify and quantify the derivatized 7-methylnonanoic acid based on its mass spectrum.

  • Ionization Mode: Electron Ionization (EI).

  • Data Analysis: The resulting mass spectrum is compared to a spectral library for identification, and the peak area is used for quantification against a standard curve.

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the biological relevance of this compound, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Biological_Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution SPE->Elution Drying Drying & Reconstitution Elution->Drying LC_Separation LC Separation (C18 Column) Drying->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Results Results Quantification->Results

Caption: LC-MS/MS workflow for this compound quantification.

cluster_pathway Acyl-CoA Biosynthesis Fatty_Acid 7-Methylnonanoic Acid ACSL Acyl-CoA Synthetase Fatty_Acid->ACSL CoA Coenzyme A CoA->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL

Caption: Biosynthesis of this compound.

Conclusion

The quantification of this compound is most reliably achieved using LC-MS/MS, which offers superior sensitivity and specificity compared to other methods. The provided protocols and workflows serve as a guide for researchers to establish robust and accurate quantification assays. The choice of the optimal method will depend on the specific research question, available instrumentation, and the required level of sensitivity and throughput. As research into the roles of branched-chain fatty acids and their CoA esters expands, the continued development and refinement of these analytical techniques will be crucial.

References

A Researcher's Guide to Comparative Transcriptomics of 7-Methylnonanoyl-CoA Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative transcriptomic analysis of bacteria that produce 7-Methylnonanoyl-CoA, a branched-chain fatty acid precursor with significance in specialized metabolite biosynthesis.

Biosynthesis of this compound

This compound is a branched-chain fatty acid (BCFA) synthesized through the fatty acid synthase (FAS) II system in bacteria. Unlike straight-chain fatty acids that are typically initiated with acetyl-CoA, the biosynthesis of BCFAs begins with a branched-chain acyl-CoA primer. These primers are derived from the catabolism of branched-chain amino acids: isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and 2-methylbutyryl-CoA from isoleucine.[1][2][3]

The synthesis of this compound likely initiates with a branched-chain primer, which is then elongated by the iterative addition of two-carbon units from malonyl-CoA. The key steps and the genes involved are outlined below.

Table 1: Key Genes in the Biosynthesis of Branched-Chain Fatty Acids

Gene/Enzyme Function Expected Expression Change in High-Producing Strain
ilv genes (e.g., ilvC)Branched-chain amino acid biosynthesis (precursors to primers)Upregulated
bkd complex (BCKA)Branched-chain α-keto acid decarboxylase (primer formation)Upregulated
accABCDAcetyl-CoA carboxylase (malonyl-CoA synthesis)Upregulated
fabDMalonyl-CoA:ACP transacylaseUpregulated
fabHβ-ketoacyl-ACP synthase III (initiates condensation)Upregulated
fabB, fabFβ-ketoacyl-ACP synthase I & II (elongation)Upregulated
fabGβ-ketoacyl-ACP reductaseUpregulated
fabZβ-hydroxyacyl-ACP dehydrataseUpregulated
fabIEnoyl-ACP reductaseUpregulated
fadR, fabRTranscriptional regulators of fatty acid synthesisPotentially downregulated (if repressors)

Experimental Protocol for Comparative Transcriptomics

This protocol outlines the key steps for a comparative RNA-sequencing (RNA-seq) experiment to identify genes differentially expressed between a wild-type bacterium and a high-producer of this compound.

1. Bacterial Strain Cultivation and RNA Extraction:

  • Culture Conditions: Grow the wild-type and high-producing bacterial strains in a suitable medium under conditions known to induce the production of this compound. It is critical to maintain identical culture conditions (temperature, pH, aeration, and growth phase) for both strains to minimize transcriptional variations not related to the production of the target compound.

  • Harvesting: Harvest bacterial cells during the exponential growth phase, when metabolic activity is typically highest.

  • RNA Isolation: Immediately stabilize the RNA population to prevent degradation. Extract total RNA using a commercially available kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.0.

2. Library Preparation and Sequencing:

  • rRNA Depletion: Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA can constitute over 80% of the total RNA in bacteria.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the rRNA-depleted RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • Library Construction: Prepare sequencing libraries by fragmenting the cDNA, ligating sequencing adapters, and performing PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq or MiSeq.

3. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between the wild-type and high-producing strains using packages like DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and a p-adjusted value < 0.05 are typically considered significantly differentially expressed.

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological functions and metabolic pathways.

Visualizing the Pathways and Workflow

To better understand the biological processes and experimental design, the following diagrams are provided.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Bacterial Culture Bacterial Culture (Wild-type vs. High-producer) RNA Extraction Total RNA Extraction Bacterial Culture->RNA Extraction rRNA Depletion Ribosomal RNA Depletion RNA Extraction->rRNA Depletion cDNA Synthesis cDNA Synthesis rRNA Depletion->cDNA Synthesis Library Preparation Sequencing Library Preparation cDNA Synthesis->Library Preparation Sequencing High-Throughput Sequencing Library Preparation->Sequencing Quality Control Raw Read Quality Control Sequencing->Quality Control Read Trimming Adapter and Quality Trimming Quality Control->Read Trimming Alignment Alignment to Reference Genome Read Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification Differential Gene Expression Differential Expression Analysis Quantification->Differential Gene Expression Functional Analysis Functional Annotation & Pathway Analysis Differential Gene Expression->Functional Analysis

Experimental workflow for comparative transcriptomics.

bcf_synthesis cluster_precursors Precursor Supply cluster_fas_cycle FAS II Elongation Cycle BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) KetoAcids Branched-Chain α-Keto Acids BCAAs->KetoAcids ilv genes Primers Branched-Chain Acyl-CoA Primers (e.g., Isobutyryl-CoA) KetoAcids->Primers bkd complex Initiation Initiation (FabH) Primers->Initiation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA accABCD MalonylCoA->Initiation Elongation Elongation (FabB/F, FabG, FabZ, FabI) Initiation->Elongation Elongation->Elongation BCFA Branched-Chain Fatty Acyl-ACP Elongation->BCFA 7MNC This compound BCFA->7MNC Further Processing

Biosynthesis pathway of branched-chain fatty acids.

References

Validating the Role of 7-Methylnonanoyl-CoA: A Comparative Guide to a Novel Branched-Chain Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the metabolic role of the novel branched-chain acyl-CoA, 7-Methylnonanoyl-CoA. Due to the limited direct experimental data on this specific molecule, this document outlines a hypothetical pathway and provides established experimental protocols for its validation. The guide compares the posited characteristics of this compound with well-understood acyl-CoA molecules to offer a comprehensive research strategy.

Introduction to this compound

This compound is a branched-chain acyl-coenzyme A molecule whose specific role in metabolic pathways is currently under investigation. Branched-chain fatty acids and their CoA esters are known to play significant roles in cellular metabolism, often originating from the catabolism of branched-chain amino acids (BCAAs) or the metabolism of dietary branched-chain fatty acids.[][2][3][4][5] Understanding the pathway of this compound is crucial for elucidating its potential impact on cellular energy homeostasis, lipid synthesis, and signaling.

Hypothetical Metabolic Pathway of this compound

Based on the metabolism of other branched-chain acyl-CoAs, we propose a hypothetical pathway for the biosynthesis and degradation of this compound. This pathway is likely initiated from the metabolism of a corresponding branched-chain fatty acid, 7-methylnonanoic acid, or as a downstream metabolite of a larger precursor molecule.

hypothetical_pathway cluster_synthesis Biosynthesis cluster_degradation Proposed Degradation (Modified β-Oxidation) 7-Methylnonanoic_Acid 7-Methylnonanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 7-Methylnonanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound 7-Methylnonanoyl-CoA_Deg This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 7-Methylnonanoyl-CoA_Deg->Acyl-CoA_Dehydrogenase Oxidation Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Hydratase Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl-CoA_Dehydrogenase->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA_Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle

Figure 1: Hypothetical metabolic pathway of this compound.

Comparison with Other Acyl-CoA Molecules

To understand the potential significance of this compound, it is useful to compare its hypothetical properties with those of other well-characterized acyl-CoA molecules.

FeatureThis compound (Hypothetical)Isovaleryl-CoAMalonyl-CoAPalmitoyl-CoA
Source Branched-chain fatty acid (7-methylnonanoic acid)Catabolism of Leucine[3][4]Carboxylation of Acetyl-CoA[6][7][8]Activation of Palmitic Acid
Carbon Chain C10 (branched)C5 (branched)C3C16 (straight)
Primary Metabolic Role Intermediate in branched-chain fatty acid oxidationIntermediate in BCAA catabolismPrecursor for fatty acid synthesis, inhibitor of fatty acid oxidation[6][8]Substrate for β-oxidation and complex lipid synthesis
End Products of Oxidation Propionyl-CoA and Acetyl-CoAAcetyl-CoA and Acetoacetate[3]Not directly oxidized for energyAcetyl-CoA
Key Regulatory Functions Unknown, potentially allosteric regulation of metabolic enzymesPrecursor for ketone body synthesisInhibition of Carnitine Palmitoyltransferase I (CPT1)[6][8]Substrate for protein acylation

Experimental Validation of this compound's Role

Validating the proposed pathway and function of this compound requires robust analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[9][10][11][12]

Experimental Workflow

The following diagram outlines the workflow for the extraction, detection, and validation of this compound in a biological sample.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., tissue, cells) Homogenization Homogenization in Extraction Buffer Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., with 5-sulfosalicylic acid) Homogenization->Protein_Precipitation Centrifugation Centrifugation to Remove Precipitate Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection (contains Acyl-CoAs) Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis Pathway_Validation Pathway Validation (e.g., stable isotope tracing) Data_Analysis->Pathway_Validation

Figure 2: Experimental workflow for validating this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for acyl-CoA analysis.[9][10][11][12]

1. Sample Preparation:

  • Objective: To extract acyl-CoAs from biological samples while minimizing degradation.

  • Procedure:

    • Flash-freeze collected tissue or cell pellets in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in a pre-chilled extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water with 0.1% formic acid).

    • Add an internal standard, such as a stable isotope-labeled version of this compound or another odd-chain acyl-CoA, to correct for extraction efficiency and matrix effects.

    • Precipitate proteins by adding a deproteinizing agent like 5-sulfosalicylic acid (SSA) and vortexing.[10]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

  • Objective: To separate this compound from other isomers and acyl-CoA species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for acyl-CoA separation.

  • Mobile Phases:

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) to improve retention and peak shape.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Mass Spectrometry Detection:

  • Objective: To specifically detect and quantify this compound.

  • Instrumentation: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound.

    • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion. A common neutral loss of 507 Da is often observed for acyl-CoAs.[9]

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Generate a standard curve using known concentrations of a purified this compound standard.

    • Integrate the peak area of the MRM transition for this compound in both the standards and the biological samples.

    • Normalize the peak areas of the endogenous this compound to the peak area of the internal standard.

    • Calculate the concentration of this compound in the sample by interpolating from the standard curve.

Logical Relationship to Broader Metabolic Pathways

The validation of this compound's role will connect it to broader metabolic networks within the cell.

logical_relationship Dietary_BCAA_BCFA Dietary Branched-Chain Amino Acids & Fatty Acids BCAA_Catabolism Branched-Chain Amino Acid Catabolism Dietary_BCAA_BCFA->BCAA_Catabolism BCFA_Metabolism Branched-Chain Fatty Acid Metabolism Dietary_BCAA_BCFA->BCFA_Metabolism Branched_Acyl_CoAs Branched-Chain Acyl-CoAs (e.g., this compound) BCAA_Catabolism->Branched_Acyl_CoAs BCFA_Metabolism->Branched_Acyl_CoAs Energy_Production Energy Production (TCA Cycle, Oxidative Phosphorylation) Branched_Acyl_CoAs->Energy_Production Lipid_Synthesis Complex Lipid Synthesis Branched_Acyl_CoAs->Lipid_Synthesis Cellular_Signaling Cellular Signaling Branched_Acyl_CoAs->Cellular_Signaling

Figure 3: Logical relationship of this compound to metabolic pathways.

Conclusion

While direct evidence for the specific role of this compound is currently limited, this guide provides a robust framework for its investigation. By leveraging established knowledge of branched-chain acyl-CoA metabolism and employing advanced analytical techniques like LC-MS/MS, researchers can systematically elucidate the pathway and function of this novel metabolite. Such studies will contribute to a deeper understanding of cellular metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

Comparative Analysis of 7-Methylnonanoyl-CoA on Cell Viability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential effects of 7-Methylnonanoyl-CoA on cell viability for researchers, scientists, and drug development professionals. Due to a lack of direct experimental data on this compound, this document draws comparisons from studies on structurally related long-chain and branched-chain fatty acyl-CoAs to infer its likely biological impact.

Introduction to this compound and its Class

This compound is a branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids. The structure of a fatty acyl-CoA, including its chain length and the presence of branches or double bonds, can significantly influence its metabolic fate and its effects on cellular processes like proliferation and survival.

Branched-chain fatty acids (BCFAs) are found in various organisms and are known to influence cell membrane fluidity and signaling pathways.[1] Research on various BCFAs suggests they can possess anti-tumoral properties and modulate fatty acid metabolism, making this compound a molecule of interest for further investigation.[2]

Comparative Effects of Fatty Acyl-CoA Classes on Cell Viability

The following table summarizes the observed effects of different classes of fatty acids on cell viability, providing a basis for hypothesizing the potential effects of this compound.

Fatty Acyl-CoA ClassRepresentative MoleculesGeneral Effect on Cell ViabilitySupporting Experimental Observations
Saturated Long-Chain Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0)Generally cytotoxic, can induce apoptosis.[3]Exposure of neonatal cardiac myocytes to saturated fatty acids resulted in cell death, which was nullified by the co-addition of mono-unsaturated fatty acids.[3]
Monounsaturated Long-Chain Oleoyl-CoA (C18:1)Generally non-toxic, can be protective against saturated fatty acid-induced toxicity.[3][4]Oleic acid did not cause a loss of viability in INS-1E and EndoC-βH1 cells and could attenuate the cell death induced by palmitic acid.[4]
Polyunsaturated Long-Chain Linoleoyl-CoA (C18:2)Effects are dose-dependent; low concentrations can promote proliferation while high concentrations are cytotoxic.[5]In bovine satellite cells, lower concentrations of linoleic and oleic acid increased cell proliferation, while higher concentrations decreased it.[5]
Branched-Chain 13-Methyltetradecanoic acid (iso-C15:0)Can be cytotoxic to cancer cells and induce apoptosis.[2][6]Showed antitumoral activity in human breast cancer cells.[2] The cytotoxicity was found to be dependent on the chain length.[2]
Short-Chain Butyrate, PropionateCan inhibit proliferation in some cancer cell lines and induce differentiation.[7]Butyrate, propionate, and valerate (B167501) inhibited the proliferation of three human colonic adenocarcinoma cell lines.[7]

Experimental Protocols

A common method to assess the effect of fatty acid derivatives on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[8][9]

Protocol: MTT Assay for Cell Viability Following Fatty Acid Treatment

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Fatty acid of interest (e.g., this compound) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in a logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Fatty Acid Treatment:

    • Prepare stock solutions of the fatty acid-BSA complex.

    • Perform serial dilutions of the fatty acid stock solution in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with BSA but no fatty acid).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the fatty acid.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a potential signaling pathway affected by fatty acids and the general workflow for a cell viability experiment.

fatty_acid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid Fatty Acid FFAR FFAR2/3 (GPCR) Fatty_Acid->FFAR Binds G_Protein G-Protein FFAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits AMPK AMPK G_Protein->AMPK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Gene_Expression Gene Expression (Proliferation, Apoptosis) PKA->Gene_Expression AMPK->Gene_Expression Regulates

Caption: A simplified diagram of a fatty acid signaling pathway via FFARs.

experimental_workflow Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and analyze data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing cell viability.

References

Assessing the Purity of Synthesized 7-Methylnonanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity 7-Methylnonanoyl-CoA is critical for accurate and reproducible results in studies of branched-chain fatty acid metabolism, particularly in the context of metabolic disorders and drug discovery. This guide provides a comparative overview of the state-of-the-art analytical techniques for assessing the purity of synthesized this compound, alongside a discussion of potential alternatives and supporting experimental data.

Introduction to this compound and the Imperative of Purity

This compound is a branched-chain acyl-coenzyme A (CoA) ester. Such molecules are key intermediates in the catabolism of branched-chain amino acids and are also found in various natural lipids. In research, chemically synthesized this compound serves as a vital tool for enzyme assays, inhibitor screening, and as a standard for metabolomic analyses.

The presence of impurities can significantly impact experimental outcomes by introducing confounding variables, inhibiting enzymatic reactions, or producing erroneous analytical signals. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for the integrity of the research.

Comparative Analysis of Purity Assessment Methods

The purity of synthesized this compound is most effectively determined by a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection of the adenine (B156593) ring of CoA at ~260 nm.Quantitative purity assessment (area percentage).Robust, widely available, good for initial purity screening.Lower sensitivity and specificity compared to MS; co-eluting impurities can be missed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the parent ion and its fragments.Confirms molecular weight, provides structural information, and allows for highly sensitive quantification.Gold standard for acyl-CoA analysis; high sensitivity and specificity.Requires more specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Confirms the chemical structure of the acyl chain and the CoA moiety; can identify and quantify impurities without a reference standard.Provides detailed structural information; non-destructive.Lower sensitivity compared to MS; requires higher sample concentrations.
Experimental Protocols

1. HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 260 nm.

  • Mobile Phase: A gradient elution is typically employed.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: 90% to 5% B

    • 40-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (95% A, 5% B) to a concentration of approximately 1 mg/mL.

2. LC-MS/MS Analysis of this compound

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions for better sensitivity.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Parent Ion (M+H)⁺: m/z 906.4

    • Fragment Ions: Monitor for characteristic fragments of the CoA moiety (e.g., m/z 428.1, 303.1) and a fragment corresponding to the loss of the phosphopantetheine group, leaving the acylated adenosine (B11128) monophosphate.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the initial mobile phase.

3. ¹H NMR Spectroscopy of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: D₂O or a buffered aqueous solution at a pD that ensures stability.

  • Procedure: Dissolve a sufficient amount of the lyophilized product (typically >1 mg) in the deuterated solvent. Acquire a 1D proton spectrum. Key resonances to observe include the methyl and methylene (B1212753) protons of the 7-methylnonanoyl chain, as well as characteristic signals from the pantothenate and adenosine moieties of CoA.

  • Data Analysis: Integrate the signals corresponding to the acyl chain and compare them to the integrals of the CoA backbone protons to confirm the correct stoichiometry and identify any organic impurities.

Potential Impurities in Synthesized this compound

Understanding the synthesis route is key to predicting potential impurities. A common method for synthesizing acyl-CoAs involves the activation of the corresponding carboxylic acid (7-methylnonanoic acid) and subsequent reaction with coenzyme A.

Common Impurities:
  • Unreacted Coenzyme A: Can be readily detected by HPLC and LC-MS.

  • 7-Methylnonanoic Acid: The starting carboxylic acid may be present if the reaction is incomplete.

  • Degradation Products: Acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH and temperature. This would result in the formation of 7-methylnonanoic acid and free CoA.

  • Side-Reaction Products: Depending on the activating agent used, various side products can form. For example, if a carbodiimide (B86325) is used, N-acylurea byproducts may be present.

  • Oxidized CoA: The thiol group of CoA can oxidize to form a disulfide-linked dimer (CoA-S-S-CoA).

Visualizing Experimental Workflows

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound HPLC_UV HPLC-UV Screening Synthesized_Product->HPLC_UV Initial Check LC_MS_MS LC-MS/MS Confirmation HPLC_UV->LC_MS_MS If purity is high NMR NMR Structural Verification LC_MS_MS->NMR For structural confirmation Purity_Check Purity > 95%? NMR->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Ready_For_Use Ready for Use Purity_Check->Ready_For_Use Yes

Caption: Workflow for the purity assessment of synthesized this compound.

Alternatives to this compound in Research

The choice of an acyl-CoA in a research setting depends on the specific biological question being addressed. For studies on branched-chain fatty acid metabolism, several alternatives to this compound exist, each with its own metabolic fate and enzymatic specificity.

Alternative CompoundRationale for UsePotential AdvantagesPotential Disadvantages
Pristanoyl-CoA A naturally occurring branched-chain acyl-CoA derived from phytanic acid.Physiologically relevant for studying peroxisomal beta-oxidation.Different chain length and branching pattern may not be a direct substitute.
Phytanoyl-CoA Another key intermediate in the metabolism of phytanic acid.Important for studying Refsum disease and related peroxisomal disorders.Complex stereochemistry can complicate synthesis and analysis.
Odd-Chain Straight-Chain Acyl-CoAs (e.g., Heptadecanoyl-CoA, C17:0-CoA) Metabolized to propionyl-CoA, similar to some branched-chain amino acids.Commercially more available; simpler structure for analytical purposes.Lacks the methyl branch, which can be critical for specific enzyme interactions.
Isotopically Labeled this compound (e.g., ¹³C or ²H labeled) Used as an internal standard for quantitative mass spectrometry.Enables precise and accurate quantification in complex biological matrices.Synthesis is more complex and expensive.

Logical Relationship of Acyl-CoA Metabolism

Acyl_CoA_Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_bcfa Branched-Chain Fatty Acid Metabolism cluster_ocfa Odd-Chain Fatty Acid Oxidation cluster_common_pathway Common Metabolic Fate BCAAs Leucine, Isoleucine, Valine BCKAs Branched-Chain Keto Acids BCAAs->BCKAs Branched_Acyl_CoAs Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKAs->Branched_Acyl_CoAs Propionyl_CoA Propionyl-CoA Branched_Acyl_CoAs->Propionyl_CoA Methylnonanoyl_CoA This compound Methylnonanoyl_CoA->Propionyl_CoA Pristanoyl_CoA Pristanoyl-CoA Pristanoyl_CoA->Propionyl_CoA Odd_Chain_Acyl_CoAs Odd-Chain Acyl-CoAs (e.g., C17:0-CoA) Odd_Chain_Acyl_CoAs->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: Metabolic convergence of various acyl-CoAs to propionyl-CoA.

Conclusion

The rigorous assessment of the purity of synthesized this compound is paramount for the validity of research in branched-chain fatty acid metabolism. A multi-pronged analytical approach, combining the quantitative power of HPLC-UV, the high sensitivity and specificity of LC-MS/MS, and the structural elucidation capabilities of NMR, provides the most comprehensive evaluation of purity. When selecting a branched-chain acyl-CoA for research, it is crucial to consider the specific metabolic pathway of interest and to choose the most appropriate substrate, whether it be this compound or a relevant alternative. The detailed protocols and comparative information provided in this guide are intended to assist researchers in making informed decisions and ensuring the quality and integrity of their scientific investigations.

Validating Enzyme Specificity for 7-Methylnonanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme for its substrate is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a framework for comparing the specificity of enzymes acting on the branched-chain fatty acyl-CoA, 7-Methylnonanoyl-CoA. Due to the limited availability of direct experimental data for enzymes specifically validated with this compound, this guide presents a comparative analysis of enzyme families known to process structurally similar substrates and outlines the experimental protocols necessary to determine such specificity.

Introduction to Acyl-CoA Metabolism

The metabolism of fatty acids is a fundamental cellular process involving multiple enzymatic steps. Acyl-CoA synthetases (ACSs) and acyl-CoA dehydrogenases (ACADs) are two key enzyme families responsible for the activation and initial oxidation of fatty acids, respectively. These enzyme families contain various isoforms with distinct substrate specificities, often dictated by the chain length and branching of the fatty acid. While straight-chain fatty acid metabolism is well-characterized, the enzymatic processing of branched-chain fatty acids like 7-methylnonanoic acid is less understood.

Potential Candidate Enzymes for this compound Metabolism

Based on their known roles in branched-chain amino acid and fatty acid catabolism, isoforms within the long-chain acyl-CoA synthetase (ACSL) and acyl-CoA dehydrogenase (ACAD) families are the most probable candidates for metabolizing this compound.

  • Acyl-CoA Synthetase Long-Chain Family (ACSL): These enzymes catalyze the ATP-dependent formation of acyl-CoAs from free fatty acids. Different ACSL isoforms exhibit preferences for fatty acids of varying chain lengths and degrees of saturation.

  • Acyl-CoA Dehydrogenase Family (ACAD): These enzymes catalyze the initial step of β-oxidation, introducing a double bond into the acyl-CoA chain. Specific ACADs are known to act on short- and branched-chain acyl-CoAs.

Comparative Analysis of Substrate Specificity

A direct comparison of enzyme specificity for this compound requires experimental determination of kinetic parameters. In the absence of such data in the current literature, a comparative analysis would involve testing candidate enzymes against a panel of substrates, including this compound and other structurally related molecules.

Table 1: Hypothetical Comparison of Kinetic Parameters for Candidate Enzymes

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)kcat/Km (M-1s-1)
This compound Candidate Enzyme 1 (e.g., a specific ACSL isoform) Data to be determinedData to be determinedData to be determined
This compound Candidate Enzyme 2 (e.g., a specific ACAD isoform) Data to be determinedData to be determinedData to be determined
Nonanoyl-CoA (Straight-chain analogue)Candidate Enzyme 1Data to be determinedData to be determinedData to be determined
Nonanoyl-CoA (Straight-chain analogue)Candidate Enzyme 2Data to be determinedData to be determinedData to be determined
Other Branched-Chain Acyl-CoAsCandidate Enzyme 1Data to be determinedData to be determinedData to be determined
Other Branched-Chain Acyl-CoAsCandidate Enzyme 2Data to be determinedData to be determinedData to be determined

Experimental Protocols

To validate the specificity of a candidate enzyme for this compound, the following experimental protocols would be employed.

Enzyme Expression and Purification

The cDNA of the candidate enzyme would be cloned into an appropriate expression vector and expressed in a suitable host system (e.g., E. coli or insect cells). The recombinant enzyme would then be purified to homogeneity using standard chromatographic techniques.

Synthesis of this compound

As this compound is not readily commercially available, it would need to be synthesized from 7-methylnonanoic acid. This can be achieved through chemical synthesis or enzymatic ligation using a promiscuous acyl-CoA synthetase.

Enzyme Activity Assays

The activity of the purified enzyme with this compound and other substrates would be determined using a suitable assay.

  • For Acyl-CoA Synthetases:

    • Coupled Spectrophotometric Assay: The production of AMP can be coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, leading to a decrease in absorbance at 340 nm.

    • Radiometric Assay: Using [14C]-labeled 7-methylnonanoic acid, the formation of [14C]-7-Methylnonanoyl-CoA can be quantified by scintillation counting after separation from the free fatty acid.

  • For Acyl-CoA Dehydrogenases:

    • Ferricenium-based Assay: The reduction of ferricenium hexafluorophosphate (B91526) by the FADH2 produced during the dehydrogenation reaction can be monitored spectrophotometrically at 300 nm.

Determination of Kinetic Parameters

To quantify enzyme specificity, the Michaelis-Menten kinetic parameters (Km and Vmax) would be determined. This involves measuring the initial reaction rates at varying substrate concentrations. The data would then be fitted to the Michaelis-Menten equation to calculate Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated to compare the enzyme's preference for different substrates.

Visualizing the Experimental Workflow and Metabolic Context

To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Enzyme Purification cluster_assay Enzyme Assays cDNA cDNA Cloning Cloning cDNA->Cloning Expression_Vector Expression_Vector Cloning->Expression_Vector Host_System Host_System Expression_Vector->Host_System Transformation Protein_Expression Protein_Expression Host_System->Protein_Expression Induction Cell_Lysis Cell_Lysis Protein_Expression->Cell_Lysis Chromatography Chromatography Cell_Lysis->Chromatography Purified_Enzyme Purified_Enzyme Chromatography->Purified_Enzyme Activity_Assay Activity_Assay Purified_Enzyme->Activity_Assay Kinetic_Analysis Kinetic_Analysis Activity_Assay->Kinetic_Analysis Data Substrate This compound & Analogues Substrate->Activity_Assay K_m_V_max Km, Vmax, kcat/Km Kinetic_Analysis->K_m_V_max Determine

Caption: Workflow for validating enzyme specificity.

Metabolic_Pathway 7-Methylnonanoic_Acid 7-Methylnonanoic_Acid 7-Methylnonanoyl_CoA 7-Methylnonanoyl_CoA 7-Methylnonanoic_Acid->7-Methylnonanoyl_CoA Acyl-CoA Synthetase (Candidate Enzyme 1) + ATP, CoA Enoyl_CoA Enoyl_CoA 7-Methylnonanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (Candidate Enzyme 2) + FAD Beta_Oxidation Beta_Oxidation Enoyl_CoA->Beta_Oxidation

Caption: Potential metabolic activation of 7-methylnonanoic acid.

Conclusion

Validating the specificity of an enzyme for this compound is a critical step in understanding its role in branched-chain fatty acid metabolism. Although direct experimental evidence is currently lacking in the public domain, the framework and protocols outlined in this guide provide a clear path for researchers to undertake such a validation. By systematically expressing, purifying, and kinetically characterizing candidate enzymes from the ACSL and ACAD families, the scientific community can begin to build a comprehensive picture of how this and other branched-chain fatty acids are processed within the cell. This knowledge will be invaluable for future research into metabolic disorders and the development of novel therapeutic interventions.

A Researcher's Guide to Differentiating Acyl-CoA Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of acyl-Coenzyme A (acyl-CoA) isomers is a critical challenge in metabolomics and drug discovery. As key intermediates in numerous metabolic pathways, the structural variations of acyl-CoAs, including chain length, degree of unsaturation, and branching, can have profound biological implications. This guide provides an objective comparison of mass spectrometry-based fragmentation patterns for various acyl-CoA isomers, supported by experimental data and detailed methodologies.

Acyl-CoA molecules, irrespective of their isomeric form, exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). In positive ion mode, a ubiquitous feature is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a loss of 507.0 Da from the precursor ion.[1][2] Another common fragment ion observed is at m/z 428, which represents the phosphoadenosine portion of the coenzyme A molecule.[1][2] While these fragments are excellent markers for the presence of acyl-CoAs, they do not typically provide sufficient information to distinguish between isomers.

Distinguishing Acyl-CoA Isomers: A Comparative Analysis

The differentiation of acyl-CoA isomers by mass spectrometry often relies on subtle differences in their fragmentation patterns or requires specialized analytical techniques. This section compares the fragmentation behavior of three major classes of acyl-CoA isomers: short-chain branched isomers, positional isomers of unsaturated acyl-CoAs, and dicarboxylic acyl-CoA isomers.

Short-Chain Branched vs. Linear-Chain Isomers

Short-chain acyl-CoAs, such as butyryl-CoA and its branched-chain isomers, are notoriously difficult to distinguish by mass spectrometry alone due to their identical elemental composition and similar fragmentation patterns under standard collision-induced dissociation (CID).[3] While their product ion spectra are often very similar, chromatographic separation prior to mass spectrometric analysis is the most reliable method for their differentiation.

Isomer PairPrecursor Ion (m/z)Key Differentiating FeatureMethod of AnalysisReference
n-Butyryl-CoA vs. Isobutyryl-CoA838.2Chromatographic separation is essential. Mass spectra are nearly identical under standard CID.LC-MS/MS[3]
n-Valeryl-CoA vs. Isovaleryl-CoA vs. 2-Methylbutyryl-CoA852.2Chromatographic separation is the primary method for differentiation.LC-MS/MS[3]

Key Observation: For short-chain branched acyl-CoA isomers, mass spectrometry serves as a sensitive detector following effective chromatographic separation. Without chromatography, their differentiation is generally not feasible with standard CID-based MS/MS.

Positional Isomers of Unsaturated Acyl-CoAs

Positional isomers of unsaturated acyl-CoAs, which differ in the location of the double bond(s) within the acyl chain, present a significant analytical challenge. Standard CID often fails to produce fragments that are indicative of the double bond position.[4] However, advanced mass spectrometry techniques can provide this crucial structural information.

Isomer TypeKey Differentiating FeatureMethod of AnalysisReference
Monounsaturated Acyl-CoA Positional IsomersGeneration of diagnostic fragment ions corresponding to cleavage at the double bond position.Electron Activated Dissociation (EAD), Paternò-Büchi (PB) reaction followed by MS/MS, Radical-Directed Dissociation (RDD)[4][5]
Polyunsaturated Acyl-CoA Positional IsomersProduction of a series of diagnostic ions that pinpoint the location of each double bond.EAD, PB-MS/MS, RDD[4][5]

Table 1: Comparison of Fragmentation Patterns for Unsaturated Acyl-CoA Positional Isomers

Analytical TechniquePrincipleAdvantagesLimitations
Electron Activated Dissociation (EAD) Fragmentation is induced by interaction with a beam of electrons, leading to cleavage along the acyl chain.Provides detailed structural information, including double bond location.Requires specialized instrumentation.
Paternò-Büchi (PB) Reaction with MS/MS A photochemical reaction that derivatizes the double bond, leading to characteristic fragmentation upon CID.Can be implemented on standard tandem mass spectrometers.Requires an additional chemical reaction step.
Radical-Directed Dissociation (RDD) A radical initiator is attached to the molecule, which upon activation, induces fragmentation along the acyl chain.Provides extensive structural information.Involves derivatization and may not be universally applicable.
Dicarboxylic Acyl-CoA Isomers

The fragmentation of dicarboxylic acyl-CoAs can also be complex. While not extensively detailed in the provided search results, the general principles of acyl-CoA fragmentation would apply, with the added complexity of the second carboxyl group. Differentiation of isomers would likely depend on the relative positions of the carboxyl groups and any other functional groups, which could influence fragmentation pathways. Chromatographic separation would again be a critical tool for resolving isomeric species.

Experimental Protocols

The reliable analysis of acyl-CoA isomers is highly dependent on robust experimental protocols. Below are summaries of key experimental methodologies cited in the literature.

Sample Preparation: Acyl-CoA Extraction

A common method for extracting acyl-CoAs from biological samples involves protein precipitation with an organic solvent mixture, followed by solid-phase extraction (SPE) for sample clean-up.

  • Homogenization: Tissues or cells are homogenized in a buffered solution.

  • Protein Precipitation: An organic solvent, such as a mixture of acetonitrile (B52724) and methanol, is added to precipitate proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge to bind the acyl-CoAs.

  • Elution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent.

  • Drying and Reconstitution: The eluate is dried down and reconstituted in a solvent compatible with LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the cornerstone for the analysis of acyl-CoA isomers, providing both separation and sensitive detection.

  • Chromatography: Reversed-phase liquid chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate the acyl-CoAs based on their hydrophobicity.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: A triple quadrupole mass spectrometer is often used for targeted analysis using Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: For general acyl-CoA detection, the transition from the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da is monitored.[1] For specific isomers, unique transitions may be identified, although often chromatographic separation is the key differentiator.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation Sample Biological Sample Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (LC) Elution->LC MS Mass Spectrometry (MS) LC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA isomer analysis.

Fragmentation_Pathway AcylCoA Acyl-CoA Precursor Ion [M+H]+ NL507 Neutral Loss of 507 Da (Phosphoadenosine Diphosphate) AcylCoA->NL507 CID Fragment428 Fragment Ion m/z 428 (Phosphoadenosine) AcylCoA->Fragment428 CID Acyl_Fragment Acyl-Containing Fragment Ion NL507->Acyl_Fragment

References

Safety Operating Guide

Proper Disposal Procedures for 7-Methylnonanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 7-Methylnonanoyl-CoA, a coenzyme A derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidelines are based on best practices for the disposal of chemical waste in a research setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Required:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must follow established protocols for chemical waste management. The primary principle is to never dispose of this compound down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound waste as "non-halogenated organic solvent waste" or your institution's equivalent category for chemical waste.

  • Segregation: Do not mix this waste with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents.

2. Waste Collection and Containment:

  • Container: Use a designated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred for their durability.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2]

3. Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Ensure the storage area is well-ventilated.

4. Disposal Request and Pickup:

  • Scheduling: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Documentation: Complete all required waste disposal forms accurately and completely.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify this compound Waste B Segregate as Non-Halogenated Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS D->E F Proper Disposal by Licensed Facility E->F

Caption: Workflow for the proper disposal of this compound.

Key Regulatory Considerations

The disposal of chemical waste is regulated by various federal and state agencies. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Key RCRA requirements for academic laboratories include:

Regulatory RequirementSummary of Provision
Waste Determination The generator is responsible for determining if a waste is hazardous.
Container Management Containers must be in good condition, compatible with the waste, and kept closed.[3]
Labeling Containers must be marked with the words "Hazardous Waste" and an identification of the contents.
Accumulation Time Limits There are limits on how long waste can be stored in an SAA.
Training Personnel handling hazardous waste must be properly trained.[2][4]

Signaling Pathway for Safe Chemical Handling

The following diagram outlines the decision-making process for ensuring safe handling and disposal of laboratory chemicals like this compound.

G A Chemical in Use: This compound B Consult Safety Data Sheet (SDS) A->B G Waste Generated A->G C No Specific SDS Available B->C D Treat as Hazardous: Follow General Chemical Hygiene Plan C->D E Wear Appropriate PPE D->E F Work in a Well-Ventilated Area D->F H Follow Institutional Waste Disposal Protocol G->H

Caption: Decision pathway for safe handling of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed instructions.

References

Personal protective equipment for handling 7-Methylnonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Storage, and Disposal of 7-Methylnonanoyl-CoA.

This guide provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects against splashes and aerosols.
GogglesChemical splash gogglesRecommended when there is a higher risk of splashing.
Hand Protection Disposable GlovesNitrile or LatexProvides a barrier against skin contact. Should be changed regularly and immediately if contaminated.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound, especially in powdered form or when creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
RespiratorN95 or higherMay be required for specific procedures with a high risk of aerosolization, based on a site-specific risk assessment.

Safe Handling and Operational Protocol

Proper handling techniques are crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the essential procedures for working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Materials prep_fume_hood->prep_gather handle_weigh Weigh the Required Amount prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_use Use in Experimental Protocol handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies
  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All manipulations of this compound should be performed within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents, such as spatulas, weigh boats, solvent, and vortexer, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Carefully weigh the desired amount of this compound using an analytical balance. If the compound is a solid, handle it gently to avoid creating dust.

    • To create a solution, add the appropriate solvent to the vessel containing the weighed compound. Cap the vessel securely before vortexing or sonicating to dissolve.

  • Experimental Use:

    • Once prepared, the this compound solution can be used in your experimental protocol. Always handle the solution with care to avoid splashes and aerosol generation.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Short-Term Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Long-Term Storage: For long-term stability, it is often recommended to store acyl-CoA compounds at -20°C or below.

Disposal
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. This may involve incineration by a licensed waste disposal company. Do not dispose of down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.

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